molecular formula C10H9BrN2O2 B089483 Ethyl 5-bromo-1H-indazole-3-carboxylate CAS No. 1081-04-5

Ethyl 5-bromo-1H-indazole-3-carboxylate

カタログ番号: B089483
CAS番号: 1081-04-5
分子量: 269.09 g/mol
InChIキー: DKVWLGFTRAWGAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-bromo-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

ethyl 5-bromo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVWLGFTRAWGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506969
Record name Ethyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1081-04-5
Record name Ethyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-2H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1081-04-5

This technical guide provides an in-depth overview of Ethyl 5-bromo-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of targeted cancer therapies.

Chemical and Physical Properties

This compound is a solid, white crystalline powder at room temperature.[1] Its chemical structure is characterized by an indazole core, substituted with a bromine atom at the 5-position and an ethyl carboxylate group at the 3-position. This unique substitution pattern enhances its reactivity, making it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1]

A summary of its key quantitative properties is presented in the table below.

PropertyValueReference(s)
CAS Number 1081-04-5[2][3][4][5][6]
Molecular Formula C₁₀H₉BrN₂O₂[2][3][7]
Molecular Weight 269.10 g/mol [3][4][6][7]
Melting Point 142 °C[2]
Boiling Point 406.4 °C at 760 mmHg[2][3]
Density 1.6 g/cm³[3]
Appearance White crystalline powder[1]
Purity ≥95%[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process, starting from Indazole-3-carboxylic acid. The general workflow involves the bromination of the indazole core followed by esterification of the carboxylic acid.

G cluster_synthesis Synthesis Workflow Indazole-3-carboxylic acid Indazole-3-carboxylic acid Bromination Bromination Indazole-3-carboxylic acid->Bromination Br₂ Acetic Acid 5-bromo-1H-indazole-3-carboxylic acid 5-bromo-1H-indazole-3-carboxylic acid Bromination->5-bromo-1H-indazole-3-carboxylic acid Fischer Esterification Fischer Esterification 5-bromo-1H-indazole-3-carboxylic acid->Fischer Esterification Ethanol H₂SO₄ (cat.) This compound This compound Fischer Esterification->this compound

Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from established literature procedures for the bromination of indazole-3-carboxylic acid.[3]

  • Dissolution: Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL). Heat the suspension to 120 °C until a clear solution is formed.

  • Cooling: Cool the solution to 90 °C.

  • Bromination: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.

  • Precipitation: After the reaction is complete, cool the solution to room temperature and pour it into ice water. Stir the mixture for 15 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum at room temperature to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

Experimental Protocol: Synthesis of this compound (Fischer Esterification)

This protocol describes the subsequent esterification of the brominated intermediate.[8]

  • Reaction Setup: Reflux a mixture of 5-bromo-1H-indazole-3-carboxylic acid with anhydrous ethanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with a suitable organic solvent, and purify by recrystallization or column chromatography to obtain this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the fields of oncology and anti-inflammatory drug discovery.[1] The indazole scaffold is a bioisostere of indole and is found in numerous bioactive molecules.[2] The bromine atom at the 5-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]

A significant application of this compound is in the development of kinase inhibitors. Specifically, it has been utilized in the synthesis of dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in cancer therapy.[9]

G cluster_drug_development Drug Development Workflow This compound This compound C-S Cross-Coupling C-S Cross-Coupling This compound->C-S Cross-Coupling Ethanethiol Pd Catalyst Thioether Intermediate Thioether Intermediate C-S Cross-Coupling->Thioether Intermediate Oxidation Oxidation Thioether Intermediate->Oxidation m-CPBA Sulfonyl Intermediate Sulfonyl Intermediate Oxidation->Sulfonyl Intermediate Amide Coupling Amide Coupling Sulfonyl Intermediate->Amide Coupling Hydrazine, Isocyanates Final Bioactive Compounds (e.g., Carboxamides) Final Bioactive Compounds (e.g., Carboxamides) Amide Coupling->Final Bioactive Compounds (e.g., Carboxamides)

Caption: Synthetic route to VEGFR-2/EGFR inhibitors from this compound.
Role in Signaling Pathways

VEGFR-2 and EGFR are receptor tyrosine kinases that play critical roles in cell proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of many cancers. Inhibitors derived from this compound target the ATP-binding site of these kinases, thereby blocking their downstream signaling cascades.

G cluster_vegfr2 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Indazole-derived Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Indazole-derived Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the biological activity of compounds synthesized from this compound, an in vitro kinase assay is typically performed. The following is a general protocol for a luminescence-based kinase assay, which can be adapted for both VEGFR-2 and EGFR.

  • Master Mixture Preparation: Prepare a master mixture for the kinase reaction containing the appropriate kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the test compound (synthesized from this compound) to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add the recombinant human VEGFR-2 or EGFR enzyme to the test and positive control wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed (and thus, kinase activity).

  • Data Acquisition: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined chemical properties and synthetic accessibility make it an important starting material for the development of novel therapeutic agents, particularly kinase inhibitors for cancer treatment. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 5-bromo-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. This document is intended to be a valuable resource for professionals in drug discovery and development, offering detailed data, experimental methodologies, and a visualization of its synthesis workflow.

Core Physical Properties

This compound is a solid, crystalline powder, typically white in appearance.[1] Its chemical structure features a bromine substitution, which enhances its reactivity, making it a versatile building block in the synthesis of various bioactive molecules.[1] It is recognized for its utility in the development of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound. Data from various sources are presented to provide a comprehensive view.

PropertyValueSource(s)
Molecular Formula C₁₀H₉BrN₂O₂[2]
Molecular Weight 269.1 g/mol [2]
Melting Point 142 °C
Not Available[3]
Boiling Point 406.4 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Appearance Solid
White crystalline powder[1]
Purity 95%
Storage Temperature Room temperature
0-8 °C[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties cited above are outlined below. These are generalized protocols applicable to crystalline organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube should be sealed at one end.

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[4] For a pure compound, this range is typically narrow, within 0.5-1.0 °C.

Boiling Point Determination

The boiling point of an ester like this compound can be determined by distillation or using a Thiele tube.[5]

  • Distillation Method: A small quantity (at least 5 mL) of the liquid sample is placed in a distillation flask with a few boiling chips.[5] The flask is heated, and as the liquid boils and the vapor condenses, the temperature is recorded from a thermometer placed at the vapor outlet. The stable temperature during distillation is the boiling point.[5]

  • Thiele Tube Method: A small amount of the sample is placed in a small test tube, and an inverted capillary tube is added.[5] This setup is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5]

Solubility Determination

The solubility of an organic compound is tested in a series of solvents to classify it based on its functional groups.[6][7]

  • Initial Water Solubility Test: Approximately 10 mg of the solid is added to 0.5 mL of water in a test tube. The tube is shaken vigorously. If the solid dissolves, it is water-soluble.[8] The pH of the resulting solution can be tested with litmus paper to determine if it is acidic or basic.[1]

  • Solubility in Aqueous Acid and Base: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[6][7] Solubility in NaOH or NaHCO₃ suggests an acidic compound, while solubility in HCl indicates a basic compound.[7]

  • Solubility in Concentrated Acid: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid is tested. Most compounds containing nitrogen or oxygen will dissolve in concentrated H₂SO₄.[8]

Synthesis Workflow

This compound is commonly synthesized via the Fischer esterification of 5-bromo-1H-indazole-3-carboxylic acid. This process involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[9]

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant1 5-Bromo-1H-indazole-3-carboxylic acid Fischer_Esterification Fischer Esterification Reactant1->Fischer_Esterification Reactant2 Anhydrous Ethanol Reactant2->Fischer_Esterification Catalyst Concentrated Sulfuric Acid (catalytic amount) Catalyst->Fischer_Esterification Process Reflux Process->Fischer_Esterification Product This compound Fischer_Esterification->Product

Caption: Synthesis of this compound.

References

Technical Guide: Spectral Analysis of Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Ethyl 5-bromo-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

Chemical Name: this compound CAS Number: 1081-04-5[1] Molecular Formula: C₁₀H₉BrN₂O₂ Molecular Weight: 269.10 g/mol

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~14.0br s-1HN-H
~8.30d~1.51HH-4
~7.70d~8.81HH-7
~7.60dd~8.8, ~1.51HH-6
4.40q7.12H-CH₂-
1.38t7.13H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Assignment
~162.0C=O
~140.0C-7a
~137.0C-3
~129.0C-6
~124.0C-4
~122.0C-3a
~115.0C-5
~113.0C-7
~61.0-CH₂-
~14.0-CH₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100BroadN-H Stretch
~3000MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1720StrongC=O Stretch (Ester)
~1620, ~1470Medium-StrongC=C Aromatic Ring Stretch
~1250StrongC-O Stretch (Ester)
~820StrongC-H Out-of-plane Bend (Aromatic)
~600MediumC-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
268/270High[M]⁺ (Molecular ion peak with bromine isotopes)
223/225Medium[M - OCH₂CH₃]⁺
195/197Medium[M - COOCH₂CH₃]⁺
144High[M - Br - COOCH₂CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[2] The solution must be homogeneous.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.[3]

  • ¹H NMR Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard single-pulse experiment is performed.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • The number of scans can vary from 8 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.[4]

    • The spectral width is set to encompass the expected carbon chemical shifts (typically 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.[5]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Solid):

    • Thin Solid Film: A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[6]

    • KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. Then, the sample is placed in the instrument's beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber). The typical range is 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.[8]

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition:

    • The sample solution is introduced into the ion source. In ESI, the sample is sprayed into the source, creating charged droplets that desolvate to produce gas-phase ions. In EI, the sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.[9]

    • The generated ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[10]

    • A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the m/z ratio. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation cluster_reporting Reporting Synthesis Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Analysis Determine Carbon-Hydrogen Framework (from NMR) NMR->NMR_Analysis IR_Analysis Identify Functional Groups (from IR) IR->IR_Analysis MS_Analysis Determine Molecular Weight & Formula (from MS) MS->MS_Analysis Structure_Elucidation Combine all data to confirm the structure MS_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation Final_Report Technical Guide / Whitepaper Structure_Elucidation->Final_Report

Caption: Workflow for the synthesis, spectral analysis, and structural elucidation of a chemical compound.

References

An In-depth Technical Guide to Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Ethyl 5-bromo-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research and development. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and its significant role in medicinal chemistry.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory use.

PropertyValueReference
Molecular Formula C₁₀H₉BrN₂O₂[2]
Molecular Weight 269.10 g/mol [2]
Melting Point 142 °C
Boiling Point 406.4 °C at 760 mmHg
Physical Form Solid
Purity ≥ 95% (NMR)[1]
CAS Number 1081-04-5[2]

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is crucial for confirming the presence of the ethyl ester group and the substitution pattern on the indazole ring. The characteristic signals for the ethyl group appear as a quartet around δ 4.40 ppm (CH₂) and a triplet around δ 1.37 ppm (CH₃).[3] The aromatic protons of the bromo-indazole core are expected to appear in the downfield region of the spectrum.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the indazole ring. Aromatic and alkene carbons typically appear between 120-170 ppm, while the ester carbonyl carbon is expected in the 165-190 ppm range.[4] Carbons of the ethyl group will be found in the upfield region.

2.3. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern for esters typically involves the loss of the alkoxy group (-OCH₂CH₃) and the carbonyl group. For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic [M+2]⁺ peak of similar intensity will also be present.

Synthesis of this compound

The synthesis is a two-step process involving the bromination of indazole-3-carboxylic acid followed by Fischer esterification.

SynthesisWorkflow Start Indazole-3-carboxylic Acid Step1 Bromination (Br₂, Acetic Acid) Start->Step1 Intermediate 5-bromo-1H-indazole-3-carboxylic acid Step1->Intermediate Step2 Fischer Esterification (Ethanol, H₂SO₄ cat.) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

3.1. Experimental Protocol: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from established literature procedures.[3]

Materials:

  • Indazole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

  • Heat the suspension to 120 °C until a clear solution is formed.

  • Cool the solution to 90 °C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture at 90 °C.

  • Continue heating the reaction at 90 °C for 16 hours.

  • After completion, cool the solution to room temperature and pour it into ice water.

  • Stir the mixture for 15 minutes at room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.

3.2. Experimental Protocol: Fischer Esterification

This protocol is based on the Fischer esterification of the synthesized carboxylic acid.[3]

Materials:

  • 5-bromo-1H-indazole-3-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

Procedure:

  • Dissolve 5-bromo-1H-indazole-3-carboxylic acid in a large excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry. The indazole scaffold is a well-known "privileged structure" found in numerous biologically active compounds. The bromine atom at the 5-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

This intermediate is particularly significant in the development of:

  • Anti-cancer agents: Indazole derivatives have shown promise as inhibitors of various kinases involved in cancer progression.[1]

  • Anti-inflammatory drugs: The scaffold is utilized in the design of molecules targeting inflammatory pathways.[1]

DrugDiscoveryWorkflow StartingMaterial Ethyl 5-bromo-1H- indazole-3-carboxylate Reaction Chemical Modification (e.g., Cross-Coupling) StartingMaterial->Reaction Library Diverse Compound Library Reaction->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening LeadCompound Lead Compound Identification Screening->LeadCompound

Caption: Role of this compound in drug discovery.

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

This technical guide provides essential information for the effective and safe use of this compound in a research and development setting.

References

An In-depth Technical Guide to the Solubility of Ethyl 5-bromo-1H-indazole-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-bromo-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical development. The document details its solubility in various common organic solvents, outlines established experimental protocols for solubility determination, and presents a logical workflow for these procedures. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis, formulation, and analysis of indazole-based compounds.

Core Topic: Solubility of this compound

This compound is a heterocyclic compound frequently utilized as a building block in the synthesis of bioactive molecules, including those with potential therapeutic applications. Its solubility in organic solvents is a critical parameter that influences reaction conditions, purification methods, and the formulation of drug delivery systems. Understanding these solubility properties is paramount for efficient and effective research and development.

Quantitative Solubility Data

While specific, experimentally determined quantitative solubility data for this compound is not extensively available in peer-reviewed literature, the following table presents a set of representative data. These values are based on the general solubility trends of similar heterocyclic compounds and serve as a practical guide for solvent selection. It is strongly recommended to determine the precise solubility for specific applications experimentally.

SolventChemical FormulaPolarity IndexRepresentative Solubility (g/L) at 25°C
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2> 100
AcetoneC₃H₆O5.130 - 50
Ethyl AcetateC₄H₈O₂4.415 - 25
MethanolCH₄O5.15 - 10
EthanolC₂H₆O4.32 - 5
Dichloromethane (DCM)CH₂Cl₂3.125 - 40
Tetrahydrofuran (THF)C₄H₈O4.040 - 60

Disclaimer: The data in this table are representative and intended for estimation purposes only. Actual solubility can be influenced by factors such as compound purity, temperature, and the presence of moisture.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research. The following are detailed methodologies for key experiments used to quantify the solubility of a compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2][3][4][5]

Objective: To determine the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution in equilibrium with the solid phase.

Materials:

  • This compound (solid)

  • Selected organic solvent

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.

  • After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the original solubility by taking into account the dilution factor.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and rapid method for quantifying the concentration of a dissolved compound that absorbs ultraviolet or visible light.[6][7][8][9][10]

Objective: To determine the concentration of this compound in a solution by measuring its absorbance of light at a specific wavelength.

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of the compound in the chosen solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range to identify the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Measure the Sample Concentration:

    • Measure the absorbance of the (diluted) saturated solution obtained from the shake-flask method at the λmax.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for separating and quantifying components in a mixture, making it ideal for solubility determination, especially for complex mixtures or compounds with low UV absorbance.[7][11][12][13]

Objective: To determine the concentration of this compound in a solution with high accuracy and specificity.

Procedure:

  • Method Development:

    • Develop an HPLC method with a suitable column, mobile phase, and detector (e.g., UV detector set at the λmax) that can effectively separate the compound of interest from any impurities.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the compound in the mobile phase with known concentrations.

    • Inject a fixed volume of each standard solution into the HPLC system.

    • Record the peak area for the compound in each chromatogram.

    • Plot a graph of peak area versus concentration to generate a linear calibration curve.

  • Analyze the Sample:

    • Inject the same fixed volume of the (diluted) saturated solution from the shake-flask method into the HPLC system.

    • Record the peak area of the compound in the chromatogram.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration (Shake-Flask Method) cluster_sampling Sample Processing cluster_analysis Analysis cluster_result Result prep_compound Weigh Excess Compound mix Combine Compound and Solvent in Vial prep_compound->mix prep_solvent Measure Solvent Volume prep_solvent->mix shake Agitate at Constant Temperature (24-72h) mix->shake settle Settle Excess Solid shake->settle filter Filter Supernatant settle->filter dilute Dilute Saturated Solution filter->dilute quantify Quantify Concentration (UV-Vis or HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: A high-level overview of the solubility determination process.

G Detailed Analytical Workflow cluster_calibration Calibration Curve Preparation cluster_sample_analysis Sample Analysis cluster_calculation Concentration Determination start Saturated Solution from Shake-Flask measure_sample Measure Absorbance/Peak Area of (Diluted) Saturated Solution start->measure_sample prep_standards Prepare Standard Solutions of Known Concentrations measure_standards Measure Absorbance/Peak Area of Standards prep_standards->measure_standards plot_curve Plot Absorbance/Peak Area vs. Concentration measure_standards->plot_curve determine_conc Determine Concentration from Calibration Curve plot_curve->determine_conc measure_sample->determine_conc final_solubility Calculate Final Solubility (with dilution factor) determine_conc->final_solubility

Caption: Workflow for analytical quantification of solubility.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a reliable and efficient synthesis pathway for Ethyl 5-bromo-1H-indazole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a two-step process, commencing with the bromination of indazole-3-carboxylic acid, followed by a Fischer esterification to yield the target compound. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in its practical application.

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the regioselective bromination of commercially available indazole-3-carboxylic acid at the 5-position. The subsequent step is the Fischer esterification of the resulting 5-bromo-1H-indazole-3-carboxylic acid with ethanol in the presence of an acid catalyst to afford the desired ethyl ester.

Synthesis_Pathway cluster_reagents1 cluster_reagents2 Start Indazole-3-carboxylic acid Intermediate 5-bromo-1H-indazole-3-carboxylic acid Start->Intermediate Bromination Product This compound Intermediate->Product Fischer Esterification reagent1 Br₂, Glacial Acetic Acid reagent2 Ethanol, H₂SO₄ (cat.)

A two-step synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Bromination of Indazole-3-carboxylic acid

ParameterValueReference
Starting MaterialIndazole-3-carboxylic acid[1]
ReagentsBromine, Glacial Acetic Acid[1]
Reaction Temperature90 °C[1]
Reaction Time16 hours[1]
Yield87.5%[1]

Table 2: Fischer Esterification of 5-bromo-1H-indazole-3-carboxylic acid

ParameterValueReference
Starting Material5-bromo-1H-indazole-3-carboxylic acid[2]
ReagentsAnhydrous Ethanol, Sulfuric Acid (catalytic)[2]
Reaction ConditionReflux[2]
Reaction TimeNot specified
YieldNot specified

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from a literature procedure.[1]

Materials:

  • Indazole-3-carboxylic acid (1.0 g, 6.16 mmol)

  • Glacial acetic acid (62 mL)

  • Bromine (0.633 mL, 12.33 mmol)

  • Ice water

Procedure:

  • A suspension of indazole-3-carboxylic acid in glacial acetic acid is heated to 120 °C until a clear solution is obtained.

  • The solution is then cooled to 90 °C.

  • A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture while maintaining the temperature at 90 °C.

  • The reaction mixture is heated at 90 °C for 16 hours.

  • After completion, the solution is cooled to room temperature and poured into ice water.

  • The mixture is stirred at room temperature for 15 minutes to allow for precipitation.

  • The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[1]

Step 2: Synthesis of this compound

This is a general protocol for Fischer esterification, as described for the synthesis of the target molecule.[2]

Materials:

  • 5-bromo-1H-indazole-3-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • 5-bromo-1H-indazole-3-carboxylic acid is dissolved in a large excess of anhydrous ethanol.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification start_mat1 Indazole-3-carboxylic acid reaction1 Reaction with Br₂ in Acetic Acid start_mat1->reaction1 workup1 Precipitation in Ice Water & Filtration reaction1->workup1 intermediate 5-bromo-1H-indazole-3-carboxylic acid workup1->intermediate reaction2 Reaction with Ethanol & H₂SO₄ (cat.) intermediate->reaction2 workup2 Extraction & Washing reaction2->workup2 purification Drying & Solvent Evaporation workup2->purification final_product This compound purification->final_product

Workflow for the synthesis of this compound.

References

Tautomeric Forms of Ethyl 5-bromo-1H-indazole-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of Ethyl 5-bromo-1H-indazole-3-carboxylate, a molecule of interest in medicinal chemistry and drug development. The indazole scaffold is known to exist in two primary tautomeric forms, the 1H- and 2H-isomers, which can exhibit distinct physicochemical and pharmacological properties. Understanding and controlling this tautomerism is crucial for consistent biological activity and the development of effective therapeutic agents.

Introduction to Tautomerism in Indazoles

Indazole and its derivatives can exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. This annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. The position of the tautomeric equilibrium can be influenced by factors such as the nature and position of substituents, the solvent, and the physical state (solution or solid). For this compound, the electron-withdrawing nature of the carboxylate group at the 3-position and the bromo substituent at the 5-position can influence the relative stability of the tautomers.

Tautomeric Equilibrium

The tautomeric equilibrium between the 1H and 2H forms of Ethyl 5-bromo-indazole-3-carboxylate is a dynamic process. The relative populations of each tautomer can be determined using various spectroscopic and computational methods.

Caption: Tautomeric equilibrium of Ethyl 5-bromo-indazole-3-carboxylate.

Data Presentation: Spectroscopic and Physicochemical Properties

The differentiation between the 1H- and 2H-tautomers of Ethyl 5-bromo-indazole-3-carboxylate can be achieved through a combination of spectroscopic techniques. The following tables summarize the expected and reported data for each tautomer.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton1H-Tautomer (Expected/Reported)2H-Tautomer (Hypothetical)Key Differences
N-H ~14.0 (broad s)~9.0 (broad s)The N-H proton of the 1H-tautomer is significantly deshielded due to its involvement in the aromatic system and potential hydrogen bonding.
H-4 ~8.2 (d)~8.0 (d)The chemical shifts of the aromatic protons are expected to show minor variations between the two tautomers.
H-6 ~7.6 (dd)~7.5 (dd)
H-7 ~7.7 (d)~8.3 (d)The H-7 proton in the 2H-tautomer is anticipated to be more deshielded due to the influence of the adjacent sp² nitrogen.
-OCH₂CH₃ ~4.4 (q)~4.4 (q)The ethyl ester protons are less likely to be significantly affected by the tautomeric form.
-OCH₂CH₃ ~1.4 (t)~1.4 (t)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon1H-Tautomer (Expected/Reported)2H-Tautomer (Hypothetical)Key Differences
C=O ~162~161The carbonyl carbon chemical shift is expected to be similar in both tautomers.
C3 ~135~145The C3 carbon, directly attached to the nitrogen, is expected to be significantly deshielded in the 2H-tautomer.
C3a ~122~118
C4 ~123~121
C5 ~115~116
C6 ~127~128
C7 ~111~125The C7 carbon is expected to be more deshielded in the 2H-tautomer due to the adjacent sp² nitrogen.
C7a ~141~138
-OCH₂CH₃ ~61~61
-OCH₂CH₃ ~14~14

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional Group1H-Tautomer (Expected/Reported)2H-Tautomer (Hypothetical)Key Differences
N-H stretch 3200-3400 (broad)3100-3300 (broad)The N-H stretching frequency can vary depending on the extent of hydrogen bonding in the solid state or in solution.
C=O stretch ~1710~1715The carbonyl stretching frequency is expected to be slightly higher in the 2H-tautomer due to reduced conjugation.
C=N stretch ~1620~1630The C=N stretching frequency can be a useful diagnostic tool.
Aromatic C=C stretch 1450-16001450-1600

Table 4: UV-Vis Spectroscopy Data

Tautomerλmax (nm)Molar Absorptivity (ε)Key Differences
1H-Tautomer ~290-310LowerThe 1H-tautomer typically exhibits a lower wavelength maximum absorption.
2H-Tautomer ~320-340HigherThe 2H-tautomer, with its quinoidal-like structure, is expected to have a longer wavelength maximum absorption and a higher molar absorptivity.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the bromination of indazole-3-carboxylic acid followed by Fischer esterification.

Protocol:

  • Bromination of Indazole-3-carboxylic acid:

    • Suspend indazole-3-carboxylic acid in glacial acetic acid.

    • Heat the suspension until a clear solution is formed.

    • Cool the solution slightly and add a solution of bromine in glacial acetic acid dropwise.

    • Maintain the reaction at an elevated temperature for several hours.

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter, wash with cold water, and dry the solid to obtain 5-bromo-1H-indazole-3-carboxylic acid.

  • Fischer Esterification:

    • Reflux the 5-bromo-1H-indazole-3-carboxylic acid in anhydrous ethanol with a catalytic amount of concentrated sulfuric acid.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield this compound.

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_esterification Step 2: Fischer Esterification A Indazole-3-carboxylic acid B Dissolve in Acetic Acid A->B C Add Bromine Solution B->C D Heat and Precipitate C->D E 5-bromo-1H-indazole-3-carboxylic acid D->E F Reflux in Ethanol with H₂SO₄ E->F G Neutralization and Extraction F->G H Purification G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Determination of Tautomeric Ratio by ¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for each solution at a constant temperature.

  • Signal Identification: Identify the distinct signals corresponding to the 1H- and 2H-tautomers. The N-H proton signal is often a clear indicator.

  • Integration: Integrate the well-resolved signals characteristic of each tautomer.

  • Calculation of Tautomeric Ratio: The ratio of the integrals of the signals corresponding to each tautomer will give the molar ratio of the tautomers in that particular solvent.

Solid-State Tautomer Identification by X-ray Crystallography

Protocol:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by solvent diffusion methods.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters. The location of the hydrogen atom on one of the nitrogen atoms will definitively identify the tautomeric form present in the solid state.

Experimental_Workflow cluster_solution Solution State Analysis cluster_solid Solid State Analysis start Synthesized Compound nmr ¹H NMR Spectroscopy start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis xrd X-ray Crystallography start->xrd ir IR Spectroscopy start->ir ratio Determine Tautomeric Ratio nmr->ratio form Identify Tautomeric Form xrd->form

Caption: Experimental workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect to consider in its application in drug discovery and development. The 1H-tautomer is generally expected to be the more stable form, particularly in the solid state. However, the tautomeric equilibrium in solution can be influenced by the solvent environment. A thorough characterization using a combination of spectroscopic and crystallographic techniques is essential to fully understand the behavior of this compound and to ensure the consistency and efficacy of any resulting pharmaceutical products. Computational studies can further aid in predicting the relative stabilities of the tautomers and understanding the factors that govern their interconversion.

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indazole-3-Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole-3-carboxylate scaffold has emerged as a significant "privileged structure" in modern medicinal chemistry. Its versatile nature has given rise to a diverse array of bioactive compounds, ranging from potent antiemetics to a prominent class of synthetic cannabinoid receptor agonists (SCRAs). This technical guide provides a comprehensive overview of the discovery and historical development of indazole-3-carboxylate derivatives, detailing their synthesis, evolution of biological activity, and the structure-activity relationships (SAR) that govern their function. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the trajectory of this important chemical class.

A Historical Perspective: From Pharmaceutical Precursors to Designer Drugs

The history of indazole-3-carboxylate compounds can be broadly divided into two eras: their initial exploration as scaffolds for traditional pharmaceuticals and their later, more notorious emergence as potent cannabinoid receptor agonists.

Early Investigations and Pharmaceutical Applications

The indazole-3-carboxylic acid core is not a recent discovery. Its synthesis and derivatization have been documented in the chemical literature for decades, primarily in the context of developing various therapeutic agents. Notably, it serves as a key intermediate in the synthesis of established drugs like Granisetron and Lonidamine .[1][2][3][4]

  • Granisetron , a potent 5-HT3 receptor antagonist used to treat chemotherapy-induced nausea and vomiting, was developed by Beecham Pharmaceuticals in the mid-1980s.[2] Its synthesis involves the coupling of 1-methyl-indazole-3-carboxylic acid with a bicyclic amine.[2]

  • Lonidamine , an anticancer agent, also utilizes the indazole-3-carboxylic acid scaffold.[3]

These early applications established the tractability of the indazole-3-carboxylate core for chemical modification and its potential to interact with biological targets. Research prior to 2009 also explored the utility of this scaffold for other therapeutic targets, including inhibitors of p21-activated kinase 1 (PAK1), glycogen synthase kinase-3β (GSK-3β), and calcium-release activated calcium (CRAC) channels.[5][6][7][8][9][10][11][12]

The Pfizer Patents and the Dawn of Cannabinoid Activity

A pivotal moment in the history of indazole-3-carboxylate compounds occurred in 2009 with the publication of patents by Pfizer.[13] These patents disclosed a series of N-alkylated indazole-3-carboxamides and their potent activity as agonists of the cannabinoid type 1 (CB1) receptor. This marked the first significant report of this chemical class as potent cannabinoid receptor modulators and laid the groundwork for their subsequent explosion in both legitimate and illicit drug discovery.

Emergence as Synthetic Cannabinoids

Following the publication of the Pfizer patents, the indazole-3-carboxamide scaffold was quickly co-opted by clandestine laboratories for the production of "designer drugs" or synthetic cannabinoids. These compounds, often sprayed onto herbal mixtures and sold under various names like "Spice" or "K2," offered a legal high that mimicked the effects of THC, the primary psychoactive component of cannabis.

Some of the most well-known and widely abused indazole-3-carboxamide synthetic cannabinoids include:

  • AB-FUBINACA: First identified in the early 2010s, this compound exhibits high affinity for the CB1 receptor.[2][14][15]

  • SDB-001 (APICA): Another early synthetic cannabinoid from this class.

The rapid proliferation of these compounds and reports of their adverse health effects led to widespread legislative action, with many indazole-3-carboxamide derivatives being classified as controlled substances in numerous countries.

Synthesis of Indazole-3-Carboxylate Derivatives

The synthesis of indazole-3-carboxylate compounds typically begins with the preparation of the core indazole-3-carboxylic acid, which can then be derivatized to the corresponding esters or amides.

Synthesis of Indazole-3-Carboxylic Acid

Several methods have been reported for the synthesis of the indazole-3-carboxylic acid core. A common laboratory-scale method involves the protection of the indazole nitrogen, followed by carboxylation at the 3-position using a strong base like n-butyllithium and carbon dioxide, and subsequent deprotection.[16][17] Other methods include the cyclization of o-aminophenylacetic acid derivatives.[4]

Synthesis of Indazole-3-Carboxylate Esters

Ester derivatives are typically prepared by standard esterification procedures, such as reacting indazole-3-carboxylic acid with an alcohol in the presence of an acid catalyst.

Synthesis of Indazole-3-Carboxamides

The amide derivatives, which constitute the majority of the biologically active compounds in this class, are generally synthesized by coupling indazole-3-carboxylic acid with a desired amine. This is typically achieved using standard peptide coupling reagents such as 1-hydroxybenzotriazole (HOBT) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in an appropriate solvent like N,N-dimethylformamide (DMF).[16][17]

G cluster_0 Synthesis of Indazole-3-Carboxylic Acid cluster_1 Derivatization Indazole Indazole ProtectedIndazole N-Protected Indazole Indazole->ProtectedIndazole Protection CarboxylatedIndazole 3-Carboxylated Protected Indazole ProtectedIndazole->CarboxylatedIndazole n-BuLi, CO2 Indazole3COOH Indazole-3- Carboxylic Acid CarboxylatedIndazole->Indazole3COOH Deprotection Indazole3Ester Indazole-3-Carboxylate Ester Indazole3COOH->Indazole3Ester Alcohol, Acid Catalyst Indazole3Amide Indazole-3-Carboxamide Indazole3COOH->Indazole3Amide Amine, Coupling Reagents

General Synthetic Workflow for Indazole-3-Carboxylate Derivatives.

Biological Activity and Structure-Activity Relationships

The biological activity of indazole-3-carboxylate derivatives is highly dependent on the nature of the substituents at the indazole nitrogen (N1) and on the amide nitrogen.

Cannabinoid Receptor Agonists

The primary pharmacological target for many indazole-3-carboxamides is the cannabinoid receptor system, particularly the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

Key SAR Observations for Cannabinoid Receptor Agonists:

  • N1-Substitution: The substituent at the N1 position of the indazole ring is crucial for high affinity and efficacy at cannabinoid receptors. A variety of groups, including alkyl, fluorobenzyl, and cyclohexylmethyl, have been shown to impart potent agonist activity.

  • Amide Moiety: The nature of the amino acid-derived amide at the 3-position also significantly influences activity. Valine and tert-leucine amides are common in potent synthetic cannabinoids. The stereochemistry of this amino acid is also critical, with the (S)-enantiomer generally being more potent than the (R)-enantiomer.

Table 1: Cannabinoid Receptor Binding Affinities and Functional Potencies of Selected Indazole-3-Carboxamides

CompoundN1-SubstituentAmide MoietyCB1 Ki (nM)CB1 EC50 (nM)CB2 Ki (nM)CB2 EC50 (nM)Reference(s)
AB-FUBINACA4-FluorobenzylL-Valinamide0.36 - 0.90.98 - 23.23.51.95[2][14][15][18]
ADB-FUBINACA4-FluorobenzylL-tert-Leucinamide0.360.690.590.59[14][17]
AMB-FUBINACA4-FluorobenzylL-Valine methyl ester-0.63-0.13[14]
AB-PINACAn-PentylL-Valinamide----
5F-ADB5-FluoropentylL-tert-Leucinamide-1.78-1.46[4]

Note: Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.

G CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibition K_channel Inwardly Rectifying K+ Channels G_protein->K_channel Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx K_efflux ↑ K+ efflux K_channel->K_efflux Transcription Gene Transcription MAPK->Transcription

Simplified CB1 Receptor Signaling Pathway.
CRAC Channel Blockers

Recent research has identified indazole-3-carboxamides as potent blockers of store-operated calcium entry (SOCE) through the calcium release-activated calcium (CRAC) channel.[5][6][19][20] This activity is of interest for the development of novel immunomodulatory and anti-inflammatory agents.

Key SAR Observations for CRAC Channel Blockers:

  • Regiochemistry: The 3-carboxamide regiochemistry is critical for activity. The reverse amide isomers are often inactive.[5][6]

  • Substituents: The nature of the substituents on the indazole and amide portions of the molecule influences potency.

Table 2: Inhibitory Activity of Selected Indazole-3-Carboxamides against CRAC Channels

CompoundN1-SubstituentAmide MoietyCa2+ Influx IC50 (µM)Reference(s)
12d2,4-Dichlorobenzyl4-Pyridyl0.67[5]
15bFused 5-membered ring3,5-Difluoro-4-pyridyl0.65[5]
Kinase Inhibitors

The indazole-3-carboxamide scaffold has also been explored for the development of kinase inhibitors, targeting enzymes such as PAK1 and GSK-3β, which are implicated in cancer and other diseases.[7][8][9][11][12]

Key SAR Observations for Kinase Inhibitors:

  • Hydrophobic and Hydrophilic Moieties: For PAK1 inhibitors, the presence of an appropriate hydrophobic ring that fits into the back pocket of the ATP-binding site and a hydrophilic group in the solvent-exposed region are critical for high potency and selectivity.[7][9][11]

Table 3: Inhibitory Activity of Selected Indazole-3-Carboxamides against Kinases

CompoundTarget KinaseIC50 (nM)Reference(s)
30lPAK19.8[7][9][11]
49GSK-3β34[8]
EP4 Receptor Antagonists

More recently, 2H-indazole-3-carboxamide derivatives have been identified as potent antagonists of the prostanoid EP4 receptor, a target for cancer immunotherapy.[3][21][22][23]

Table 4: Antagonistic Activity of a Selected Indazole-3-Carboxamide against the EP4 Receptor

CompoundEP4 IC50 (nM)Reference(s)
14Single-nanomolar range[3][21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of 1H-Indazole-3-Carboxamides

Materials:

  • 1H-Indazole-3-carboxylic acid

  • Substituted amine (R-NH2)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBT)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Methanol

  • Chloroform

  • 10% Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3.0 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1.0 equivalent) to the reaction mixture and stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with 10% methanol in chloroform (2 x volume of aqueous phase).

  • Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of methanol in chloroform) to afford the desired 1H-indazole-3-carboxamide derivative.[16][17]

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [3H]CP-55,940)

  • Non-specific binding control (e.g., 10 µM WIN-55,212-2)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

  • 96-well plates

  • Filtration system (cell harvester and glass fiber filters)

  • Scintillation counter and fluid

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Dilute the radioligand to a final concentration of approximately 0.5-1.0 nM in assay buffer.

    • Prepare the non-specific binding control at a final concentration of 10 µM in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membrane preparation.

    • Non-specific Binding: Add non-specific binding control, radioligand, and cell membrane preparation.

    • Competitive Binding: Add the diluted test compound (at each concentration), radioligand, and cell membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7][16][24]

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection & Analysis Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand - Cell Membranes Plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Reagents->Plate Incubate Incubate at 30°C for 90 minutes Plate->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Count->Analyze

Workflow for a Cannabinoid Receptor Binding Assay.
cAMP Functional Assay

Materials:

  • CHO-K1 cells stably expressing the human CB1 receptor

  • Assay buffer

  • Forskolin

  • Test compound

  • cAMP detection kit (e.g., HTRF-based)

Procedure:

  • Plate the cells in a 96-well plate and incubate overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.

  • Add the test compound at various concentrations and incubate for 30 minutes at 37°C.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the test compound concentration and determine the EC50 value using non-linear regression.[25][26][27][28]

Calcium Influx Assay for CRAC Channels

Materials:

  • RBL or Jurkat cells

  • Calcium-free loading buffer

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium 6 Assay Kit)

  • Test compound

  • Thapsigargin (to deplete intracellular calcium stores)

  • Calcium chloride (CaCl2)

  • Fluorescence plate reader (e.g., FlexStation 3)

Procedure:

  • Load the cells with the calcium-sensitive dye in calcium-free loading buffer.

  • Wash the cells to remove excess dye.

  • Add the test compound at various concentrations and incubate.

  • Add thapsigargin to deplete intracellular calcium stores.

  • Add CaCl2 to the extracellular medium to initiate calcium influx through CRAC channels.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Plot the inhibition of calcium influx against the logarithm of the test compound concentration and determine the IC50 value.[29][30][31]

Conclusion

The indazole-3-carboxylate scaffold has demonstrated remarkable versatility, evolving from a key building block in established pharmaceuticals to the core of a major class of synthetic cannabinoids and a promising platform for the discovery of novel therapeutics targeting a range of proteins. The rich history and diverse biological activities of these compounds underscore the importance of this privileged structure in medicinal chemistry. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological profiles is essential for researchers aiming to harness their therapeutic potential while mitigating their risks. This technical guide provides a solid foundation for further exploration and innovation in the ever-evolving landscape of indazole-3-carboxylate chemistry and pharmacology.

References

The Gatekeeper's Halogen: A Technical Guide to the Reactivity of Bromine on the Indazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom onto this privileged structure is a pivotal step in the synthesis of a vast array of biologically active molecules. This guide provides an in-depth exploration of the fundamental reactivity of bromine on the indazole ring, offering a technical resource for professionals engaged in drug discovery and development. We will delve into the regioselectivity of bromination, detail key experimental protocols, and visualize the subsequent functionalization and relevant biological pathways.

The Electrophilic Substitution Landscape: Regioselectivity of Indazole Bromination

Indazoles, as heteroaromatic systems, undergo electrophilic substitution reactions such as halogenation.[1] The position of bromination on the indazole ring is highly dependent on the reaction conditions, the brominating agent employed, and the nature of the substituents on the indazole core. The C3 and C7 positions are the most common sites for bromination.[2][3][4][5][6][7]

C3 Bromination: The Prevalent Pathway

The C3 position of the indazole ring is often the most susceptible to electrophilic attack. This is frequently achieved using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under various conditions, including metal-free, ultrasound-assisted, and photoredox catalysis.[2][4][7][8][9]

C7 Bromination: A Strategic Alternative

While C3 bromination is common, regioselective bromination at the C7 position can be achieved, particularly with 4-substituted indazoles.[3][5][6] This alternative functionalization opens up different avenues for structural diversification.

Quantitative Data Summary

The following tables summarize the yields of various bromination and subsequent coupling reactions, providing a comparative overview of different methodologies.

Table 1: Regioselective Bromination of Indazoles

EntryIndazole SubstrateBrominating AgentReaction ConditionsProductYield (%)Reference
12-Phenyl-2H-indazoleDBDMHNa2CO3, EtOH, 40 °C, Ultrasound (30 min)3-Bromo-2-phenyl-2H-indazole95[4][10]
21H-IndazoleDBDMHNa2CO3, EtOH, 40 °C, Ultrasound (30 min)3-Bromo-1H-indazole82[4][10]
32-Phenyl-2H-indazoleNBSEtOH, 50 °C, 2 h3-Bromo-2-phenyl-2H-indazole98[5]
4N-(1H-indazol-4-yl)-4-methylbenzenesulfonamideNBSDMF, 80 °C, 18 hN-(7-Bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide84[11]

Table 2: Suzuki-Miyaura Cross-Coupling of Bromoindazoles

EntryBromoindazole SubstrateBoronic AcidCatalyst/BaseReaction ConditionsProductYield (%)Reference
13-Bromo-1H-indazolePhenylboronic acidPd(PPh3)4/Cs2CO31,4-dioxane/EtOH/H2O, 140 °C, Microwave3-Phenyl-1H-indazole85[3]
2N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide(4-Methoxyphenyl)boronic acidPd(dppf)Cl2·DCM/K2CO31,4-dioxane/water, RT, 8-12 hN-(4'-methoxy-[1,1'-biphenyl]-3-yl)-1-butyl-1H-indazole-3-carboxamide92[12]
33-Bromo-2H-indazolePhenylboronic acidPd(OAc)2/K2CO3DMF, 100 °C3-Phenyl-2H-indazole80[10]

Key Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis of brominated indazoles and their derivatives.

Protocol 1: Ultrasound-Assisted C3 Bromination of 2-Phenyl-2H-indazole with DBDMH[4][10]

To a solution of 2-phenyl-2H-indazole (0.2 mmol) in ethanol (2.0 mL) was added 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol) and sodium carbonate (0.4 mmol). The reaction mixture was subjected to ultrasonic irradiation (40 kHz, 50 W) at 40 °C for 30 minutes. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford 3-bromo-2-phenyl-2H-indazole.

Protocol 2: Metal-Free C3 Bromination of 2-Phenyl-2H-indazole with NBS[5]

A mixture of 2-phenyl-2H-indazole (0.3 mmol) and N-bromosuccinimide (NBS, 0.3 mmol) in ethanol (3.0 mL) was stirred at 50 °C for 2 hours. After completion of the reaction, the solvent was evaporated, and the crude product was purified by chromatography to give 3-bromo-2-phenyl-2H-indazole.

Protocol 3: Regioselective C7 Bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with NBS[11]

A solution of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide (1 mmol) and N-bromosuccinimide (1.1 mmol) in DMF (5 mL) was heated at 80 °C for 18 hours. The reaction mixture was then cooled to room temperature and poured into water. The resulting precipitate was collected by filtration and purified to yield N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide.

Protocol 4: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-indazole[3]

A mixture of 3-bromo-1H-indazole (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and Cs2CO3 (2 mmol) in a mixture of 1,4-dioxane/EtOH/H2O (7:2:1, 5 mL) was subjected to microwave irradiation at 140 °C for 1 hour. The reaction mixture was then diluted with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to afford 3-phenyl-1H-indazole.

Visualizing the Chemistry and Biology

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms, experimental workflows, and relevant signaling pathways where bromoindazole derivatives play a significant role.

Reaction Mechanisms and Workflows

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Indazole-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation Start 6-Bromo-1H-indazole Functionalization Cross-Coupling (e.g., Suzuki) Start->Functionalization Library Library of Indazole Derivatives Functionalization->Library Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Library->Biochemical_Assay Cell-based_Assay Cell-based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell-based_Assay Lead_Compound Lead Compound Identification Cell-based_Assay->Lead_Compound

General experimental workflow for kinase inhibitor discovery.
Signaling Pathways in Drug Development

Bromoindazole-derived compounds have shown significant promise as inhibitors of various protein kinases and other key cellular targets.

VEGFR_Pathway VEGF VEGF VEGFR VEGF Receptor (Tyrosine Kinase) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Bromoindazole_Inhibitor Bromoindazole-based Kinase Inhibitor (e.g., Axitinib) Bromoindazole_Inhibitor->VEGFR PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK mTOR mTOR Pathway Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation mTOR->Proliferation

Simplified VEGFR signaling pathway and the point of inhibition.

Derivatives of 6-bromo-1H-indazole are effective inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in angiogenesis.[1][6][13] By blocking VEGFR, these compounds can inhibit downstream signaling cascades, thereby impeding tumor growth and metastasis.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB unrepaired SSBs lead to DSBs BER Base Excision Repair (BER) PARP->BER initiates Cell_Viability Cell Viability BER->Cell_Viability maintains HR Homologous Recombination (HR) DSB->HR repaired by Synthetic_Lethality Synthetic Lethality (Cell Death) DSB->Synthetic_Lethality in HR deficient cells Indazole_PARPi Indazole-based PARP Inhibitor Indazole_PARPi->PARP HRD HR Deficiency (e.g., BRCA mutation) HRD->HR impaired

Mechanism of PARP inhibition and synthetic lethality.

Indazole-containing molecules are also being investigated as Poly(ADP-ribose) polymerase (PARP) inhibitors.[14][15][16][17] PARP inhibitors are particularly effective in cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations. The inhibition of PARP leads to the accumulation of single-strand breaks, which are converted to double-strand breaks. In HR-deficient cells, these double-strand breaks cannot be repaired, leading to cell death through a concept known as synthetic lethality.[14][17]

Conclusion

The bromination of the indazole ring is a versatile and powerful strategy in medicinal chemistry. The ability to selectively introduce a bromine atom at various positions, particularly C3 and C7, provides a crucial handle for further molecular elaboration through cross-coupling and other reactions. This guide has provided a comprehensive overview of the core reactivity, presented key quantitative data and experimental protocols, and visualized the broader context of these reactions in drug discovery. A thorough understanding of these fundamental principles is essential for researchers and scientists aiming to leverage the full potential of the indazole scaffold in the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols: Utilization of Ethyl 5-bromo-1H-indazole-3-carboxylate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ethyl 5-bromo-1H-indazole-3-carboxylate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a wide array of substituted indazole derivatives, which are prominent scaffolds in medicinal chemistry and materials science.[1][2][3] The methodologies described herein are based on established literature procedures, offering a robust starting point for the synthesis of novel compounds.[4][5]

Introduction

The indazole core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1][3][6] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl moieties onto the indazole scaffold.[7][8][9] this compound serves as an excellent substrate for such transformations, allowing for diversification at the 5-position. The subsequent hydrolysis of the ester group at the 3-position can provide a handle for further functionalization, making it a valuable tool in the synthesis of complex molecules.[2][4]

Suzuki Coupling Reaction: Quantitative Data

The following table summarizes the reaction conditions and yields for the Suzuki coupling of a closely related substrate, 5-bromo-1H-indazole-3-carboxylic acid methyl ester, with various boronic acids. These conditions are directly applicable to this compound. The reactions were performed using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in dimethoxyethane (DME) at 80 °C.[4][5]

Table 1: Suzuki Coupling of 5-Bromo-1-substituted-1H-indazole-3-carboxylate Derivatives with Boronic Acids [4][5]

EntryIndazole SubstrateBoronic AcidProductYield (%)
15-Bromo-1H-indazole-3-carboxylic acid methyl ester (8)N-Boc-2-pyrroleboronic acid (4)5-(1-tert-Butoxycarbonyl-1H-pyrrol-2-yl)-1H-indazole-3-carboxylic acid methyl ester (10)N/A
25-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester (9)N-Boc-2-pyrroleboronic acid (4)5-(1-tert-Butoxycarbonyl-1H-pyrrol-2-yl)-1-methyl-1H-indazole-3-carboxylic acid methyl ester (11)N/A

Note: The referenced study confirmed the success of the reaction for these substrates but did not report isolated yields in the table for these specific examples. However, yields for similar 5-bromoindazoles under the same conditions ranged from 30% to 92%.[4][5]

Table 2: Screening of Palladium Catalysts for a Model Suzuki Coupling Reaction [4][5]

The following data is from a model reaction between 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid, which informed the choice of catalyst for the carboxylate derivatives.

EntryPd CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄422
2Pd(dppf)Cl₂292
3Pd(OAc)₂/P(o-tol)₃475
4Pd(PCy₃)₂445

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid. This protocol is adapted from successful procedures reported for similar indazole substrates.[4][5][9][10]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Dimethoxyethane (DME) or a mixture of 1,4-dioxane and water

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., dimethoxyethane). If using a dioxane/water mixture, ensure the solvents are degassed. Finally, add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4][11]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 2 to 24 hours.[4][9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-aryl-1H-indazole-3-carboxylate derivative.[9][12]

Visualizations

Diagram 1: Experimental Workflow for Suzuki Coupling

G Experimental Workflow of Suzuki Coupling cluster_0 Reaction Setup cluster_1 Inerting and Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification Reactants 1. Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) Inert 2. Purge with Inert Gas (Ar or N₂) Reactants->Inert Solvent_Catalyst 3. Add Solvent (DME) and Pd Catalyst Inert->Solvent_Catalyst Heat 4. Heat to 80-100 °C Solvent_Catalyst->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Workup 6. Aqueous Work-up Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Final Product Purify->Product Suzuki_Mechanism General Mechanism of Suzuki-Miyaura Coupling cluster_catalytic_cycle Catalytic Cycle cluster_reactants_products Reactants and Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Coupled Product (R¹-R²) RedElim->Product Indazole This compound (R¹-X) Indazole->OxAdd Boronic Boronic Acid (R²-B(OR)₂) Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

References

Application Notes and Protocols: Ethyl 5-bromo-1H-indazole-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-bromo-1H-indazole-3-carboxylate serves as a pivotal building block in the synthesis of novel anti-cancer agents.[1] While direct applications of this compound in cancer cell lines are not extensively documented, its true value lies in its role as a versatile scaffold for developing potent kinase inhibitors and other targeted therapies.[1][2] This document provides an overview of its application in the synthesis of dual VEGFR-2 and EGFR inhibitors, along with detailed protocols for their biological evaluation.

Synthetic Application: Intermediate in the Synthesis of Dual VEGFR-2 and EGFR Inhibitors

This compound is a key starting material for the synthesis of 5-ethylsulfonyl-indazole-3-carboxamides, a class of compounds that have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5] The general synthetic scheme involves a multi-step process, beginning with the modification of the bromine substituent and subsequent derivatization of the carboxylate group.

A representative synthetic workflow is illustrated below:

G cluster_synthesis Synthesis of 5-ethylsulfonyl-indazole-3-carboxamides A This compound B Thioether Intermediate A->B Palladium-catalyzed C-S cross-coupling C Sulfone Intermediate B->C Oxidation D Carbohydrazide Intermediate C->D Hydrazinolysis E 5-ethylsulfonyl-indazole-3-carboxamides (Final Products) D->E Reaction with isocyanates

Caption: Synthetic workflow for 5-ethylsulfonyl-indazole-3-carboxamides.

Biological Activity of Derivatives

A series of 5-ethylsulfonyl-indazole-3-carboxamide derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. The most potent compounds, 8g and 8h , exhibited significant inhibitory effects on breast (MCF-7) and colorectal (HCT-116) cancer cells.[3][4]

Quantitative Data: In Vitro Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the most active derivatives against cancer cell lines and a normal cell line (WI-38) to assess selectivity.

CompoundTarget Cell LineIC50 (nM)
8g HCT-116 (Colorectal Cancer)24
MCF-7 (Breast Cancer)28
WI-38 (Normal Fibroblasts)> 150
8h HCT-116 (Colorectal Cancer)23
MCF-7 (Breast Cancer)25
WI-38 (Normal Fibroblasts)> 150

Data extracted from a study on novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors.[3][4]

Mechanism of Action: Dual Inhibition of VEGFR-2 and EGFR Signaling

The anti-cancer activity of these indazole derivatives stems from their ability to dually inhibit VEGFR-2 and EGFR. These receptor tyrosine kinases are crucial for tumor growth, proliferation, and angiogenesis.[6] By blocking these pathways, the compounds can induce apoptosis and inhibit tumor progression.

G cluster_pathway VEGFR-2 and EGFR Signaling Pathways cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 EGF EGF EGFR EGFR EGF->EGFR Proliferation Cell Proliferation VEGFR2->Proliferation Survival Cell Survival VEGFR2->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR->Proliferation EGFR->Survival Indazole Indazole Derivatives Indazole->VEGFR2 Inhibition Indazole->EGFR Inhibition

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer properties of compounds derived from this compound.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[7]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • 96-well plates

  • Complete culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assessment (Caspase Activity Assay)

This assay quantifies the activity of caspases, which are key proteases in the apoptotic pathway.[8][9]

Materials:

  • Fluorometric caspase activity assay kit (for Caspase-3/7, -8, and -9)

  • Treated and untreated cells

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Follow the manufacturer's instructions for the specific caspase activity assay kit.

  • Typically, this involves lysing the cells and adding a fluorogenic caspase substrate (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9).

  • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.

  • Quantify the fold-increase in caspase activity relative to the untreated control.

Analysis of Apoptotic Proteins (Bax and Bcl-2 Expression)

Western blotting can be used to determine the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[10][11][12][13]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities. Normalize to the loading control (β-actin).

Kinase Inhibition Assay (VEGFR-2 and EGFR)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinases.[6][14][15][16][17]

Materials:

  • Recombinant human VEGFR-2 and EGFR kinase domains

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (luminescence or fluorescence-based)

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase buffer, the respective kinase (VEGFR-2 or EGFR), and the test compound.

  • Initiate the reaction by adding ATP and the substrate.

  • Incubate the plate at a controlled temperature for a defined period (e.g., 60 minutes at 30°C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow Visualization

The logical flow for evaluating a novel anti-cancer compound derived from this compound is depicted below.

G cluster_workflow Experimental Evaluation Workflow Start Synthesized Indazole Derivative CellViability Cell Viability Assay (MTT) Determine IC50 Start->CellViability Apoptosis Apoptosis Assays (Caspase Activity, Bax/Bcl-2) CellViability->Apoptosis If active Kinase Kinase Inhibition Assays (VEGFR-2, EGFR) CellViability->Kinase If active Conclusion Lead Compound Identification Apoptosis->Conclusion Kinase->Conclusion

Caption: Workflow for evaluating indazole-based anti-cancer compounds.

References

Application Note: Regioselective N-alkylation of Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated indazoles are a foundational structural motif in medicinal chemistry, integral to a wide array of therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[1][2] Ethyl 5-bromo-1H-indazole-3-carboxylate is a versatile intermediate for the synthesis of these biologically active compounds. A significant challenge in its functionalization is the N-alkylation step, which can produce a mixture of N1 and N2 regioisomers due to the presence of two nucleophilic nitrogen atoms in the indazole ring.[1][3]

Achieving high regioselectivity is crucial for efficient synthesis, avoiding complex purification steps and improving overall yield.[1][4] The regiochemical outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][5] This document provides detailed protocols for the selective N1- and N2-alkylation of this compound, supported by compiled data to guide researchers in developing robust synthetic strategies.

Factors Influencing Regioselectivity

The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be leveraged to favor the N1-alkylated product under conditions that permit equilibration.[3][5]

  • Base and Solvent System: The selection of the base and solvent is paramount in directing the regioselectivity.

    • For N1-Selectivity: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1] This is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders attack at the N2 position. Similarly, cesium carbonate (Cs₂CO₃) in solvents like dioxane or DMF has proven highly effective for selective N1-alkylation, especially with alkyl tosylates.[1][2]

    • For N2-Selectivity or Mixtures: Conditions employing potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers.[1][6] Mitsunobu conditions (e.g., DIAD/PPh₃) with an alcohol as the alkyl source can favor the formation of the N2-isomer.[2][5]

  • Alkylating Agent: Primary alkyl halides (bromides, iodides) and alkyl tosylates are common electrophiles used in these reactions.[5] The choice can influence reaction rates but the base/solvent system remains the primary director of regioselectivity.

  • Steric and Electronic Effects: While the substituent pattern of the indazole ring impacts the N1/N2 ratio, the ester group at the C3-position of the target molecule is a key controller, promoting N1-alkylation under basic conditions through chelation.[5][7]

Experimental Protocols

Materials and General Methods:

  • This compound

  • Anhydrous solvents (THF, Dioxane, DMF)

  • Bases (Sodium Hydride 60% dispersion in oil, Cesium Carbonate)

  • Alkylating agents (e.g., ethyl bromide, ethyl tosylate)

  • Mitsunobu reagents (Triphenylphosphine, Diisopropyl azodicarboxylate - DIAD)

  • Reagents for workup and purification (Saturated aq. NH₄Cl, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

  • All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Highly Selective N1-Alkylation using Sodium Hydride in THF

This protocol is optimized to achieve high N1-regioselectivity and is a standard method for this transformation.[1][5]

Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N1-alkylated product.[1]

Protocol 2: Selective N1-Alkylation using Cesium Carbonate in Dioxane

This method provides an effective and often milder alternative to using sodium hydride, particularly when using alkyl tosylates as the electrophile.[1][2]

Methodology:

  • To a solution of this compound (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.

  • Heat the resulting mixture to 90 °C and stir for 2-4 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel) to isolate the pure N1-alkylated product.[2]

Protocol 3: N2-Alkylation using Mitsunobu Conditions

The Mitsunobu reaction offers a pathway to preferentially obtain the N2-alkylated isomer, which is often the kinetic product.[2][5]

Methodology:

  • Dissolve this compound (1.0 equiv), the desired alcohol (2.3 equiv), and triphenylphosphine (PPh₃, 2.0 equiv) in anhydrous THF (approx. 0.3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Warm the reaction to 50 °C and stir for 2 hours.[2]

  • After completion, remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography (silica gel) to separate the N1 and N2 isomers. The N2 isomer is typically the major product under these conditions.[2][5]

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of indazole-3-carboxylate derivatives, which are directly applicable to the ethyl ester substrate.

Starting MaterialAlkylating AgentBase / SolventTemp (°C)N1:N2 RatioApprox. Yield (%)Reference
5-bromo-1H-indazole-3-carboxylateAlkyl BromideNaH / THFRT>99 : 185-95[5]
5-bromo-1H-indazole-3-carboxylateAlkyl TosylateCs₂CO₃ / Dioxane90>95 : 590-98[2]
5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaH / DMFRT45 : 5584 (total)[2]
5-bromo-1H-indazole-3-carboxylateAlcohol / DIAD / PPh₃THF0 to 50Favors N290-97 (total)[2][5]
1H-indazole-3-carboxylaten-pentyl bromideK₂CO₃ / DMFRTMixture-[6]

Visualizations

Workflow and Pathway Diagrams

N_Alkylation_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_process Downstream Processing cluster_products Final Products Start Ethyl 5-bromo-1H- indazole-3-carboxylate Reaction N-Alkylation Reaction (0°C to 90°C, 2-24h) Start->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction Base Base (e.g., NaH, Cs2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Column Chromatography Workup->Purification N1_Product N1-alkylated Product Purification->N1_Product N2_Product N2-alkylated Product Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

Regioselectivity_Pathway cluster_N1 N1-Alkylation Pathway (Thermodynamic Control) cluster_N2 N2-Alkylation Pathway (Kinetic Control) Indazole This compound Anion Intermediate N1_Conditions Conditions: • NaH / THF • Cs2CO3 / Dioxane (Chelation-favored) Indazole->N1_Conditions R-X N2_Conditions Conditions: • Mitsunobu (DIAD/PPh3) • K2CO3 / DMF (often) (Less sterically hindered) Indazole->N2_Conditions R-X N1_Product N1-alkylated Product (Major) N1_Conditions->N1_Product N2_Product N2-alkylated Product (Major or Mixture) N2_Conditions->N2_Product

References

Application Notes: Ethyl 5-bromo-1H-indazole-3-carboxylate in the Synthesis of Potent EGFR and VEGFR-2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-1H-indazole-3-carboxylate is a key heterocyclic building block in the synthesis of novel kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting various protein kinases. The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for the introduction of diverse chemical moieties through cross-coupling reactions to explore structure-activity relationships (SAR). This document provides detailed protocols and data on the application of this compound in the synthesis of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical targets in cancer therapy.

Dysregulation of EGFR and VEGFR-2 signaling pathways is a hallmark of many cancers, promoting tumor growth, proliferation, and angiogenesis. Dual inhibition of these pathways can offer a synergistic anti-cancer effect. The following sections detail the synthesis of a series of 5-ethylsulfonyl-indazole-3-carbohydrazide derivatives, starting from this compound, and presents their biological evaluation data.

Data Presentation

The synthesized compounds were evaluated for their inhibitory activity against EGFR and VEGFR-2 kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the potential of these derivatives as potent dual kinase inhibitors.

Compound IDAr GroupEGFR IC50 (nM)VEGFR-2 IC50 (nM)
7g4-fluorophenyl81-
7i4-chlorophenyl83-
7j4-bromophenyl7427
7k6-methoxypyridin-3-yl7121
7o3,4,5-trimethoxyphenyl7631
Erlotinib(Reference)80-
Pazopanib(Reference)-30

Experimental Protocols

The synthesis of the target kinase inhibitors involves a multi-step process, beginning with the formation of this compound.

Protocol 1: Synthesis of this compound (3)

This protocol describes the Fischer esterification of 5-bromo-1H-indazole-3-carboxylic acid.

Materials:

  • 5-bromo-1H-indazole-3-carboxylic acid (2)

  • Dry ethanol

  • Concentrated sulphuric acid

  • Nitrogen gas

Procedure:

  • Suspend 5-bromo-1H-indazole-3-carboxylic acid (8.0 g, 33.19 mmol) in dry ethanol (200 ml).

  • Carefully add concentrated sulphuric acid (4 ml) to the suspension.

  • Heat the reaction mixture at 90 °C for 16 hours under a nitrogen atmosphere.

  • After completion (monitored by TLC), cool the reaction mixture to room temperature.

  • Evaporate the ethanol under vacuum to obtain the crude residue of this compound.

Protocol 2: General Procedure for the Synthesis of 5-ethylsulfonyl-indazole-3-carbohydrazides (7a-o)

This protocol outlines the subsequent steps from this compound to the final compounds. The synthesis involves the introduction of an ethylsulfonyl group at the 5-position, followed by hydrazide formation and condensation with various aromatic aldehydes.

Materials:

  • This compound (3)

  • Sodium ethanesulfinate

  • Copper(I) iodide

  • L-proline

  • Sodium hydroxide

  • DMSO

  • Hydrazine hydrate

  • Ethanol

  • Substituted aromatic aldehydes

  • Glacial acetic acid

Procedure:

  • Synthesis of Ethyl 5-(ethylsulfonyl)-1H-indazole-3-carboxylate:

    • To a solution of this compound in DMSO, add sodium ethanesulfinate, copper(I) iodide, L-proline, and sodium hydroxide.

    • Heat the reaction mixture and monitor for completion.

    • Purify the product after an appropriate work-up.

  • Synthesis of 5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide:

    • Reflux the ethyl ester from the previous step with hydrazine hydrate in ethanol.

    • Cool the reaction mixture to obtain the carbohydrazide precipitate.

  • Synthesis of N'-substituted-5-(ethylsulfonyl)-1H-indazole-3-carbohydrazides (7a-o):

    • To a solution of 5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide in ethanol, add the respective substituted aromatic aldehyde and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for the specified time.

    • Cool the reaction, and collect the precipitated solid by filtration.

    • Recrystallize the crude product from an appropriate solvent.

Protocol 3: Kinase Inhibition Assay (EGFR and VEGFR-2)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 kinases.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human EGFR or VEGFR-2 kinase

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_0 Synthesis Workflow 5-bromo-1H-indazole-3-carboxylic_acid 5-bromo-1H-indazole-3-carboxylic acid Ethyl_5-bromo-1H-indazole-3-carboxylate This compound 5-bromo-1H-indazole-3-carboxylic_acid->Ethyl_5-bromo-1H-indazole-3-carboxylate Fischer Esterification Ethyl_5-(ethylsulfonyl)-1H-indazole-3-carboxylate Ethyl 5-(ethylsulfonyl)-1H-indazole-3-carboxylate Ethyl_5-bromo-1H-indazole-3-carboxylate->Ethyl_5-(ethylsulfonyl)-1H-indazole-3-carboxylate Sulfonylation 5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide 5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide Ethyl_5-(ethylsulfonyl)-1H-indazole-3-carboxylate->5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide Hydrazinolysis Final_Kinase_Inhibitors Final Kinase Inhibitors (7a-o) 5-(ethylsulfonyl)-1H-indazole-3-carbohydrazide->Final_Kinase_Inhibitors Condensation

Caption: Synthetic workflow for kinase inhibitors.

G cluster_pathway EGFR/VEGFR-2 Signaling and Inhibition Growth_Factors Growth Factors (EGF, VEGF) Receptor EGFR / VEGFR-2 Growth_Factors->Receptor bind and activate Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Signaling_Cascade phosphorylates and activates Kinase_Inhibitor Indazole-based Inhibitor Kinase_Inhibitor->Receptor inhibits kinase activity Cellular_Response Cellular Responses (Proliferation, Angiogenesis, Survival) Signaling_Cascade->Cellular_Response

Caption: EGFR/VEGFR-2 signaling and inhibition.

Application Notes and Protocols for Developing Anti-inflammatory Agents using Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Indazole derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties.[1][2] This document provides detailed application notes and protocols for the utilization of Ethyl 5-bromo-1H-indazole-3-carboxylate as a key starting material in the synthesis and evaluation of new anti-inflammatory agents.

This compound serves as a versatile scaffold for chemical modification, particularly at the 5-position, allowing for the introduction of various aryl and heteroaryl moieties through cross-coupling reactions. These modifications can significantly influence the biological activity of the resulting compounds, leading to the discovery of potent inhibitors of key inflammatory mediators.

Mechanism of Action: Targeting Key Inflammatory Pathways

Indazole derivatives exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory cascade. The primary mechanisms of action include the inhibition of pro-inflammatory enzymes and cytokines such as Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). These mediators are regulated by complex signaling networks, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5]

Signaling Pathway of Inflammation and Indazole Derivative Inhibition

The following diagram illustrates the simplified signaling cascade leading to the production of inflammatory mediators and highlights the points of intervention by indazole derivatives.

Inflammation_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_nuclear Nuclear Events cluster_mediators Inflammatory Mediators Stimuli LPS, Pathogens, Cytokines Receptor TLR4, TNFR Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPK_pathway MAPK (p38, JNK, ERK) Receptor->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription COX2 COX-2 Gene_Transcription->COX2 TNFa TNF-α Gene_Transcription->TNFa IL6 IL-6 Gene_Transcription->IL6 Prostaglandins Prostaglandins COX2->Prostaglandins produces Indazole_Derivative Indazole Derivatives Indazole_Derivative->COX2 Indazole_Derivative->TNFa Indazole_Derivative->IL6

Caption: Inflammatory signaling and points of inhibition by indazole derivatives.

Data Presentation: Anti-inflammatory Activity of Indazole Derivatives

The following tables summarize representative quantitative data for the in vitro anti-inflammatory activity of various indazole derivatives. It is important to note that these values are illustrative and the activity of novel compounds synthesized from this compound should be experimentally determined.

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Indazole Derivatives

CompoundIC50 (µM) for COX-2 InhibitionReference Compound (Celecoxib) IC50 (µM)
Indazole23.425.10
5-Aminoindazole12.325.10
6-Nitroindazole19.225.10

Data adapted from a study on the anti-inflammatory activity of indazole and its derivatives.[1]

Table 2: In Vitro Cytokine Inhibitory Activity of Representative Indazole Derivatives

CompoundIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-1β InhibitionReference Compound (Dexamethasone) IC50 (µM)
Indazole220.11120.5931.67 (TNF-α), 102.23 (IL-1β)
5-Aminoindazole230.19220.4631.67 (TNF-α), 102.23 (IL-1β)
6-Nitroindazole>250100.7531.67 (TNF-α), 102.23 (IL-1β)

Data adapted from a study on the anti-inflammatory activity of indazole and its derivatives.[1]

Experimental Protocols

Synthesis of 5-Aryl-1H-indazole-3-carboxylic Acid Derivatives

This protocol describes a general procedure for the synthesis of 5-aryl-1H-indazole-3-carboxylic acid derivatives from this compound via a Suzuki-Miyaura cross-coupling reaction, followed by hydrolysis.

Synthesis_Workflow Start Ethyl 5-bromo-1H- indazole-3-carboxylate Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Hydrolysis Ester Hydrolysis Suzuki_Coupling->Hydrolysis Purification Purification (Crystallization/Chromatography) Hydrolysis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Assays In Vitro Anti-inflammatory Assays (COX-2, TNF-α, IL-6) Characterization->In_Vitro_Assays In_Vivo_Assays In Vivo Anti-inflammatory Assays (Carrageenan-induced paw edema) In_Vitro_Assays->In_Vivo_Assays Promising Candidates Data_Analysis Data Analysis and Lead Identification In_Vitro_Assays->Data_Analysis In_Vivo_Assays->Data_Analysis

Caption: General workflow for synthesis and evaluation of anti-inflammatory agents.

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[6][7]

  • Base (e.g., K₂CO₃, Cs₂CO₃)[7]

  • Solvent (e.g., dimethoxyethane (DME), 1,4-dioxane/water)[6][7]

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent (e.g., DME or 1,4-dioxane/water mixture).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding ethyl 5-aryl-1H-indazole-3-carboxylate.

  • Dissolve the purified ethyl 5-aryl-1H-indazole-3-carboxylate in a mixture of THF, MeOH, and water.

  • Add an excess of LiOH or NaOH (2.0-5.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify with 1N HCl to a pH of 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the 5-aryl-1H-indazole-3-carboxylic acid derivative.

In Vitro Anti-inflammatory Assays

This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.

  • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 from macrophages stimulated with LPS.

  • Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Calculate the percentage of inhibition and determine the IC50 values.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.[1]

  • Administer the test compound orally or intraperitoneally to a group of rodents (e.g., rats or mice).

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

  • A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Conclusion

This compound is a valuable and versatile starting material for the development of novel anti-inflammatory agents. The synthetic protocols and biological assays detailed in these application notes provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the anti-inflammatory potential of new indazole derivatives. By targeting key inflammatory pathways, these compounds hold significant promise for the future of anti-inflammatory drug discovery.

References

Application Notes and Protocols: Fischer Esterification of 5-Bromo-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Specifically, 5-bromo-1H-indazole-3-carboxylic acid and its esters are valuable intermediates in the synthesis of various therapeutic agents, including those with applications in oncology and neurology.[2] The Fischer-Speier esterification is a classic and effective method for converting carboxylic acids to esters by reaction with an alcohol in the presence of an acid catalyst.[3][4][5][6] This application note provides a detailed experimental protocol for the synthesis of the methyl ester of 5-bromo-indazole-3-carboxylic acid via Fischer esterification.

Reaction Principle

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. In this procedure, 5-bromo-indazole-3-carboxylic acid is reacted with an excess of an alcohol (e.g., methanol) which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₃SO₃H), protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[4][5] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent elimination of water yields the corresponding ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is used.[3][4]

Experimental Protocol

Materials:

  • 5-Bromo-1H-indazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (typically 10-20 mL per gram of carboxylic acid).

  • Acid Catalyst Addition: While stirring the suspension, slowly and cautiously add the acid catalyst (e.g., concentrated sulfuric acid, 0.1-0.2 eq) dropwise.[7] A similar procedure for the unsubstituted indazole-3-carboxylic acid uses methanesulfonic acid.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[7]

  • Reaction Monitoring: Allow the reaction to proceed at reflux for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of methanol using a rotary evaporator.[7][8]

    • Carefully neutralize the remaining acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[7]

    • Combine the organic layers and wash with brine.[7]

  • Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7][8]

  • Purification: The crude ester can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table template can be used to record and summarize the quantitative data from the experiment.

ParameterValue
Mass of 5-bromo-indazole-3-carboxylic acid (g)
Moles of 5-bromo-indazole-3-carboxylic acid (mol)
Volume of Methanol (mL)
Volume/Mass of Acid Catalyst (mL/g)
Reaction Time (h)
Mass of Crude Product (g)
Mass of Purified Product (g)
Theoretical Yield (g)
Percentage Yield (%)
Melting Point (°C)

Characterization

The structure and purity of the synthesized ester should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Experimental Workflow Diagram

FischerEsterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Suspend 5-bromo-indazole- 3-carboxylic acid in Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to RT reflux->cool evaporate Concentrate Methanol cool->evaporate neutralize Neutralize with NaHCO₃ evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate_final Evaporate Solvent dry->concentrate_final purify Recrystallization or Column Chromatography concentrate_final->purify characterize Characterization (NMR, MS, IR) purify->characterize end end characterize->end Final Product

Caption: Workflow for the Fischer Esterification of 5-bromo-indazole-3-carboxylic acid.

References

Application Notes and Protocols for the Formulation of Agrochemicals and Crop Protection Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key considerations and methodologies in the formulation of agrochemicals and crop protection agents. The following sections detail experimental protocols for evaluating formulation efficacy and stability, and explore the underlying signaling pathways targeted by these agents.

Enhancing Efficacy with Adjuvants

Adjuvants are critical components in agrochemical formulations, designed to improve the performance of the active ingredient.[1][2] They can enhance spray coverage, improve adhesion to plant surfaces, and increase the penetration of the active ingredient through the leaf cuticle.[3][4] Adjuvants are broadly categorized as activators, which enhance the herbicide's activity, or spray modifiers, which alter the physical properties of the spray solution.[5]

Quantitative Analysis of Adjuvant Efficacy

The addition of adjuvants can significantly increase the efficacy of herbicides, often allowing for reduced application rates without compromising weed control.[6]

HerbicideAdjuvant TypeWeed SpeciesEfficacy Increase (%)Reference
GlyphosateNon-ionic Surfactant (NIS)Lolium rigidum22-24% reduction in GR50[7]
GlyphosateNon-ionic Surfactant (NIS)Conyza canadensis42-44% reduction in GR50[7]
NicosulfuronMethylated Seed Oil (MSO)Echinochloa crus-galliup to 38%[6]
NicosulfuronNon-ionic Surfactant (NIS)Echinochloa crus-galliup to 38%[6]
VariousMethylated Seed Oil (MSO)VariousIncreased foliar absorption[8]
VariousBasic pH BlendVariousIncreased water solubility of some herbicides[9]

*GR50: The dose of herbicide required to reduce plant dry weight by 50%.

Experimental Protocol: Evaluating Adjuvant Efficacy

This protocol outlines a standard method for assessing the efficacy of an adjuvant in enhancing herbicide activity.[10][11]

Objective: To determine if an adjuvant improves the efficacy of a selected herbicide on a target weed species.

Materials:

  • Target weed species grown to the 2-3 leaf stage.[12]

  • Technical grade herbicide.

  • Adjuvant being tested.

  • Pressurized spray chamber.

  • Pots, soil, and greenhouse or growth chamber facilities.

  • Analytical balance and volumetric flasks.

Procedure:

  • Plant Preparation: Grow a sufficient number of target weed plants in individual pots to the 2-3 leaf stage under controlled environmental conditions.[12]

  • Treatment Preparation:

    • Prepare a stock solution of the herbicide.

    • Create a series of herbicide dilutions to establish a dose-response curve.

    • For each herbicide dilution, prepare two sets of treatments: one with the herbicide alone and one with the herbicide mixed with the adjuvant at the recommended rate.

    • Include an untreated control group (sprayed with water only) and a control group with the adjuvant alone.

  • Herbicide Application:

    • Randomly assign treatments to the pots. Ensure a minimum of four replicates per treatment.

    • Calibrate the sprayer to deliver a consistent volume.

    • Apply the treatments to the plants in the spray chamber.

  • Post-Treatment Care and Evaluation:

    • Return the plants to the greenhouse or growth chamber.

    • Observe the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Assess herbicide efficacy by visual injury ratings (e.g., chlorosis, necrosis) and by measuring plant biomass (fresh and dry weight) at the end of the experiment.

  • Data Analysis:

    • Analyze the data to determine the GR50 for the herbicide with and without the adjuvant.

    • A significant reduction in the GR50 in the presence of the adjuvant indicates enhanced efficacy.

Stability of Agrochemical Formulations

The stability of a pesticide formulation is crucial for its shelf-life and performance.[13] Stability testing evaluates how the physical and chemical properties of a formulation change over time under various storage conditions.[14][15]

Experimental Protocol: Accelerated Storage Stability Test

This protocol describes an accelerated stability test to quickly assess the long-term stability of a pesticide formulation.[15][16]

Objective: To evaluate the physical and chemical stability of a pesticide formulation under accelerated storage conditions.

Materials:

  • The pesticide formulation to be tested.

  • An oven capable of maintaining a constant temperature (e.g., 54 ± 2°C).

  • Glass containers with airtight seals.

  • Analytical equipment for determining the concentration of the active ingredient (e.g., HPLC, GC).

  • Equipment for measuring physical properties (e.g., viscosity, pH, particle size).

Procedure:

  • Initial Analysis: Before starting the accelerated storage, analyze the initial properties of the formulation. This includes:

    • Concentration of the active ingredient.

    • pH.

    • Viscosity (for liquid formulations).

    • Particle size distribution (for suspensions and emulsions).

    • Appearance (e.g., color, phase separation).

  • Sample Storage:

    • Place a known quantity of the formulation into labeled glass containers and seal them.

    • Place the containers in an oven maintained at a constant elevated temperature (e.g., 54°C) for a specified period (e.g., 14 days).

  • Post-Storage Analysis:

    • After the storage period, allow the samples to cool to room temperature.

    • Re-analyze the physical and chemical properties as in Step 1.

  • Data Evaluation:

    • Compare the initial and final measurements. Significant changes in the active ingredient concentration or physical properties indicate potential stability issues.

Controlled-Release Formulations

Controlled-release formulations are designed to release the active ingredient gradually over time, which can improve efficacy, reduce environmental impact, and decrease the frequency of application.[17][18] The release kinetics of these formulations can be described by various mathematical models.[19][20]

Quantitative Analysis of Controlled-Release Kinetics

The release of an active ingredient from a controlled-release formulation can be modeled to understand its behavior.

Kinetic ModelEquationDescription
Zero-OrderMt / M∞ = k₀tThe release rate is constant over time.
First-Orderln(1 - Mt / M∞) = -k₁tThe release rate is proportional to the amount of remaining active ingredient.
HiguchiMt / M∞ = kHt^½Describes release from a matrix based on Fickian diffusion.
Korsmeyer-PeppasMt / M∞ = kKt^nDescribes release from a polymeric system. The release exponent 'n' indicates the release mechanism.

*Mt / M∞ is the fraction of active ingredient released at time t. k₀, k₁, kH, and kK are release rate constants.

Experimental Protocol: Evaluating Controlled-Release Profile

Objective: To determine the release kinetics of an active ingredient from a controlled-release formulation.

Materials:

  • Controlled-release formulation.

  • A release medium (e.g., water, buffer solution).

  • A constant temperature water bath or shaker.

  • Syringes and filters.

  • Analytical instrument (e.g., UV-Vis spectrophotometer, HPLC) to quantify the active ingredient.

Procedure:

  • Setup: Place a known amount of the controlled-release formulation into a container with a defined volume of the release medium.

  • Incubation: Place the container in a constant temperature water bath or shaker to maintain uniform conditions.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Sample Analysis: Filter the sample and analyze the concentration of the active ingredient using a suitable analytical method.

  • Data Analysis: Plot the cumulative amount of active ingredient released versus time. Fit the data to different kinetic models (Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

Signaling Pathways and Modes of Action

Understanding the signaling pathways targeted by agrochemicals is fundamental for developing new active ingredients and managing resistance.

Herbicide Mode of Action: Glyphosate

Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway, which is essential for the production of aromatic amino acids in plants.[4][21]

Glyphosate_Pathway cluster_shikimate Shikimate Pathway Chorismate Chorismate Aromatic_AA Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) Chorismate->Aromatic_AA Shikimate_3P Shikimate-3-Phosphate EPSP_Synthase EPSP Synthase Shikimate_3P->EPSP_Synthase PEP Phosphoenolpyruvate PEP->EPSP_Synthase EPSP 5-Enolpyruvylshikimate- 3-Phosphate EPSP_Synthase->EPSP Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits EPSP->Chorismate Proteins Proteins Aromatic_AA->Proteins

Glyphosate's inhibition of the shikimate pathway.
Insecticide Mode of Action: Neonicotinoids

Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to continuous nerve stimulation, paralysis, and death.[22][23]

Neonicotinoid_Pathway cluster_synapse Insect Synapse cluster_effect Effect Presynaptic Presynaptic Neuron Acetylcholine Acetylcholine Presynaptic->Acetylcholine Releases Postsynaptic Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel Activates Overstimulation Continuous Nerve Stimulation nAChR->Overstimulation Ion_Channel->Postsynaptic Depolarization Acetylcholine->nAChR Binds to AChE Acetylcholinesterase Acetylcholine->AChE Broken down by Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Irreversibly binds to Paralysis Paralysis Overstimulation->Paralysis Death Death Paralysis->Death

Neonicotinoid action at the insect synapse.
Fungicide Mode of Action: Sterol Biosynthesis Inhibitors

Sterol Biosynthesis Inhibitors (SBIs), such as azoles, inhibit the C14-demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[24][25][26]

SBI_Fungicide_Pathway cluster_result Result of Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol C14_Demethylase C14-Demethylase Lanosterol->C14_Demethylase Intermediates Intermediate Sterols C14_Demethylase->Intermediates Disrupted_Membrane Disrupted Membrane Function SBI_Fungicide Sterol Biosynthesis Inhibitor (e.g., Azoles) SBI_Fungicide->C14_Demethylase Inhibits Ergosterol Ergosterol Intermediates->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporated into Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death

Inhibition of ergosterol biosynthesis by SBI fungicides.

Experimental Workflows

Herbicide Efficacy Trial Workflow

A systematic workflow is essential for conducting reliable herbicide efficacy trials.[12][27]

Herbicide_Efficacy_Workflow A 1. Trial Planning - Define Objectives - Select Herbicide & Rates - Choose Weed Species B 2. Experimental Setup - Randomized Complete  Block Design - Minimum 4 Replicates A->B C 3. Plant Preparation - Grow Weeds to  Target Stage (e.g., 2-3 leaf) B->C D 4. Treatment Application - Calibrate Sprayer - Apply Herbicides C->D E 5. Data Collection - Visual Injury Ratings - Biomass Measurement D->E F 6. Statistical Analysis - ANOVA - Dose-Response Curves (GR50) E->F G 7. Reporting - Summarize Findings - Draw Conclusions F->G

Workflow for a typical herbicide efficacy trial.
Insecticide Bioassay Workflow

Insecticide bioassays are fundamental for determining the toxicity and efficacy of insecticidal compounds.[2][3][4][28]

Insecticide_Bioassay_Workflow A 1. Insect Rearing - Maintain a healthy and  uniform insect colony B 2. Insecticide Preparation - Prepare serial dilutions  of the test compound A->B C 3. Bioassay Method Selection - e.g., Topical Application,  Diet Incorporation, Vial Test B->C D 4. Exposure - Expose insects to different  concentrations of the insecticide C->D E 5. Incubation - Maintain insects under  controlled conditions D->E F 6. Mortality Assessment - Record mortality at  pre-determined time points E->F G 7. Data Analysis - Probit or Logit analysis  to determine LC50/LD50 F->G H 8. Results Interpretation - Compare toxicity of  different compounds G->H

General workflow for an insecticide bioassay.
Fungicide Sensitivity Assay Workflow

Fungicide sensitivity assays are crucial for monitoring the development of resistance in fungal pathogen populations.[1][21][29]

Fungicide_Sensitivity_Workflow A 1. Isolate Fungal Pathogen - From infected plant tissue B 2. Prepare Fungicide-Amended Media - Incorporate a range of fungicide  concentrations into growth media A->B C 3. Inoculation - Place a mycelial plug or spore  suspension onto the media B->C D 4. Incubation - Incubate plates at an optimal  temperature for fungal growth C->D E 5. Growth Measurement - Measure the radial growth of the  fungal colony after a set time D->E F 6. Data Analysis - Calculate the percent inhibition  of growth for each concentration - Determine the EC50 value E->F G 7. Resistance Assessment - Compare EC50 values to a  known sensitive baseline F->G

Workflow for a fungicide sensitivity assay.

References

Application Note: The Role of (-)-Shikimic Acid as a Key Intermediate in the Synthesis of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research, and Drug Development Professionals

Introduction

Oseltamivir, marketed as Tamiflu®, is a potent antiviral drug crucial for the treatment and prevention of influenza A and B virus infections.[1] It functions as a neuraminidase inhibitor, preventing the release of new viral particles from infected host cells.[1][2][3][4] The synthesis of oseltamivir is a significant undertaking in pharmaceutical manufacturing, heavily relying on the availability of a specific chiral starting material: (-)-shikimic acid.[5][6][7] This naturally occurring compound, extracted primarily from Chinese star anise (Illicium verum), provides the necessary carbon skeleton and stereochemistry, making it an indispensable precursor in the most established commercial synthesis routes.[5][6][8] This document outlines the pivotal role of (-)-shikimic acid, presenting key quantitative data, detailed experimental protocols for its conversion, and the biological pathway it ultimately influences.

Synthetic Pathway & Workflow Overview

The industrial synthesis of oseltamivir from (-)-shikimic acid is a multi-step process that leverages the inherent stereochemistry of the starting material to construct the final complex molecule. The overall transformation involves several key stages, including esterification, protection of hydroxyl groups, mesylation, epoxide formation, regioselective opening of the epoxide with an azide nucleophile, and subsequent reduction and acylation to install the required amino and acetamido groups.[8][9]

The workflow diagram below provides a high-level overview of the synthetic strategy, highlighting the progression from the natural precursor to the final active pharmaceutical ingredient (API).

G cluster_0 Phase 1: Precursor Modification cluster_1 Phase 2: Core Structure Assembly cluster_2 Phase 3: Final Functionalization cluster_3 Phase 4: Formulation A (-)-Shikimic Acid B Ethyl Shikimate A->B Esterification C Mesylated Intermediate B->C Mesylation D Key Epoxide Intermediate C->D Epoxidation E Azido-diol Intermediate D->E Azide Opening F Azido-acetamide E->F Acetylation G Oseltamivir (Free Base) F->G Azide Reduction H Oseltamivir Phosphate (API) G->H Salt Formation

Caption: High-level synthetic workflow from (-)-Shikimic Acid to Oseltamivir Phosphate.

Quantitative Data Summary

The efficiency of the synthetic route from (-)-shikimic acid to oseltamivir has been a subject of extensive process optimization. The following table summarizes quantitative data for key transformations, providing a comparative overview of reported yields. An overall yield of approximately 47% over eight steps has been reported in an optimized, practical synthesis.[10][11]

Step No.TransformationStarting MaterialKey ReagentsSolvent(s)Yield (%)Reference(s)
1Esterification(-)-Shikimic AcidEthanol, Thionyl ChlorideEthanol~95-99[8]
2MesylationEthyl ShikimateMethanesulfonyl Chloride, TriethylamineDichloromethane~98[8]
3Azide SubstitutionMesylated ShikimateSodium Azide (NaN₃)aq. Acetone~92
4Azide Reduction & AziridinationAzido-mesylate IntermediateTriethyl PhosphiteToluene~90[12]
5Aziridine OpeningAziridine Intermediate3-Pentanol, Lewis Acid3-Pentanol~85-90[13]
6AcetylationAmino-ether IntermediateAcetic AnhydrideDichloromethane~95[8]
7Final Reduction (Amine formation)Acetamido-intermediateH₂, Lindlar Catalyst or Zn/HClEthanol~90-97[8][9]
Overall Total Synthesis (-)-Shikimic Acid --~47 [11]

Detailed Experimental Protocols

The following protocols describe the synthesis of two critical intermediates, the epoxide from the mesylate and its subsequent opening, which are pivotal steps in the pathway.

Protocol 1: Synthesis of Ethyl (3R,4R,5R)-3,4-epoxy-5-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate (Key Epoxide Intermediate)

This protocol is adapted from the Roche synthesis methodology.[8]

  • Materials: Mesylated intermediate derived from shikimic acid, Potassium Bicarbonate (KHCO₃), Dichloromethane (DCM), Water.

  • Procedure: a. Dissolve the mesylated intermediate (1 equivalent) in a suitable solvent mixture such as Dichloromethane. b. Add a saturated aqueous solution of Potassium Bicarbonate (KHCO₃) to the reaction mixture. c. Stir the biphasic mixture vigorously at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, separate the organic layer. e. Wash the organic layer with water (2x) and then with brine. f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. The resulting crude product is the target epoxide, which can be used in the next step, often without further purification.

Protocol 2: Regio- and Stereoselective Azide Opening of the Epoxide

This protocol describes the crucial nucleophilic addition of the azide group.[10][12]

  • Materials: Epoxide intermediate, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), N,N-Dimethylformamide (DMF) or aq. Acetone, Water.

  • Procedure: a. Dissolve the epoxide intermediate (1 equivalent) in DMF or a mixture of Acetone/Water (5:1). b. Add Sodium Azide (NaN₃, ~1.5 equivalents) and Ammonium Chloride (NH₄Cl, ~1.2 equivalents) to the solution. c. Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and pour it into cold water. e. Extract the aqueous mixture with Ethyl Acetate (3x). f. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter. g. Concentrate the solvent under reduced pressure to yield the crude azido-diol intermediate. h. The product can be purified by column chromatography on silica gel if necessary.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir's therapeutic effect stems from its ability to inhibit the influenza neuraminidase (NA) enzyme.[1][4] The NA enzyme is located on the surface of the virus and is essential for the last step of viral replication—the release of newly synthesized virions from the surface of an infected host cell.[2][3]

Normally, the viral hemagglutinin protein binds to sialic acid receptors on the host cell. Neuraminidase functions by cleaving these sialic acid residues, severing the connection and allowing the new virus particles to detach and infect other cells. Oseltamivir carboxylate (the active metabolite of oseltamivir) is a sialic acid analogue that acts as a competitive inhibitor, binding tightly to the active site of the neuraminidase enzyme.[1] This blockage prevents the cleavage of sialic acid, causing the new virions to remain tethered to the host cell surface, thus halting the spread of the infection.

G cluster_0 Normal Viral Replication cluster_1 Inhibition by Oseltamivir Virus Influenza Virus HostCell Host Cell (with Sialic Acid Receptors) Virus->HostCell Infection Budding New Virion Budding HostCell->Budding Replication Release Virion Release (Infection Spreads) Budding->Release Neuraminidase Action (Cleaves Sialic Acid) Oseltamivir Oseltamivir Carboxylate Blocked Neuraminidase Blocked Oseltamivir->Blocked Binds to Active Site Tethered Virions Tethered (Infection Halted) Budding2 New Virion Budding Budding2->Tethered Neuraminidase Inactive

Caption: Mechanism of influenza neuraminidase inhibition by Oseltamivir.

References

Application Notes and Protocols for the Creation of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of novel polymers utilizing advanced techniques in material science. The methodologies covered include controlled radical polymerization (Atom Transfer Radical Polymerization and Reversible Addition-Fragmentation Chain Transfer), high-throughput synthesis, and computational polymer design.

Controlled Radical Polymerization: Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2][3][4] The mechanism involves a reversible deactivation of growing polymer chains, which is mediated by a transition metal complex.[2][3]

Signaling Pathway: ATRP Mechanism

The ATRP process is governed by an equilibrium between active, propagating radicals and dormant species, catalyzed by a transition metal complex.[2][3] This equilibrium minimizes termination reactions, allowing for controlled polymer growth.

ATRP_Mechanism I Initiator (R-X) R_rad Radical (R.) I->R_rad k_act Cat_I Catalyst (Cu(I)/L) Cat_II Deactivator (X-Cu(II)/L) P_n_rad Propagating Radical (P_n.) R_rad->P_n_rad + Monomer P_n1_rad P_{n+1}. P_n_rad->P_n1_rad k_p M Monomer Dormant Dormant Species (P_n-X) P_n1_rad->Dormant k_deact Dormant->P_n_rad k_act Cat_II_deact Deactivator (X-Cu(II)/L)

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol: ATRP of Styrene

This protocol describes the synthesis of polystyrene with a target degree of polymerization of 100.[5]

Materials:

  • Styrene (monomer)

  • Copper(I) bromide (CuBr, catalyst)

  • N-pentyl-2-pyridylmethanimine (ligand)

  • Ethyl-2-bromoisobutyrate (initiator)

  • Anisole (internal standard, optional)

  • Toluene (solvent)

  • Methanol (for precipitation)

  • Alumina (for catalyst removal)

  • Schlenk flask and other standard glassware for air-sensitive reactions

Procedure:

  • Catalyst Preparation: Add Cu(I)Br (0.131 g, 0.91 mmol) to a dry Schlenk flask under an inert atmosphere (e.g., nitrogen).

  • Monomer and Initiator Addition: To the flask, add styrene (10 mL, 87.3 mmol) and toluene (10 mL). Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Ligand Addition and Polymerization: Add N-pentyl-2-pyridylmethanimine (0.28 mL, 1.8 mmol) to the frozen solution under a counterflow of nitrogen. Place the flask in a preheated oil bath at 110°C to start the polymerization.

  • Monitoring the Reaction: Samples can be taken at timed intervals using a degassed syringe to monitor monomer conversion (via GC or NMR) and molecular weight (via SEC/GPC).

  • Termination and Purification: After the desired conversion is reached (e.g., 360 minutes), cool the flask to room temperature and expose the contents to air to terminate the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the polymer by adding the THF solution to an excess of methanol. Filter the white solid and dry it in a vacuum oven at 50°C.

Quantitative Data for ATRP of Styrene and Methyl Methacrylate (MMA):

MonomerInitiatorCatalyst/LigandTemp (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
StyreneEthyl-2-bromoisobutyrateCuBr/N-pentyl-2-pyridylmethanimine11067,900 (theoretical)1.29
Styrene1-Phenylethyl bromideCuBr/PMDETA110714,0001.37[6]
MMAp-Toluenesulfonyl chlorideFeBr₂/N(nBu)₃80-up to 80,000<1.5[7]
MMA2-BromopropionitrileFeBr₂/dNbipy80--<1.3[7]

Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain Transfer (RAFT)

RAFT polymerization is a versatile method for controlling radical polymerization, applicable to a wide range of monomers. It relies on a chain transfer agent (CTA) to mediate the polymerization, leading to polymers with low polydispersity and high end-group functionality.[4][8][9]

Signaling Pathway: RAFT Mechanism

The RAFT process involves a series of reversible addition-fragmentation steps, where the CTA is central to maintaining a low concentration of active radical species.[9]

RAFT_Mechanism cluster_initiation Initiation cluster_equilibrium Main RAFT Equilibrium I Initiator I_rad Initiator Radical (I.) I->I_rad P_n_rad Propagating Radical (P_n.) I_rad->P_n_rad + n(Monomer) M Monomer CTA RAFT Agent (Z-C(=S)S-R) Intermediate Intermediate Radical P_n_rad->Intermediate + RAFT Agent P_n_CTA Dormant Polymer Intermediate->P_n_CTA Fragmentation R_rad Leaving Group Radical (R.) Intermediate->R_rad Fragmentation R_rad->P_n_rad + Monomer

Caption: General mechanism of RAFT polymerization.

Experimental Protocol: RAFT Polymerization of N-isopropylacrylamide (NIPAM)

This protocol describes a room-temperature RAFT polymerization of NIPAM.[10]

Materials:

  • N-isopropylacrylamide (NIPAM, monomer)

  • 2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acid (CTA)

  • 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70, initiator)

  • N,N-Dimethylformamide (DMF, solvent)

  • Standard glassware for polymerization

Procedure:

  • Solution Preparation: In a vial, dissolve NIPAM, the CTA, and V-70 in DMF. A typical molar ratio would be [NIPAM]:[CTA]:[V-70] = 100:1:0.2.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen.

  • Polymerization: Place the sealed vial in a thermostated environment at 25°C. The polymerization can be monitored by taking aliquots at different time points.

  • Analysis: Analyze the samples directly by size exclusion chromatography (SEC) in DMF at 60°C to determine molecular weight and polydispersity.

Quantitative Data for RAFT Polymerization of Various Monomers:

MonomerCTAInitiatorTemp (°C)Mn ( g/mol )PDI (Mw/Mn)Reference
NIPAM2-dodecylsulfanylthiocarbonylsulfanyl-2-methyl propionic acidV-7025-Controlled[10]
NIPAM1-phenylethyl phenyldithioacetateAIBN60-<1.2[11]
MMAdi(diphenylmethyl) trithiocarbonateAIBN--<1.5[12]
Acrylic AcidS,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonateγ-irradiation20up to 1.1 x 10⁵<1.2[8]

High-Throughput Synthesis and Screening

High-throughput experimentation significantly accelerates polymer research by allowing for the parallel synthesis and screening of large libraries of polymers.[13][14][15][16] This approach is particularly useful for optimizing reaction conditions and exploring structure-property relationships.[17][18]

Experimental Workflow: High-Throughput Polymer Synthesis

The workflow for high-throughput polymer synthesis generally involves automated liquid handling for reagent dispensing, parallel reactors, and rapid characterization techniques.[17][18]

HTS_Workflow Design Library Design (e.g., Monomers, Ratios) Dispensing Automated Reagent Dispensing (Liquid Handler) Design->Dispensing Synthesis Parallel Polymerization (Well Plates/Reactors) Dispensing->Synthesis Screening High-Throughput Screening (e.g., SEC, Spectroscopy) Synthesis->Screening Analysis Data Analysis & Visualization Screening->Analysis Optimization Iterative Optimization Analysis->Optimization Optimization->Design New Library Design

Caption: Workflow for high-throughput polymer synthesis and screening.

Protocol: High-Throughput Screening of Polymerization Conditions

This protocol outlines a general approach for screening polymerization parameters using an automated parallel synthesizer.[14]

Equipment:

  • Automated parallel synthesizer with multiple reactors (e.g., 16-well plate format)

  • Automated liquid handling robot

  • High-throughput characterization tools (e.g., SEC with autosampler, plate-based NMR)

Procedure:

  • Library Design: Define the experimental parameters to be varied, such as monomer type, initiator concentration, catalyst-to-ligand ratio, solvent, and temperature.

  • Automated Reagent Preparation: Use a liquid handling robot to prepare stock solutions and dispense the appropriate volumes of monomers, initiators, catalysts, and solvents into the reactor wells according to the experimental design.

  • Parallel Synthesis: Place the reactor plate into the automated synthesizer. Set the desired temperature and stirring rate for each well. Run the polymerizations for a predetermined time.

  • High-Throughput Characterization: After polymerization, use automated systems to sample each well for analysis. For example, an autosampler can inject samples into an SEC system for molecular weight and polydispersity determination.

  • Data Analysis: Collect and analyze the data from all experiments to identify optimal reaction conditions and trends in polymer properties.

Computational Polymer Design using Machine Learning

Machine learning (ML) is increasingly used to accelerate the design and discovery of new polymers by predicting their properties from their chemical structure.[16][19][20] This data-driven approach can screen vast virtual libraries of polymers, identifying promising candidates for experimental synthesis.[13][21]

Logical Relationship: ML-Assisted Polymer Discovery Workflow

The workflow for ML-assisted polymer discovery involves creating a dataset, training a predictive model, and using the model to screen for polymers with desired properties.[13][21]

ML_Workflow Data 1. Data Collection (Polymer Structures & Properties) Features 2. Feature Engineering (Molecular Descriptors/Fingerprints) Data->Features Model 3. Model Training (e.g., Random Forest, GPR) Features->Model Validation 4. Model Validation (Cross-validation, Test Set) Model->Validation Screening 5. Virtual Screening (Large Candidate Library) Validation->Screening Synthesis 6. Experimental Synthesis & Validation of Top Candidates Screening->Synthesis

Caption: Workflow for machine learning-assisted polymer design.

Protocol: Predicting Glass Transition Temperature (Tg) using a Machine Learning Model

This protocol provides a conceptual framework for developing an ML model to predict the glass transition temperature (Tg) of polymers.[19][20]

Methodology:

  • Data Curation: Assemble a dataset of polymers with their known experimental Tg values. The chemical structures can be represented as SMILES strings.

  • Feature Generation: Convert the polymer structures into numerical representations (features). This can be done using molecular descriptors (e.g., flexibility, polarity) or molecular fingerprints (e.g., Morgan fingerprints).[20]

  • Model Selection and Training:

    • Split the dataset into training and testing sets.

    • Choose an appropriate ML algorithm (e.g., Gradient Boosting, Random Forest, Gaussian Process Regression).[19]

    • Train the model on the training set to learn the relationship between the structural features and Tg.

  • Model Evaluation:

    • Evaluate the model's predictive performance on the unseen test set using metrics like the coefficient of determination (R²) and mean absolute error (MAE).

    • High-performing models have achieved R² values of up to 0.97 and MAEs of around 7-7.5 K.[19]

  • Prediction and Screening: Use the trained model to predict the Tg for a large virtual library of candidate polymer structures, enabling the rapid identification of polymers with desired thermal properties.

Quantitative Data for ML Prediction of Glass Transition Temperature:

Machine Learning ModelFeature RepresentationMAE (K)Reference
Extra Trees (ET)Structural Descriptors0.97~7.0-7.5[19]
Gaussian Process Regression (GPR)Structural Descriptors0.97~7.0-7.5[19]
Extra Tree RegressorMorgan Fingerprint/Molecular Descriptors--[20]
XGBoostSMILES (One Hot Encoding)0.774-[16]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Synthesis of 5-bromo-1H-indazole-3-carboxylic acid: This intermediate is typically prepared by the bromination of 1H-indazole-3-carboxylic acid.

  • Esterification: The subsequent esterification of 5-bromo-1H-indazole-3-carboxylic acid with ethanol, commonly via Fischer esterification, yields the final product.

Alternative routes to the carboxylic acid precursor include the Jacobson indazole synthesis, direct carboxylation of 5-bromoindazole, and synthesis from 5-bromo-3-cyanoindazole or 5-bromo-2-nitrophenylacetic acid.[1]

Q2: I am observing a mixture of N1 and N2 alkylated/acylated byproducts. How can I improve the regioselectivity?

A2: The indazole ring is susceptible to substitution at both the N1 and N2 positions. The regioselectivity is highly dependent on the reaction conditions. For N-alkylation, the choice of base and solvent is critical. For instance, using a strong base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) generally favors N1 substitution. Conversely, employing a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can lead to a higher proportion of the N2 isomer.

Q3: What are the key parameters to control during the bromination of 1H-indazole-3-carboxylic acid?

A3: Key parameters for the bromination step include temperature, reaction time, and the choice of brominating agent. A common procedure involves heating indazole-3-carboxylic acid with bromine in glacial acetic acid. The temperature is typically controlled around 90-120°C for an extended period (e.g., 16 hours) to ensure complete reaction and good yield.[2] Using alternative brominating agents like N-bromosuccinimide (NBS) can also be effective and may offer milder reaction conditions.

Q4: My Fischer esterification is giving a low yield. What are the possible reasons and solutions?

A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To drive the equilibrium towards the product, consider the following:

  • Use of excess alcohol: Employing a large excess of ethanol can shift the equilibrium to favor ester formation.

  • Removal of water: Water is a byproduct of the reaction. Its removal, for example by using a Dean-Stark apparatus, can significantly improve the yield.

  • Catalyst concentration: Ensure an adequate amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is used.

  • Reaction time and temperature: The reaction may require prolonged heating under reflux to reach completion. Monitor the reaction progress by thin-layer chromatography (TLC).

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 5-bromo-1H-indazole-3-carboxylic acid
Potential Cause Troubleshooting Steps
Incomplete Bromination - Increase reaction time and/or temperature: Monitor the reaction by TLC to ensure the disappearance of the starting material. A typical condition is heating at 90°C for 16 hours in acetic acid.[2] - Check the quality of the brominating agent: Use a fresh or properly stored source of bromine or an alternative brominating agent like NBS.
Formation of Side Products - Over-bromination: Control the stoichiometry of the brominating agent. - Degradation of starting material or product: Avoid excessively high temperatures.
Suboptimal Work-up Procedure - Ensure complete precipitation of the product: After the reaction, pouring the mixture into ice water should precipitate the carboxylic acid. Stirring for a sufficient time (e.g., 15 minutes) can aid precipitation.[2] - Wash the product thoroughly: Wash the filtered solid with cold water to remove any remaining acid or inorganic salts.
Issue 2: Low Yield in the Fischer Esterification of 5-bromo-1H-indazole-3-carboxylic acid
Potential Cause Troubleshooting Steps
Equilibrium Limitation - Use a large excess of ethanol: Ethanol can be used as the solvent to drive the reaction forward. - Remove water: If feasible with your setup, use a Dean-Stark apparatus to remove the water formed during the reaction.
Insufficient Catalysis - Increase the amount of acid catalyst: Add a catalytic amount of a strong acid like concentrated sulfuric acid.
Incomplete Reaction - Increase reaction time and/or temperature: Reflux the reaction mixture and monitor its progress by TLC until the starting material is consumed.
Product Hydrolysis during Work-up - Neutralize the acid catalyst: During the aqueous work-up, carefully neutralize the acid with a base like sodium bicarbonate. - Minimize contact time with aqueous layers.
Product Loss during Extraction - Use an appropriate organic solvent: Ethyl acetate is commonly used for the extraction of the ester. - Perform multiple extractions: To ensure complete recovery of the product from the aqueous layer.

Data Presentation

Table 1: Comparison of Synthetic Methods for 5-bromo-1H-indazole-3-carboxylic acid

Starting Material Reagents and Conditions Reported Yield Reference
Indazole-3-carboxylic acidBromine, Acetic Acid, 90-120°C, 16h87.5%[2]
5-bromo-N-acetylphenylhydrazineChloral hydrate, Hydroxylamine hydrochloride, H2SO4-[1]
5-bromo-2-nitrophenylacetic acidEsterification, Pd/C, H2, Ac2O, t-BuONO, then hydrolysisHigh Yield (unspecified)[1]
5-bromoindazoleCO2, K2CO3, 260°C, 3h (autoclave)-[1]

Table 2: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazole Derivatives

Indazole Substrate Alkylating Agent Base Solvent Temperature (°C) N1:N2 Ratio
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF20>99:1
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs2CO3DMF201:1.2
3-Carboxamide-1H-indazoleAlkyl bromideNaHTHFRT>99:1
Mthis compoundIsopropyl iodideNaHDMFRT38:46 (yield %)
Mthis compoundMethyl tosylateCs2CO3Dioxane9098:2 (yield %)

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid

Materials:

  • Indazole-3-carboxylic acid

  • Glacial acetic acid

  • Bromine

Procedure:

  • Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask.

  • Heat the suspension to 120°C until a clear solution is formed.

  • Cool the solution to 90°C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90°C.

  • After the addition is complete, continue to heat the reaction mixture at 90°C for 16 hours.

  • Cool the solution to room temperature and pour it into ice water.

  • Stir the mixture at room temperature for 15 minutes to allow for complete precipitation.

  • Filter the solid, wash it with cold water, and dry it under vacuum to obtain 5-bromo-1H-indazole-3-carboxylic acid as a white solid (Yield: 87.5%).[2]

Protocol 2: Synthesis of this compound (Fischer Esterification)

Materials:

  • 5-bromo-1H-indazole-3-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

Procedure:

  • To a solution of 5-bromo-1H-indazole-3-carboxylic acid in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Esterification cluster_purification Purification Start Indazole-3-carboxylic Acid Bromination Bromination (Br2, Acetic Acid) Start->Bromination Precursor 5-bromo-1H-indazole-3-carboxylic acid Bromination->Precursor Esterification Fischer Esterification (Ethanol, H2SO4) Precursor->Esterification Product This compound Esterification->Product Purification Column Chromatography or Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct Troubleshooting_Low_Yield cluster_bromination Troubleshooting Bromination cluster_esterification Troubleshooting Esterification Start Low Yield Observed Step Which Step Shows Low Yield? Start->Step Bromination Bromination Step Step->Bromination Precursor Synthesis Esterification Esterification Step Step->Esterification Final Esterification B_Check1 Incomplete Reaction? Bromination->B_Check1 E_Check1 Equilibrium Issue? Esterification->E_Check1 B_Action1 Increase Time/Temp Monitor by TLC B_Check1->B_Action1 Yes B_Check2 Side Products? B_Check1->B_Check2 No B_Action2 Control Stoichiometry Optimize Temperature B_Check2->B_Action2 Yes B_Check3 Work-up Issues? B_Check2->B_Check3 No B_Action3 Ensure Full Precipitation Thorough Washing B_Check3->B_Action3 Yes E_Action1 Use Excess Ethanol Remove Water E_Check1->E_Action1 Yes E_Check2 Incomplete Reaction? E_Check1->E_Check2 No E_Action2 Increase Time/Temp Add More Catalyst E_Check2->E_Action2 Yes E_Check3 Purification Loss? E_Check2->E_Check3 No E_Action3 Optimize Extraction Neutralize Acid E_Check3->E_Action3 Yes

References

Identifying byproducts in the synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate. This document addresses common issues, particularly the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed during the synthesis of this compound?

The synthesis of this compound typically involves three key stages: formation of the indazole-3-carboxylic acid core, bromination, and esterification. Byproducts can arise at each of these stages. The most frequently encountered impurities are summarized in the table below.

Byproduct Originating Step Reason for Formation Typical Yield (%)
5-Bromo-1H-indazoleDecarboxylationHarsh reaction conditions (high temperature or strong acid/base) during bromination or esterification.[1]Variable, increases with prolonged heating
Ethyl 1-ethyl-5-bromo-1H-indazole-3-carboxylateEsterification/AlkylationN1-alkylation of the indazole ring by the esterifying agent (e.g., ethyl iodide) or subsequent alkylation of the product.[2]5-15%
Ethyl 2-ethyl-5-bromo-2H-indazole-3-carboxylateEsterification/AlkylationN2-alkylation of the indazole ring, often a competing regioisomer to N1-alkylation.[2]5-15%
Ethyl 3,5-dibromo-1H-indazole-3-carboxylateBrominationOver-bromination of the indazole ring, especially with excess brominating agent.<5%
Ethyl 7-bromo-1H-indazole-3-carboxylateBrominationFormation of a regioisomer during the bromination step.<5%
5-Bromo-1H-indazole-3-carboxylic acidEsterificationIncomplete esterification reaction.[3]Variable

Q2: My reaction has stalled, and I see a significant amount of the starting carboxylic acid. How can I drive the esterification to completion?

The Fischer esterification is an equilibrium-controlled process.[3] To favor the formation of the ethyl ester, consider the following:

  • Use of Excess Ethanol: Employing ethanol as the solvent or in large excess can shift the equilibrium towards the product side.

  • Water Removal: The removal of water, a byproduct of the reaction, will also drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst Choice: Ensure an appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in a sufficient amount.

Q3: I have a mixture of N1 and N2-alkylated byproducts. How can I minimize their formation?

The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions.[1][2]

  • Base and Solvent System: The choice of base and solvent can significantly influence the regioselectivity. For instance, using sodium hydride in THF often favors N1-alkylation.[4]

  • Temperature: Lowering the reaction temperature may improve selectivity.

  • Protecting Groups: In some cases, employing a protecting group strategy for the indazole nitrogen before esterification can provide better control over the reaction.

Q4: How can I differentiate between the desired product and its N-alkylated isomers?

A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): The N-alkylated isomers will likely have different Rf values compared to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the isomers. The chemical shifts of the protons and carbons on the indazole ring and the ethyl group will differ.

  • Mass Spectrometry (MS): While the isomers will have the same mass, their fragmentation patterns might differ, which can be analyzed by MS/MS.

Experimental Protocols

Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid

This protocol is adapted from a known procedure for the bromination of indazole-3-carboxylic acid.[5]

  • Suspend indazole-3-carboxylic acid (1.0 eq.) in glacial acetic acid.

  • Heat the mixture to 120 °C until a clear solution is obtained, then cool to 90 °C.

  • Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid dropwise to the reaction mixture at 90 °C.

  • Maintain the reaction at 90 °C for 16 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Stir for 15 minutes, then filter the resulting solid.

  • Wash the solid with cold water and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.

Esterification to this compound (Fischer Esterification)

  • Dissolve 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq.) in a large excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain this compound.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the synthetic pathway to this compound and the points at which major byproducts can be formed.

Synthesis_Byproducts A Indazole-3-carboxylic acid B 5-Bromo-1H-indazole-3-carboxylic acid A->B Bromination C This compound (Desired Product) B->C Esterification D Decarboxylation Byproduct: 5-Bromo-1H-indazole B->D High Temp. G Dibromination Byproduct B->G Excess Br2 H Incomplete Esterification B->H Equilibrium E N1-Alkylation Byproduct C->E Side Reaction F N2-Alkylation Byproduct C->F Side Reaction

Caption: Synthetic pathway and potential byproduct formation.

References

Technical Support Center: Optimization of Palladium Catalyst for Suzuki Coupling with Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the palladium-catalyzed Suzuki coupling reaction with Ethyl 5-bromo-1H-indazole-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Suzuki coupling reaction is showing low to no conversion. What are the potential causes and how can I improve the yield?

Low conversion is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst. If the catalyst has been stored for a long time, its activity may be diminished. Consider using a freshly opened bottle or a pre-catalyst that is activated in situ. For this specific substrate, catalysts like Pd(dppf)Cl₂ have shown to be highly effective.[1][2][3]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich heteroaromatic halides like bromoindazoles, bulky and electron-rich phosphine ligands are often beneficial. If you are not using a pre-formed catalyst with an appropriate ligand, consider screening different ligands.

  • Base Selection and Quality: The base is critical for the transmetalation step. Common bases for Suzuki couplings include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be substrate-dependent. Ensure the base is anhydrous, as water can lead to unwanted side reactions.[4]

  • Solvent Purity and Degassing: Solvents must be of high purity and anhydrous. The presence of oxygen can deactivate the catalyst and promote side reactions like homocoupling.[5] It is crucial to thoroughly degas the solvent and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Reaction Temperature and Time: Suzuki couplings often require elevated temperatures to proceed at a reasonable rate. If you are observing low conversion at a certain temperature, consider increasing it incrementally. Reaction times can also be extended, but be mindful of potential byproduct formation with prolonged heating.

  • N-H of Indazole: The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle.[4] If other optimization strategies fail, protection of the indazole nitrogen with a suitable protecting group (e.g., BOC) might be necessary.

2. I am observing a significant amount of dehalogenated byproduct (Ethyl 1H-indazole-3-carboxylate). How can I minimize this side reaction?

Dehalogenation, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs when the organopalladium intermediate reacts with a proton source before transmetalation.[4]

  • Minimize Proton Sources: The most common proton source is water. Use anhydrous and thoroughly degassed solvents and reagents. Ensure your base is also anhydrous. For example, using anhydrous K₃PO₄ can be beneficial.[4]

  • Choice of Base: Strong bases, especially alkoxides, can sometimes promote dehalogenation.[6] Using weaker inorganic bases like K₂CO₃ or Cs₂CO₃ is often a better choice.

  • Solvent System: Certain solvents, particularly alcohols, can act as proton sources and contribute to dehalogenation. Aprotic solvents like dioxane, THF, or DMF are generally preferred.[6]

  • Catalyst and Ligand: The choice of catalyst and ligand can influence the relative rates of the desired coupling versus dehalogenation. Experimenting with different ligand systems might be necessary.

3. My reaction is producing a lot of homocoupling product from the boronic acid. What is the cause and how can I prevent it?

Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen.[5][7]

  • Thorough Degassing: As mentioned earlier, oxygen is a key culprit in promoting homocoupling. Ensure your reaction setup is under a strict inert atmosphere and that all solvents and reagents are properly degassed.

  • Stoichiometry of Boronic Acid: While a slight excess of the boronic acid is common to drive the reaction to completion, a large excess can sometimes lead to increased homocoupling. Try using a smaller excess (e.g., 1.1-1.2 equivalents).

  • Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling. If this is a persistent issue, screening different palladium sources could be beneficial.

4. Should I protect the N-H of the indazole?

The necessity of N-H protection is substrate and condition-dependent. For many Suzuki couplings with bromoindazoles, the reaction can proceed without protection.[1][3] However, if you are consistently facing issues with low yield or side reactions that cannot be resolved by optimizing other parameters, protecting the indazole nitrogen is a viable strategy to consider. The BOC group is a common choice for this purpose.

Data Presentation

Table 1: Screening of Palladium Catalysts for a Related Suzuki Coupling

The following data is adapted from a study on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which provides valuable insights for the optimization of the reaction with this compound.[1][3]

EntryPalladium Catalyst (10 mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃DME80422
2Pd(PPh₃)₂Cl₂K₂CO₃DME80475
3Pd(PCy₃)₂K₂CO₃DME80257
4Pd(dppf)Cl₂ K₂CO₃ DME 80 2 84

Table 2: Recommended Starting Conditions for Suzuki Coupling of this compound

Based on literature for similar substrates, the following conditions are a good starting point for optimization.

ParameterRecommended ConditionNotes
Aryl Halide This compound1.0 equiv.
Boronic Acid Arylboronic acid1.2 - 1.5 equiv.
Catalyst Pd(dppf)Cl₂5 - 10 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equiv.
Solvent DME or 1,4-Dioxane/water (4:1)Anhydrous and degassed
Temperature 80 - 100 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reagent Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., DME or a 4:1 mixture of 1,4-dioxane and water) via syringe. Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Coupling_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X (Ethyl 5-bromo-1H- indazole-3-carboxylate) aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Define Reaction (this compound + Arylboronic Acid) reagent_prep Reagent Preparation: - Weigh Substrates and Base - Flame-dry Glassware start->reagent_prep inert_atmosphere Establish Inert Atmosphere: - Evacuate and Backfill with Ar/N₂ (3x) reagent_prep->inert_atmosphere solvent_catalyst_add Add Degassed Solvent and Palladium Catalyst inert_atmosphere->solvent_catalyst_add reaction Heat to Reaction Temperature with Stirring solvent_catalyst_add->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Quench - Extract with Organic Solvent - Wash with Water and Brine monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification analysis Product Analysis: - NMR, MS purification->analysis Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Is the catalyst active and the ligand appropriate? start->check_catalyst check_conditions Are the reaction conditions (temp., time) optimal? check_catalyst->check_conditions Yes solution_catalyst Solution: - Use fresh catalyst/pre-catalyst - Screen different ligands (e.g., Buchwald ligands) check_catalyst->solution_catalyst No check_reagents Are reagents pure, anhydrous, and degassed? check_conditions->check_reagents Yes solution_conditions Solution: - Increase temperature - Extend reaction time check_conditions->solution_conditions No side_reactions Are there significant side products? check_reagents->side_reactions Yes solution_reagents Solution: - Use anhydrous solvents and bases - Thoroughly degas the reaction mixture check_reagents->solution_reagents No dehalogenation Dehalogenation? side_reactions->dehalogenation Yes homocoupling Homocoupling? dehalogenation->homocoupling No solution_dehalogenation Solution: - Minimize proton sources (H₂O) - Use weaker inorganic base (e.g., K₂CO₃) dehalogenation->solution_dehalogenation Yes solution_homocoupling Solution: - Ensure rigorous degassing - Optimize boronic acid stoichiometry homocoupling->solution_homocoupling Yes

References

Technical Support Center: Regioselective N-Alkylation of Indazole-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective N-alkylation of indazole-3-carboxylates.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of indazole-3-carboxylates, offering potential causes and solutions to improve regioselectivity and reaction outcomes.

Issue Potential Cause(s) Suggested Solution(s)
Poor N1/N2 Regioselectivity (Product Mixture) The combination of base and solvent is not optimal for directing the alkylation. Weaker bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) often result in mixtures of N1 and N2 isomers.[1][2][3]For selective N1-alkylation, use a strong, non-coordinating base such as sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[1][4][5] This combination has been shown to provide >99% N1 regioselectivity for various C-3 substituted indazoles.[6][7][8] For selective N2-alkylation, consider Mitsunobu conditions or the presence of a C-7 electron-withdrawing group.[4][5]
Low Reaction Yield Incomplete deprotonation of the indazole. Reaction temperature is too low, leading to poor conversion.[4] The alkylating agent is not sufficiently reactive.Ensure the use of an adequate excess of a strong base (e.g., 1.2 equivalents of NaH).[1] After the addition of the alkylating agent, consider gentle heating (e.g., to 50 °C) to drive the reaction to completion.[2][4] If using an alkyl halide, consider converting it to a more reactive tosylate.[4]
Difficulty in Separating N1 and N2 Isomers The polarity of the two regioisomers is very similar, making chromatographic separation challenging.If reaction conditions cannot be optimized for higher selectivity, consider derivatization of the product mixture to alter the physical properties of the isomers, facilitating separation. Alternatively, explore different chromatographic techniques (e.g., supercritical fluid chromatography) or different stationary/mobile phases.
No Reaction or Very Slow Conversion Steric hindrance from a bulky substituent on the indazole ring or the alkylating agent. Insufficient reactivity of the electrophile.For sterically hindered substrates, a higher reaction temperature or a more reactive alkylating agent (e.g., a triflate) may be necessary. Ensure the reaction is monitored over a sufficient period (16-24 hours).[1]
N2-Alkylation is Favored Unintentionally The presence of an electron-withdrawing group at the C-7 position of the indazole ring can sterically hinder the N1 position and electronically favor N2 alkylation.[5][6][7][8] Mitsunobu reaction conditions can inherently favor the N2 product.[4][9]If N1-alkylation is desired for a C-7 substituted indazole, alternative synthetic strategies that install the N1-alkyl group before the formation of the indazole ring might be necessary.[4] Be aware that Mitsunobu conditions often lead to a preference for the N2 isomer.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of indazole-3-carboxylates?

A1: The main challenge arises from the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring.[1] This often leads to the formation of a mixture of N1 and N2-alkylated regioisomers, which can be difficult and costly to separate.[1][6] Achieving high regioselectivity for a single isomer is crucial for efficient synthesis.[1]

Q2: How do reaction conditions influence N1 vs. N2 selectivity?

A2: Reaction conditions are paramount in controlling the regiochemical outcome.[1] The choice of base and solvent system is a critical factor.[1][4][5] Strong bases like sodium hydride (NaH) in aprotic solvents such as THF strongly favor the thermodynamically more stable N1-alkylation product.[1][3][4][5] Conversely, using potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often yields mixtures of N1 and N2 isomers.[1][2] The nature of the electrophile and the reaction temperature also play significant roles.[1][4]

Q3: What is the role of the substituent at the C-3 position?

A3: The carboxylate group at the C-3 position, along with other substituents, can influence the N1/N2 ratio through steric and electronic effects.[4][5] For instance, the combination of a C-3 carboxylate and the use of NaH in THF is thought to favor N1-alkylation due to the formation of a sodium-chelated intermediate that sterically hinders the N2 position.[1]

Q4: Are there reliable conditions for selectively obtaining the N1-alkylated product?

A4: Yes, a widely reported and reliable method for achieving high N1-selectivity is the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[4][5][6][7] This protocol has been shown to provide excellent N1-regioselectivity (>99:1) for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide groups.[4][6][7][8]

Q5: How can I favor the formation of the N2-alkylated product?

A5: While N1-alkylation is often thermodynamically favored, certain conditions can promote N2-alkylation.[5][9] The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD, has been shown to favor the formation of the N2-regioisomer.[3][4][9] Additionally, indazoles with electron-withdrawing substituents at the C-7 position can exhibit high N2-selectivity even under conditions that would typically favor N1.[6][7][8]

Quantitative Data Summary

The following tables summarize the impact of different reaction conditions on the regioselectivity of N-alkylation of indazole derivatives.

Table 1: Effect of Base and Solvent on N1/N2 Ratio

Indazole Substrate Alkylating Agent Base Solvent N1:N2 Ratio Total Yield (%) Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMF38:4684[2]
Mthis compoundMethyl iodideK₂CO₃DMF44:4084[2]
3-Carboxymethyl indazolen-Pentyl bromideNaHTHF>99:189[4]
Indazole-3-carboxylateIsobutyl bromideK₂CO₃DMF58:4272[10]

Table 2: N-Alkylation under Mitsunobu Conditions

Indazole Substrate Alcohol Reagents N1:N2 Ratio Isolated Yield (N1/N2, %) Reference
Methyl 1H-indazole-3-carboxylaten-PentanolPPh₃, DIAD, THF1:2.520 / 58[4][9]

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1 position.[3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indazole-3-carboxylate (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation under Mitsunobu Conditions (Favors N2-isomer)

This protocol often provides the N2-alkylated indazole as the major product.[3]

  • Preparation: Dissolve the indazole-3-carboxylate (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring for completion by TLC or LC-MS.

  • Concentration: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Visualizations

G cluster_factors Factors Influencing Regioselectivity cluster_outcome Alkylation Outcome Base Base (e.g., NaH, K₂CO₃) N1_Product N1-Alkylated Indazole (Thermodynamic Product) Base->N1_Product N2_Product N2-Alkylated Indazole (Kinetic Product) Base->N2_Product Solvent Solvent (e.g., THF, DMF) Solvent->N1_Product Solvent->N2_Product Substituents Indazole Substituents (Steric & Electronic Effects) Substituents->N1_Product Substituents->N2_Product Electrophile Alkylating Agent (R-X) Electrophile->N1_Product Electrophile->N2_Product

Caption: Key factors influencing the N1 vs. N2 alkylation outcome.

G start Start: 1H-Indazole-3-carboxylate deprotonation Deprotonation with Base start->deprotonation alkylation Addition of Alkylating Agent (R-X) deprotonation->alkylation workup Reaction Quench & Workup alkylation->workup purification Purification (e.g., Chromatography) workup->purification products Isolated N1/N2 Products purification->products

Caption: General experimental workflow for N-alkylation.

G start Desired Product? n1_node N1-Substituted Indazole start->n1_node  N1 n2_node N2-Substituted Indazole start->n2_node N2   condition_n1 Use NaH in THF. Consider bulky C-3 substituent. n1_node->condition_n1 condition_n2 Use Mitsunobu conditions. Consider C-7 electron-withdrawing group. n2_node->condition_n2

Caption: Decision workflow for controlling N1/N2 regioselectivity.

References

Technical Support Center: Synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of Ethyl 5-bromo-1H-indazole-3-carboxylate and its precursors.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the indazole-3-carboxylate scaffold in drug discovery?

The indazole ring is considered a bioisostere of indole, a common motif in biologically active compounds.[1][2] Indazole-3-carboxylic acid and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals.[1][3] For instance, they form the core structure of drugs like Granisetron, a highly selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy, and Lonidamine, an anticancer agent.[2][3]

Q2: What are the main challenges in synthesizing substituted indazoles like this compound?

A primary challenge is controlling regioselectivity. The indazole ring has two nitrogen atoms (N1 and N2), and reactions like alkylation or acylation can produce a mixture of N1 and N2 substituted products.[4] Achieving high selectivity for the desired isomer is critical and often requires careful optimization of reaction conditions.[4] Other challenges include potentially harsh reaction conditions, low yields in cyclization steps, and the need for high-pressure equipment in some routes.[1][4]

Q3: What are the common synthetic strategies to obtain the 5-bromo-1H-indazole-3-carboxylic acid core?

Several strategies exist, starting from different materials:

  • Bromination of the Parent Acid: Direct bromination of 1H-indazole-3-carboxylic acid.

  • Jacobson Synthesis: This method involves the reaction of o-acetamidophenylacetate with tert-butyl nitrite, followed by hydrolysis.[1]

  • From 5-bromo-N-acetylphenylhydrazine: This route involves reaction with chloral hydrate and hydroxylamine hydrochloride, followed by a Beckmann rearrangement, cyclization, and hydrolysis.[1]

  • From 5-bromo-3-cyanoindazole: Hydrolysis of the cyano group to a carboxylic acid.[1]

  • Direct Carboxylation: High-pressure carboxylation of 5-bromoindazole using carbon dioxide.[1]

Alternative Synthetic Routes & Experimental Protocols

Route 1: Direct Bromination of Indazole-3-carboxylic Acid

This is a common and straightforward method for introducing the bromine atom at the 5-position.

Experimental Protocol:

  • Suspend 1H-indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

  • Heat the suspension to 120°C until a clear solution is formed.

  • Cool the solution to 90°C.

  • Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise while maintaining the temperature at 90°C.

  • Continue heating the reaction mixture at 90°C for 16 hours.

  • After cooling to room temperature, pour the solution into ice water and stir for 15 minutes.

  • Filter the resulting solid, wash it with cold water, and dry it under a vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[5]

Quantitative Data:

Parameter Value
Starting Material 1H-indazole-3-carboxylic acid
Yield 87.5%[5]
Purity White solid[5]

| Scale | 6.16 mmol[5] |

Route 2: Synthesis from 5-bromo-N-acetylphenylhydrazine

This classical approach builds the indazole ring from an acyclic precursor.

Experimental Workflow Diagram:

G A 5-bromo-N-acetylphenylhydrazine B Reaction with Chloral Hydrate & Hydroxylamine HCl A->B C 5-bromo-N-acetamidoisonitrosacetanilide B->C D Beckmann Rearrangement & Ring Closure (Conc. H2SO4) C->D E 5-bromo-N-acetamidoisatin D->E F Hydrolysis E->F G 5-bromo-1H-indazole-3-carboxylic acid F->G

Caption: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid from 5-bromo-N-acetylphenylhydrazine.

Experimental Protocol Outline:

  • React 5-bromo-N-acetylphenylhydrazine with chloral hydrate and hydroxylamine hydrochloride in a dilute aqueous solution of hydrochloric acid.

  • This forms 5-bromo-N-acetamidoisonitrosacetanilide.[1]

  • Treat this intermediate with concentrated sulfuric acid to induce a Beckmann rearrangement and subsequent ring closure, forming 5-bromo-N-acetamidoisatin.[1]

  • The resulting isatin is then hydrolyzed without isolation to yield the final product, 5-bromo-1H-indazole-3-carboxylic acid.[1]

Troubleshooting Guide

Issue 1: Low yield during the Cadogan-Sundberg cyclization to form the indazole ring.

  • Problem: Traditional Cadogan cyclizations often require high temperatures and can result in low yields.[4]

  • Solution: Consider using modern, one-pot modifications of this reaction, which have been shown to improve efficiency and broaden the substrate scope.[4] These methods often involve milder conditions and may use different reagents to promote the reductive cyclization.

Issue 2: My esterification or amidation reaction of the carboxylic acid is not proceeding to completion.

  • Problem: Incomplete conversion of the carboxylic acid to the desired ester or amide. This can be due to poor activation of the carboxylic acid or side reactions.

  • Solution: For amide coupling, ensure the use of appropriate coupling agents like EDC·HCl in combination with an activator such as HOBt.[3] Use a suitable base like triethylamine (TEA) or DIPEA to neutralize the acid formed.[6] Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the coupling agent. For esterification, standard Fischer esterification (acid catalyst in alcohol) or using alkyl halides with a base are common methods.

Issue 3: Formation of N1 and N2 regioisomers during N-alkylation.

  • Problem: Alkylation of the indazole nitrogen often results in a mixture of N1 and N2 isomers, which can be difficult to separate.[4] The ratio is highly dependent on the reaction conditions.

  • Solution: The choice of base and solvent is critical for controlling regioselectivity. The electronic and steric properties of substituents on the indazole ring also play a significant role.[6]

Troubleshooting N1 vs. N2 Selectivity:

Desired IsomerRecommended ConditionsRationale
N1-alkylation Base: Sodium Hydride (NaH) Solvent: Anhydrous Tetrahydrofuran (THF)[4][6]This combination is known to strongly favor the formation of the thermodynamically more stable N1-substituted product.[4] Bulky groups at the C3 position can also sterically hinder N2 attack.[6]
N2-alkylation Base: Potassium Carbonate (K2CO3) Solvent: Dimethylformamide (DMF)[6]Weaker bases in polar aprotic solvents can favor the kinetically preferred N2 product.[4][6] Mitsunobu conditions (PPh3, DEAD) also tend to favor N2-alkylation.[6]

Quantitative Data on N-Alkylation Regioselectivity:

Indazole SubstrateAlkylating AgentBaseSolventTemp (°C)N1 : N2 RatioReference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaHTHF20>99 : 1[6]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideCs2CO3DMF201 : 1.2[6]
Mthis compoundMethyl tosylateCs2CO3Dioxane9098 : 2 (yield %)[6]
Mthis compoundMethanolPPh3, DEADTHF502 : 98 (yield %)[6]

References

Overcoming poor solubility of indazole derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Indazole Derivatives Solubility

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my indazole derivatives poorly soluble in aqueous media?

Indazole derivatives often exhibit poor aqueous solubility due to their molecular structure. The core structure contains a planar, aromatic indazole ring system which is hydrophobic (lipophilic).[1] This inherent lipophilicity, often combined with a high molecular weight and crystalline solid-state, leads to low solubility in aqueous buffers, a common challenge for many kinase inhibitors and other drug candidates.[2][3]

Q2: My compound crashed out of solution when I diluted my DMSO stock into my aqueous buffer. What should I do?

This phenomenon, known as precipitation or "crashing out," is common when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[4]

Troubleshooting Steps:

  • Vigorous Mixing: Ensure immediate and vigorous vortexing after adding the DMSO stock to the buffer to promote rapid dispersion and minimize localized high concentrations that lead to precipitation.[1]

  • Lower Final Concentration: If your experimental design permits, working at a lower final concentration of the indazole derivative may keep it below its solubility limit.[4]

  • Optimize Co-solvent System: Do not rely on DMSO alone. Create a more robust vehicle formulation. A multi-component system often works best.[4] For in vitro assays, keeping the final DMSO concentration below 0.5% is crucial to avoid cellular toxicity.[1]

Q3: Can I use pH adjustment to improve the solubility of my indazole derivative?

Yes, pH adjustment can be a very effective strategy for ionizable compounds.[1] The indazole ring contains nitrogen atoms that can be protonated or deprotonated.[1] By adjusting the pH of your buffer away from the compound's isoelectric point (pI), you increase the proportion of the more soluble, ionized form.[1][3]

  • For weakly basic indazoles: Decreasing the pH (more acidic) will increase solubility.

  • For weakly acidic indazoles: Increasing the pH (more alkaline) will increase solubility.[1]

It is highly recommended to perform a preliminary pH-solubility profile experiment to determine the optimal pH for your specific derivative.[1]

Q4: What are common formulation strategies to enhance the solubility of indazole derivatives for in vitro and in vivo studies?

Several formulation strategies can be employed, ranging from simple to advanced techniques. The choice depends on the compound's properties and the experimental context (in vitro vs. in vivo).

StrategyMechanismTypical ConcentrationProsCons
Organic Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[1]<0.5% (DMSO) <1% (Ethanol)Simple, rapid, and widely used for preparing stock solutions.[1]Can be toxic to cells at higher concentrations; may interfere with assay components.[1]
pH Adjustment Ionizes the compound by shifting the pH away from its isoelectric point, making it more polar and soluble.[1][5]N/ACan produce significant increases in solubility; cost-effective.[1]Not suitable for pH-sensitive assays; can alter drug activity or cell health.[1]
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity.[1][4]1-10 mMLow cellular toxicity compared to organic solvents; can improve compound stability.[1]Can be more expensive; requires optimization of the drug-to-cyclodextrin ratio.[1]
Surfactants Form micelles that encapsulate the hydrophobic drug in their core, allowing for dispersion in the aqueous phase.[1][6]> CMCHigh solubilizing capacity.Often cytotoxic, limiting their use in cell-based assays; can interfere with protein binding.[1]
Lipid-Based Formulations Encapsulates the drug in lipid systems like Self-Emulsifying Drug Delivery Systems (SEDDS) for in vivo studies.[4][6]VariesCan significantly improve oral absorption by presenting the drug in a solubilized form.[4]Primarily for in vivo use; requires complex formulation development.

Troubleshooting Workflow & Visualization

When encountering a solubility issue, a systematic approach is best. The following workflow diagram illustrates a decision-making process for selecting an appropriate solubility enhancement technique.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Poorly Soluble Indazole Derivative assess Assess Physicochemical Properties (pKa, logP) start->assess ionizable Is the compound ionizable? assess->ionizable ph_adjust Attempt pH Adjustment ionizable->ph_adjust  Yes cosolvent Use Co-solvent System (e.g., DMSO, PEG300, Ethanol) ionizable->cosolvent No / Insufficient ph_success Solubility Improved? ph_adjust->ph_success ph_success->cosolvent No / Insufficient proceed Proceed with Experiment ph_success->proceed  Yes cosolvent_success Sufficient for In Vitro Assay? cosolvent->cosolvent_success advanced Consider Advanced Formulations cosolvent_success->advanced No / For In Vivo cosolvent_success->proceed  Yes cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin lipid Lipid-Based Formulation (for in vivo) advanced->lipid nanoparticle Nanoparticle Formulation advanced->nanoparticle

A troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies

This protocol provides a common multi-component vehicle used to improve the solubility and bioavailability of kinase inhibitors for oral administration in animal studies.[4]

Materials:

  • Indazole derivative (powder)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween® 80

  • Sterile saline or deionized water (ddH₂O)

Procedure:

  • Dissolve Compound in DMSO: Weigh the required amount of the indazole derivative and place it in a sterile vial. Add the required volume of DMSO (e.g., 5-10% of the final volume). Vortex or sonicate briefly until the compound is completely dissolved, resulting in a clear stock solution.[4]

  • Add Co-solvent: Sequentially add the other excipients, ensuring the solution remains clear after each addition. Add PEG300 (e.g., 40% of final volume) to the DMSO solution and vortex until the mixture is homogeneous.[4]

  • Add Surfactant: Add Tween® 80 (e.g., 5% of final volume) and vortex again until the solution is clear.[4]

  • Final Dilution: Slowly add the sterile saline or ddH₂O (e.g., 45-50% of final volume) dropwise while vortexing to bring the formulation to the final volume.[4]

  • Administration: Prepare this formulation fresh daily before administration to avoid precipitation.

Protocol 2: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[7][8][9]

Materials:

  • Indazole derivative (solid powder)

  • Aqueous buffer of desired pH (e.g., PBS, pH 7.4)

  • Shaker or agitator with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Suspension: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed vial. The goal is to create a saturated solution with visible solid remaining.[8]

  • Equilibration: Place the vial in a shaker/agitator at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached. This typically requires 24 to 48 hours.[8][9]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be done by either:

    • Centrifugation: Centrifuge the sample at high speed to pellet the solid.[8]

    • Filtration: Filter the solution using a low-binding syringe filter. Discard the initial volume of the filtrate to avoid adsorptive losses.[9]

  • Sampling and Dilution: Carefully take an aliquot from the clear supernatant or filtrate. Dilute the sample with a suitable solvent to a concentration within the quantifiable range of your analytical method.[8]

  • Quantification: Determine the concentration of the dissolved compound using a pre-validated analytical method like HPLC or LC-MS.[7] The measured concentration represents the thermodynamic solubility.

References

Technical Support Center: Process Optimization for Large-Scale Synthesis of Indazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the process optimization of large-scale indazole intermediate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of indazole intermediates?

A1: Scaling up the synthesis of indazole intermediates presents several key challenges including:

  • Managing Exothermic Reactions: Diazotization and cyclization steps are often highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]

  • Controlling Regioselectivity: Direct alkylation or acylation of the indazole ring frequently yields a mixture of N-1 and N-2 substituted regioisomers, which can be difficult to separate.[2][3][4]

  • Impurity Formation: The formation of process-related impurities, such as dimers, hydrazones, and byproducts from side reactions, can complicate purification and reduce yield.[2][5][6]

  • Robust Crystallization and Isolation: Developing a reliable crystallization process to consistently achieve the desired purity and physical form of the final product can be challenging.[6]

Q2: Which steps in indazole synthesis are typically exothermic and require careful temperature control?

A2: The most significant exothermic events in traditional indazole syntheses often occur during:

  • Diazotization: The reaction of an amino group with a nitrosating agent is highly exothermic and requires strict temperature control, typically between 1°C and 4°C, to prevent runaway reactions.[1]

  • Cyclization: The ring-closure step to form the indazole core can also release a significant amount of heat. The internal reaction temperature can be 5-10°C higher than the external cooling bath.[1]

Q3: What factors influence the N-1 vs. N-2 regioselectivity during indazole alkylation?

A3: The ratio of N-1 to N-2 alkylated products is influenced by several factors:

  • Steric and Electronic Effects: Bulky substituents at the C-3 position tend to favor N-1 alkylation, while electron-withdrawing groups (e.g., -NO2) at the C-7 position strongly direct towards N-2 substitution.[3][4]

  • Reaction Conditions: The choice of base and solvent is critical. For example, sodium hydride (NaH) in tetrahydrofuran (THF) typically favors N-1 alkylation.[3][4] Acidic conditions may promote N-2 alkylation.[3]

  • Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomer, while N-2 products can be favored under kinetically controlled conditions.[3]

Q4: What are the advantages of using continuous flow chemistry for large-scale indazole synthesis?

A4: Continuous flow chemistry offers several advantages over traditional batch synthesis for indazole intermediates:

  • Enhanced Safety: By using small reactor volumes, the risks associated with highly exothermic reactions and unstable intermediates like diazonium salts are significantly mitigated.[7]

  • Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and reproducibility.[7]

  • Improved Yield and Purity: The enhanced control often results in higher yields and cleaner reaction profiles with fewer byproducts.[7]

  • Scalability: Scaling up production is more straightforward and predictable compared to batch processes.[7]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Question: My indazole synthesis is resulting in a low yield or is not going to completion. What are the potential causes and how can I address this?

Answer: Low yields and incomplete conversion are common issues that can stem from several factors.[8] Consider the following troubleshooting steps:

  • Suboptimal Reaction Temperature: The reaction temperature may be too high, leading to decomposition, or too low, resulting in a slow reaction rate. A systematic screening of temperatures is recommended to find the optimal balance for your specific substrates and catalyst system.[8]

  • Inappropriate Solvent: The polarity and boiling point of the solvent are crucial for reactant solubility and reaction kinetics.[8] Ensure your starting materials are fully dissolved. If not, consider a different solvent or solvent mixture.

  • Presence of Water: For certain reactions, such as those involving the formation of arylhydrazones, the presence of water can lead to the formation of unwanted impurities. The addition of 4 Å molecular sieves can help to remove water from the reaction mixture.[8]

  • Starting Material Quality: Impurities in starting materials can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.

Issue 2: Formation of Inseparable N-1 and N-2 Regioisomers

Question: My reaction is producing a mixture of N-1 and N-2 alkylated indazoles that are difficult to separate by column chromatography. What can I do?

Answer: The separation of N-1 and N-2 regioisomers is a known challenge due to their similar polarities.[9] Here are some strategies to address this:

  • Optimize Reaction Selectivity:

    • For N-1 Selectivity: Use a strong base like sodium hydride (NaH) in a non-polar solvent such as THF.[4] The presence of a bulky substituent at the C3-position can also favor N-1 alkylation.[4]

    • For N-2 Selectivity: Introduce an electron-withdrawing group at the C7-position.[4] Alkylation under acidic or neutral conditions can also favor the N-2 position.[3]

  • Alternative Purification Methods: If chromatographic separation is ineffective, consider recrystallization using a mixed solvent system (e.g., acetone/water or ethanol/water) to isolate the desired isomer.[9]

Issue 3: Uncontrolled Exotherm and Potential for Thermal Runaway

Question: I am concerned about the exothermic nature of my large-scale indazole synthesis. How can I mitigate the risk of a thermal runaway?

Answer: Managing exothermic reactions is critical for safety during scale-up.[1] A thorough risk assessment should be performed before starting.[1]

  • Slow Reagent Addition: Add highly reactive reagents, such as nitrosating agents, slowly and in a controlled manner (e.g., dropwise or via syringe pump) to manage the rate of heat generation.[1][10]

  • Efficient Cooling: Utilize a robust cooling system, such as a large ice/water bath or a cryostat, and ensure efficient heat transfer through vigorous stirring and a high surface-area-to-volume ratio in the reactor.[1]

  • Continuous Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermocouple. A rapid, accelerating increase in temperature that does not respond to cooling is a key warning sign of a thermal runaway.[1]

  • Reaction Calorimetry: For process development and scale-up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to quantify the heat of reaction and determine the cooling capacity needed to prevent a thermal runaway.[1]

Data Presentation

Table 1: General Parameters for Managing Exothermic Reactions in Indazole Synthesis [1]

ParameterRecommended for Safe OperationHigh-Risk ConditionMitigation Strategy
Reagent Addition Rate Slow, dropwise additionRapid, bulk additionUse a syringe pump for controlled addition. For larger scale, consider a flow reactor.
Cooling Capacity Large cooling bath (e.g., ice/water or cryostat) with good surface area contactSmall, inefficient cooling bath; no internal temperature monitoringUse a bath volume significantly larger than the reaction volume. Ensure vigorous stirring.
Concentration Dilute reaction mixtureHighly concentratedUse an appropriate amount of solvent to help absorb and dissipate heat.
Scale Laboratory (mmol) scalePilot / Production (mol) scalePerform thorough thermal hazard analysis (e.g., calorimetry) before scaling up.
Temperature Control Maintained within a narrow, pre-defined range (e.g., 1-4°C for diazotization)Significant deviation from the set temperatureUse an automated temperature controller and constantly monitor the internal temperature.

Table 2: Conditions for Regioselective N-Alkylation of Indazoles

Desired IsomerReaction ConditionsKey Influencing FactorsReference
N-1 Alkylated Indazole Sodium hydride (NaH) in Tetrahydrofuran (THF)Favored by thermodynamic control and bulky C3-substituents.[3][4]
N-2 Alkylated Indazole Acidic or neutral conditionsFavored by kinetic control and electron-withdrawing groups at the C7-position.[3][4]

Experimental Protocols

Protocol 1: N-1 Selective Alkylation of a Substituted 1H-Indazole[3][4]
  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise.

  • Stirring: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat to 50°C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Cadogan Reductive Cyclization[3]
  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Condensation: Heat the mixture to 80°C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction Monitoring: Continue to stir the mixture at 80°C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualizations

Troubleshooting_Low_Yield Start Start: Low Yield or Incomplete Conversion Check_Temp Is reaction temperature optimized? Start->Check_Temp Optimize_Temp Action: Perform temperature screening to find optimum. Check_Temp->Optimize_Temp No Check_Solvent Are starting materials fully dissolved? Check_Temp->Check_Solvent Yes Optimize_Temp->Check_Solvent Change_Solvent Action: Select a more appropriate solvent or solvent mixture. Check_Solvent->Change_Solvent No Check_Water Is the reaction sensitive to water? Check_Solvent->Check_Water Yes Change_Solvent->Check_Water Add_Drying_Agent Action: Add 4 Å molecular sieves to scavenge water. Check_Water->Add_Drying_Agent Yes Check_SM_Purity Is the starting material pure? Check_Water->Check_SM_Purity No Add_Drying_Agent->Check_SM_Purity Purify_SM Action: Purify starting materials before use. Check_SM_Purity->Purify_SM No End_Success Outcome: Improved Yield Check_SM_Purity->End_Success Yes Purify_SM->End_Success End_Failure Outcome: Still Low Yield (Consider alternative route) Purify_SM->End_Failure

Caption: Troubleshooting workflow for low yield or incomplete conversion in indazole synthesis.

N1_N2_Selectivity_Workflow Start Start: Poor N1/N2 Regioselectivity Desired_Isomer What is the desired isomer? Start->Desired_Isomer N1_Path Desired: N1-Isomer Desired_Isomer->N1_Path N1 N2_Path Desired: N2-Isomer Desired_Isomer->N2_Path N2 Use_NaH_THF Action: Use NaH in THF. Consider bulky C3-substituent. N1_Path->Use_NaH_THF Use_Acidic_Conditions Action: Use acidic/neutral conditions. Introduce C7 electron-withdrawing group. N2_Path->Use_Acidic_Conditions Check_Separation Is separation of isomers still difficult? Use_NaH_THF->Check_Separation Use_Acidic_Conditions->Check_Separation Recrystallize Action: Attempt recrystallization with a mixed solvent system. Check_Separation->Recrystallize Yes End_Success Outcome: Pure Isomer Isolated Check_Separation->End_Success No Recrystallize->End_Success End_Failure Outcome: Mixture Persists (Re-evaluate synthetic strategy) Recrystallize->End_Failure

Caption: Decision workflow for controlling N-1/N-2 regioselectivity in indazole synthesis.

Thermal_Safety_Workflow Start Start: Planning Large-Scale Indazole Synthesis Risk_Assessment Perform Thermal Risk Assessment Start->Risk_Assessment Calorimetry Action: Use DSC/RC1 to quantify heat of reaction. Risk_Assessment->Calorimetry Process_Controls Implement Process Controls Calorimetry->Process_Controls Slow_Addition Control: Slow, dropwise reagent addition. Process_Controls->Slow_Addition Efficient_Cooling Control: Ensure efficient cooling and heat transfer. Process_Controls->Efficient_Cooling Monitor_Temp Control: Continuously monitor internal reaction temperature. Process_Controls->Monitor_Temp Execute_Reaction Execute Reaction Slow_Addition->Execute_Reaction Efficient_Cooling->Execute_Reaction Monitor_Temp->Execute_Reaction Check_Exotherm Is temperature stable and within defined limits? Execute_Reaction->Check_Exotherm Proceed Proceed with Synthesis Check_Exotherm->Proceed Yes Emergency_Stop Emergency: Stop reagent addition, maximize cooling, and execute emergency plan. Check_Exotherm->Emergency_Stop No

Caption: Workflow for ensuring thermal safety during large-scale indazole synthesis.

References

Technical Support Center: Controlling Reaction Conditions to Avoid Isomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isomer control in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions to achieve the desired product selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomers I might encounter in my reaction?

A1: Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[1][2] You may encounter two main types:

  • Constitutional (or structural) isomers: These have the same molecular formula but different connectivity of atoms.[1][2] For example, butanol and diethyl ether (C₄H₁₀O) are constitutional isomers.[2]

  • Stereoisomers: These have the same connectivity but a different spatial arrangement of atoms.[1] Stereoisomers are further divided into:

    • Enantiomers: Non-superimposable mirror images of each other.[1][3] They have identical physical properties except for their interaction with plane-polarized light.[1]

    • Diastereomers: Stereoisomers that are not mirror images.[1] They have different physical properties, which allows for their separation.[4] Geometric isomers (cis/trans or E/Z) are a common type of diastereomer.[1][5][6]

Q2: What primary reaction conditions influence the formation of different isomers?

A2: Several key factors can be adjusted to control which isomer is formed preferentially. These include temperature, catalysts, solvent, and reaction time.[7] Controlling these variables allows for kinetic or thermodynamic control over the reaction, influencing the product distribution.[8]

Q3: How does temperature affect the ratio of isomers formed?

A3: Temperature is a critical factor in determining whether a reaction is under kinetic or thermodynamic control.

  • Kinetic Control: At lower temperatures, reactions are typically under kinetic control, meaning the major product is the one that is formed fastest (i.e., via the pathway with the lowest activation energy).[9] These conditions are often used to favor a less stable, but desired, isomer.[10]

  • Thermodynamic Control: At higher temperatures, the system has enough energy to overcome activation barriers, and the product distribution reaches equilibrium.[11] The major product will be the most thermodynamically stable isomer.[12] Prolonged reaction times or heating can facilitate isomerization to the more stable product.[12]

Q4: What is the role of a catalyst in controlling selectivity?

A4: Catalysts can dramatically influence the selectivity of a reaction without being consumed.

  • Regioselectivity: Catalysts can direct a reaction to a specific site on a molecule, controlling the formation of constitutional isomers.[13] The electronic character of ligands on a metal catalyst can modify regioselectivity.[13]

  • Stereoselectivity: Chiral catalysts or enzymes can favor the formation of one stereoisomer over another (enantioselectivity or diastereoselectivity).[14][15] Enzymes are often highly stereoselective due to their specific three-dimensional structures.[16] For example, MgCl₂-supported Ziegler-Natta catalysts with specific electron donors can enhance stereoselectivity in polymerization reactions.[17]

Q5: Can the choice of solvent impact the formation of isomers?

A5: Yes, the solvent can significantly influence reaction outcomes by stabilizing reactants, products, or transition states differently.[18]

  • Polarity: A solvent's polarity can affect reaction rates and equilibria.[18] For instance, in the azidophenylselenylation of glycals, lower-polarity environments were found to bias stereochemistry toward the gluco-product.[19]

  • Coordinating Ability: Solvents can interact with reactants or catalysts, influencing their reactivity and selectivity. Protic solvents can solvate anions through hydrogen bonding, potentially inhibiting their nucleophilicity, whereas polar aprotic solvents leave anions "naked" and more reactive.

Troubleshooting Guides

This section addresses specific issues encountered during experiments aimed at selective synthesis.

Problem / Observation Potential Cause(s) Recommended Solutions & Troubleshooting Steps
High yield of undesired geometric (E/Z) isomer. The reaction is under thermodynamic control, favoring the more stable isomer (often the E-isomer).[12] Acidic or basic conditions or elevated temperatures may be catalyzing isomerization.[12]1. Lower the Reaction Temperature: Operate at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled product.[10] 2. Use Stereoselective Catalysts: Employ catalysts known to favor the formation of a specific isomer, such as molybdenum- or tungsten-based Schrock catalysts for Z-alkene synthesis.[15] 3. Control pH: If isomerization is acid- or base-catalyzed, perform the reaction under neutral or buffered conditions.[12]
Formation of a racemic mixture (50:50 enantiomers) instead of a single enantiomer. The reaction was performed with achiral reagents and catalysts, providing no energetic preference for the formation of one enantiomer over the other.1. Use a Chiral Catalyst/Reagent: Introduce a chiral catalyst, ligand, or reagent to create a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer.[14] 2. Employ Enzymatic Resolution: Use an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.[20] 3. Perform Chiral Resolution: Convert the enantiomeric mixture into a mixture of diastereomers by reacting it with a pure chiral resolving agent. Separate the diastereomers (e.g., by crystallization) and then regenerate the desired enantiomer.[4][21]
Significant amount of a constitutional (structural) isomer is formed. Harsh reaction conditions (e.g., strong acids) are causing skeletal rearrangements.[12] The reaction lacks regioselectivity, allowing for reaction at multiple sites.1. Use Milder Reaction Conditions: Replace harsh acids or bases with milder, buffered alternatives to prevent rearrangements.[12] 2. Control Temperature and Time: Carefully control the reaction temperature and duration, as prolonged exposure to harsh conditions can promote side reactions.[12] 3. Employ a Regioselective Catalyst: Use a catalyst designed to direct the reaction to a single position on the starting material.[13] 4. Use Protecting Groups: If a reactive functional group is interfering, protect it before the main reaction and deprotect it afterward.[10][12]
Product mixture is complex and difficult to purify. The reaction is producing a mixture of multiple isomers (e.g., constitutional and stereoisomers).[22] The desired product may be unstable under the workup or purification conditions.1. Systematically Vary Conditions: Optimize one parameter at a time (temperature, solvent, catalyst) to identify the key factors influencing selectivity. 2. Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the reaction in real-time and stop it before significant side products form.[10] 3. Modify Workup Procedure: Ensure the workup conditions are mild. For example, avoid strong acid/base washes if your product is sensitive.[23] 4. Optimize Purification: For challenging separations, screen different HPLC columns and mobile phases.[12]

Quantitative Data Summary

The following table summarizes how different reaction parameters can influence isomer ratios, based on general principles and specific examples.

ParameterCondition 1Isomer Ratio (A:B)Condition 2Isomer Ratio (A:B)Reaction Type / Example
Temperature Low Temp (-78 °C)Kinetic Product Favored (e.g., 90:10)High Temp (100 °C)Thermodynamic Product Favored (e.g., 20:80)General Alkene Isomerization[11]
Catalyst Achiral Catalyst (e.g., Pd/C)Racemic Mixture (50:50)Chiral Catalyst (e.g., BINAP-Ru)Enantioenriched (e.g., >95:5)Asymmetric Hydrogenation[14]
Solvent Benzene (Low Polarity)1:1 (gluco:manno)Benzene/Heptane (Lower Polarity)Favors gluco-isomerAzidophenylselenylation of Glycals[19]
Reagent Strong Acid (e.g., H₂SO₄)Rearranged Isomer FormedMild Acid Catalyst (e.g., p-TsOH)Desired Isomer FavoredIngenol Synthesis[12]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Kinetic Control

This protocol provides a general guideline for minimizing isomerization by favoring the kinetic product.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.[10] Other common temperatures are 0 °C (ice bath) or -20 °C (ice/salt bath).

  • Reagent Addition: Add the reagent (e.g., electrophile, 1.1 eq) slowly or dropwise to the cooled solution while stirring vigorously to avoid localized heating.

  • Reaction Monitoring: Carefully monitor the reaction progress by thin-layer chromatography (TLC) or by quenching small aliquots for GC-MS or NMR analysis.[10]

  • Quenching: Once the starting material is consumed (or when the desired product concentration is maximal), quench the reaction at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl, water, or methanol).[10]

  • Workup: Allow the mixture to warm to room temperature. Perform the necessary extraction and washing steps. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product immediately, preferably using a method that minimizes thermal stress, such as flash column chromatography with a cold solvent system if the product is sensitive to on-column isomerization.[10]

Protocol 2: Stereoselective Esterification via a Protecting Group Strategy

This protocol is based on the synthesis of ingenol-3-angelate and demonstrates how protecting groups can be used to prevent isomerization.[12]

  • Protection of Diol:

    • Dissolve ingenol (1.0 eq) in a suitable solvent like acetone.

    • Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).

    • Stir the reaction at room temperature and monitor by TLC until the formation of the ingenol-5,20-acetonide is complete. This protection prevents side reactions at these hydroxyl groups.

    • Quench the reaction, extract the protected product, and purify by column chromatography.[12]

  • Stereoconservative Esterification:

    • Dissolve the purified ingenol-5,20-acetonide (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add the desired acid (e.g., angelic acid, 1.2 eq) and a mild coupling agent known to minimize isomerization (e.g., DCC with a catalytic amount of DMAP, or alternatives like EDC/DMAP).[12]

    • Stir the reaction at a controlled low temperature (0 °C to room temperature) and monitor by TLC.

    • Upon completion, filter off any solid byproducts (e.g., DCU), wash the organic layer, and concentrate under reduced pressure.

  • Deprotection (if necessary):

    • Selectively remove the protecting group under conditions that will not cause isomerization of the newly formed ester.

    • Purify the final product via flash chromatography or HPLC.

Mandatory Visualization

Logical Workflow for Troubleshooting Isomer Formation

The following diagram illustrates a systematic approach to diagnosing and resolving issues related to unwanted isomer formation during a chemical reaction.

G start Undesired Isomer Formation Detected identify_type 1. Identify Isomer Type start->identify_type type_const Constitutional (Structural) identify_type->type_const type_stereo Stereoisomer (Enantio/Diastereo) identify_type->type_stereo type_geo Geometric (E/Z) identify_type->type_geo cause_const Potential Cause: - Harsh Conditions (Acid/Base) - High Temperature - Rearrangement type_const->cause_const Analysis cause_stereo Potential Cause: - Achiral Reagents/Catalyst - Kinetic vs. Thermodynamic Control - Racemization type_stereo->cause_stereo Analysis cause_geo Potential Cause: - Thermodynamic Control - Acid/Base Catalysis - High Temperature type_geo->cause_geo Analysis solution_const Solution: - Use Milder/Buffered Conditions - Employ Regioselective Catalyst - Use Protecting Groups cause_const->solution_const Action solution_stereo Solution: - Use Chiral Catalyst/Auxiliary - Lower Reaction Temperature - Perform Chiral Resolution cause_stereo->solution_stereo Action solution_geo Solution: - Lower Reaction Temperature - Use Stereoselective Catalyst - Control pH cause_geo->solution_geo Action

Caption: Troubleshooting workflow for isomer control.

References

Troubleshooting guide for indazole-3-carboxamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of indazole-3-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of indazole-3-carboxamides?

A1: The most frequently encountered side reactions can be categorized by synthetic step:

  • N-Alkylation of the Indazole Ring: The most significant side reaction is the formation of a mixture of N-1 and N-2 alkylated regioisomers. The ratio of these isomers is highly dependent on the reaction conditions.[1]

  • Amide Bond Formation: When coupling indazole-3-carboxylic acid with an amine, the formation of N-acylurea is a common byproduct, particularly when using carbodiimide coupling agents. This can lead to low yields and difficult purification.[1]

  • Decarboxylation: The starting material, indazole-3-carboxylic acid, can undergo decarboxylation under harsh reaction conditions, resulting in an indazole byproduct that lacks the desired C3-substituent.[1]

  • Hydrolysis: The final indazole-3-carboxamide product or its nitrile precursor can hydrolyze back to the carboxylic acid under certain conditions.[1]

  • Dimerization: During the synthesis of the indazole core from indole precursors, highly reactive intermediates can lead to the formation of dimeric byproducts.[2]

Q2: How can I distinguish between the N-1 and N-2 alkylated regioisomers of my indazole-3-carboxamide?

A2: A combination of chromatographic and spectroscopic techniques is typically used to separate and characterize N-1 and N-2 regioisomers:

  • Chromatography: The two isomers can often be separated by column chromatography on silica gel, as they usually exhibit different polarities.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguous structure assignment. In the HMBC spectrum, the protons of the alkyl group at the N-1 position will show a correlation to the C7a carbon of the indazole ring, whereas the protons of the alkyl group at the N-2 position will show a correlation to the C3 carbon.[1]

Q3: What are the expected yields for the synthesis of a substituted indazole-3-carboxamide starting from a substituted indole?

A3: With optimized protocols, the expected yield for the initial synthesis of a substituted 1H-indazole-3-carboxaldehyde from a substituted indole is around 72%. Subsequent oxidation and amidation steps, when performed correctly, can also proceed in high yields, typically above 80-90%.[2]

Troubleshooting Guides

Issue 1: Low or No Yield in the Synthesis of 1H-Indazole-3-Carboxaldehyde from Indole

This initial step is often critical for the overall yield.

Probable Cause(s)Recommended Solution(s)
1. Incorrect stoichiometry of reagents.1. Use a significant excess of sodium nitrite (e.g., 8 equivalents).[2][4]
2. Reaction temperature too high.2. Maintain the reaction temperature at 0°C during the addition of the indole.[2][4]
3. Rapid addition of the indole.3. Add the solution of the indole very slowly (e.g., over 2 hours) using a syringe pump to minimize side reactions.[2][4]
4. Insufficient reaction time or temperature after indole addition.4. After the slow addition at 0°C, allow the reaction to stir at room temperature for at least 12 hours. Gentle heating (e.g., to 50°C) can sometimes drive the reaction to completion, but this should be monitored carefully to avoid decomposition.[2][4]
Issue 2: Formation of N-1 and N-2 Regioisomers during N-Alkylation

This is a common challenge in the synthesis of N-substituted indazole-3-carboxamides.

Probable Cause(s)Recommended Solution(s)
1. Suboptimal choice of base and solvent.1. The selection of the base and solvent system is critical in controlling regioselectivity. A systematic evaluation of different bases (e.g., NaH, K2CO3, Cs2CO3) and solvents (e.g., DMF, THF, Acetonitrile) is recommended.
2. Influence of substituents.2. The electronic and steric nature of the substituents on the indazole ring can influence the N-1/N-2 ratio.[1] Consider if the electronic properties of your specific substrate favor one isomer over the other.
3. Temperature of the reaction.3. Reaction temperature can affect the isomer ratio. Running the reaction at different temperatures (e.g., 0°C, room temperature, elevated temperature) may shift the selectivity.
Issue 3: Low Yield of Amide during Amide Coupling Step
Probable Cause(s)Recommended Solution(s)
1. Inefficient coupling agent.1. Use a reliable coupling agent system such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine).[2][5]
2. Poor quality of reagents.2. Ensure all reagents, especially the coupling agents and the amine, are fresh and anhydrous.
3. Suboptimal reaction conditions (solvent, temperature).3. Use a polar aprotic solvent like DMF (Dimethylformamide) and conduct the reaction at room temperature.[2]
4. Formation of byproducts.4. Add the reagents in the correct order: first, activate the carboxylic acid with the coupling agents, and then add the amine. This minimizes the decomposition of the activated intermediate.[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

This protocol is adapted from an optimized procedure for the nitrosation of indoles.[2]

  • In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).

  • Cool the solution to 0°C in an ice bath and slowly add 2N HCl (2.7 mmol).

  • Stir the mixture under an argon atmosphere for 10 minutes.

  • In a separate flask, dissolve 7-methyl-indole (1 mmol, 262 mg) in DMF (3 mL).

  • Using a syringe pump, add the 7-methyl-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers three times with water and then with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 2: Amide Coupling of Indazole-3-carboxylic Acid using EDC/HOBt

This protocol describes a general procedure for the synthesis of indazole-3-carboxamides.[1]

  • Dissolve indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF.

  • Add DIPEA or Triethylamine (TEA) (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.[1]

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired indazole-3-carboxamide.

Visualizations

G General Synthetic Workflow for Indazole-3-Carboxamides cluster_0 Indazole Core Synthesis cluster_1 Final Product Assembly cluster_2 Troubleshooting Points Indole Indole Precursor Indazole_Aldehyde Indazole-3-carboxaldehyde Indole->Indazole_Aldehyde Nitrosation Indazole_Acid Indazole-3-carboxylic Acid Indazole_Aldehyde->Indazole_Acid Oxidation Troubleshoot_Nitrosation Low Yield Dimer Formation Indazole_Aldehyde->Troubleshoot_Nitrosation Final_Product Indazole-3-carboxamide Indazole_Acid->Final_Product Amide Coupling Amine Amine Amine->Final_Product Troubleshoot_Coupling Low Yield N-acylurea Formation Final_Product->Troubleshoot_Coupling Troubleshoot_Alkylation N1/N2 Isomers Final_Product->Troubleshoot_Alkylation For N-substituted analogs

Caption: Synthetic workflow and key troubleshooting points.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Step Identify Problematic Step (TLC, LC-MS) Start->Check_Step Step1 Indazole Formation? Check_Step->Step1 Yes Step2 Oxidation? Check_Step->Step2 No Solution1 Optimize Nitrosation: - Slow addition of indole - Control temperature (0°C) - Stoichiometry Step1->Solution1 Step3 Amide Coupling? Step2->Step3 No Solution2 Check Oxidizing Agent and Reaction Time Step2->Solution2 Yes Solution3 Optimize Coupling: - Use reliable coupling agents - Ensure anhydrous conditions - Check reagent quality Step3->Solution3 Yes

Caption: A logical approach to diagnosing low yield issues.

References

Validation & Comparative

A Comparative Guide to Purity Validation of Ethyl 5-bromo-1H-indazole-3-carboxylate via HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Ethyl 5-bromo-1H-indazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents, including kinase inhibitors, demands rigorous purity assessment to ensure the reliability of downstream processes and the quality of the final drug product.[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a premier analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection.[2][3]

This guide provides a comparative analysis of an optimized HPLC-MS method for the purity validation of this compound against other viable analytical techniques. It includes detailed experimental protocols, quantitative data, and workflow visualizations to support analytical method development and validation.

Primary Method: Reversed-Phase HPLC-MS

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis of moderately polar to non-polar small molecules like this compound.[4] Coupling HPLC with a mass spectrometer provides an orthogonal detection method that can confirm the identity of the main peak by its mass-to-charge ratio (m/z) and offer structural insights into any detected impurities.[3]

Anticipated Impurities

The control of impurities is a critical aspect of pharmaceutical manufacturing.[5] During the synthesis of indazole derivatives, several side reactions can occur, leading to impurities that must be monitored and controlled.[6] For this compound, potential impurities include:

  • Starting Materials: Unreacted 5-bromo-1H-indazole-3-carboxylic acid.

  • Regioisomers: N-2 alkylated isomers formed during the esterification process. The ratio of N-1 and N-2 isomers is highly dependent on reaction conditions.[6]

  • Byproducts: Decarboxylated species or products from other side reactions.[6]

Experimental Protocol: HPLC-MS

This protocol outlines a robust method for the purity analysis of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good hydrophobic retention and separation.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient elution is employed to ensure the separation of the main compound from both early-eluting polar impurities and late-eluting non-polar impurities.

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm and 300 nm).[7]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Nebulizer Pressure: 40 psi.

Method Validation Parameters

For a method to be considered reliable, it must be validated. Key validation parameters for this HPLC-MS method would include:

ParameterTypical Acceptance CriteriaPurpose
Specificity The main peak is spectrally pure and well-resolved from impurities.Ensures the method accurately measures the analyte without interference.
Linearity Correlation coefficient (r²) > 0.999 over a defined concentration range.[8]Demonstrates a proportional response of the detector to analyte concentration.
Accuracy 98-102% recovery for spiked samples.[8]Measures the closeness of the experimental value to the true value.
Precision Relative Standard Deviation (RSD) < 2% for replicate injections.Assesses the method's reproducibility under the same operating conditions.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy.[8]

Comparative Analysis of Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and limitations.[2][4]

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation by chromatography, detection by UV absorbance.[2]Robust, cost-effective, widely available.Co-eluting impurities with similar UV spectra may not be detected; does not provide mass information.
Gas Chromatography-MS (GC-MS) Separation of volatile compounds in the gas phase, followed by mass detection.[4]Excellent for volatile impurities (e.g., residual solvents).Requires derivatization for non-volatile compounds; high temperatures can cause degradation of thermally labile molecules.
Quantitative NMR (qNMR) Quantifies substances by measuring the intensity of NMR signals relative to a certified internal standard.Provides structural information and quantification without a reference standard for the analyte; highly accurate.Lower sensitivity compared to HPLC-MS; requires a high-field NMR spectrometer.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.[5]High separation efficiency, minimal sample and solvent consumption.Lower loading capacity; can have reproducibility challenges.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Filter Solution (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (DAD) E->F G Mass Detection (ESI-MS) E->G H Integrate Peaks F->H G->H I Calculate Purity (%) H->I J Identify Impurities (m/z) H->J

Caption: Workflow for HPLC-MS Purity Validation.

Method_Comparison_Logic cluster_main Purity Validation of this compound cluster_alternatives Alternative Methods A Primary Method: HPLC-MS B HPLC-UV A->B No Mass Data C GC-MS A->C For Volatiles D qNMR A->D High Accuracy, Low Sensitivity E Capillary Electrophoresis A->E High Efficiency, Low Capacity

Caption: Comparison of Analytical Methodologies.

References

Comparative Study of Ethyl 5-bromo-1H-indazole-3-carboxylate and Other Halogenated Indazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the synthesis, physicochemical properties, and biological relevance of halogenated indazoles, with a focus on Ethyl 5-bromo-1H-indazole-3-carboxylate.

The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a variety of therapeutic agents.[1][2] Halogenation of the indazole ring is a key strategy employed by medicinal chemists to modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity.[3][4] This guide provides a comparative analysis of this compound against other halogenated indazoles, offering insights for researchers and professionals in drug development.

Physicochemical Properties of Halogenated Ethyl Indazole-3-carboxylates

The nature of the halogen substituent at the 5-position of the indazole ring significantly influences the molecule's properties. A comparison of the bromo, chloro, and fluoro analogs reveals distinct differences in molecular weight, melting point, and lipophilicity (XLogP3), which can impact solubility, permeability, and pharmacokinetic profiles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)XLogP3
This compoundC10H9BrN2O2269.101422.4
Ethyl 5-chloro-1H-indazole-3-carboxylateC10H9ClN2O2224.642232.393
Ethyl 5-fluoro-1H-indazole-3-carboxylateC10H9FN2O2208.19Not availableNot available

Data sourced from references[5][6][7].

Synthesis of Halogenated Indazoles: A Comparative Overview

The synthesis of halogenated indazoles can be achieved through various routes. A common method involves the direct halogenation of the indazole core, while another approach builds the halogenated indazole ring from appropriately substituted precursors.

General Synthesis Workflow:

Below is a generalized workflow for the synthesis of 5-halogenated-1H-indazole-3-carboxylic acids, key precursors to the corresponding ethyl esters.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Indazole-3-carboxylic acid Indazole-3-carboxylic acid Reaction Vessel Reaction Vessel Indazole-3-carboxylic acid->Reaction Vessel Halogenating Agent Halogenating Agent Halogenating Agent->Reaction Vessel 5-Halogenated Indazole-3-carboxylic acid 5-Halogenated Indazole-3-carboxylic acid Reaction Vessel->5-Halogenated Indazole-3-carboxylic acid

Caption: Generalized workflow for the synthesis of 5-halogenated indazoles.

Experimental Protocols

Synthesis of 5-bromo-1H-indazole-3-carboxylic acid:

This protocol describes a common method for the bromination of indazole-3-carboxylic acid.[8]

  • Dissolution: Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).

  • Heating: Heat the suspension to 120 °C until a clear solution is formed.

  • Cooling: Cool the solution to 90 °C.

  • Bromination: Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the solution at 90 °C.

  • Reaction: Continue heating the reaction mixture at 90 °C for 16 hours.

  • Precipitation: After completion, cool the solution to room temperature and pour it into ice water. Stir for 15 minutes.

  • Isolation: Filter the solid that forms, wash it with cold water, and dry it under a vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid.[8]

Synthesis of this compound:

The esterification of the carboxylic acid to the ethyl ester is a standard procedure.

  • Esterification: Reflux 5-bromo-1H-indazole-3-carboxylic acid in ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Work-up: After the reaction is complete, neutralize the acid catalyst, and extract the ethyl ester with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain this compound.

Structure-Activity Relationships (SAR)

The position and nature of the halogen substituent on the indazole ring are critical for biological activity. Structure-activity relationship (SAR) studies have shown that small substituents are often preferred at the C5, C6, and C7 positions.[9]

  • Fluorine: The introduction of a fluorine atom can alter the acidity of nearby protons, influence metabolic stability, and enhance binding affinity through favorable electrostatic interactions.[4] 5-Fluoro-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents.[10]

  • Chlorine: Chlorine, being larger and more lipophilic than fluorine, can also significantly impact a compound's biological profile.[4] 5-Chloro-indazole derivatives have been investigated as CCR4 antagonists.[9]

  • Bromine: The bromo-substituent offers a balance of lipophilicity and potential for halogen bonding, which can be crucial for target engagement. 5-bromo-1H-indazole-3-carboxylic acid is an important intermediate in the pharmaceutical industry.[11]

Logical Relationship of Halogen Properties to Biological Activity:

G cluster_properties Halogen Physicochemical Properties cluster_effects Effects on Drug Molecule cluster_activity Biological Outcome A Electronegativity D Metabolic Stability A->D E Target Binding Affinity A->E B Size B->E C Lipophilicity F Pharmacokinetics C->F G Overall Biological Activity D->G E->G F->G

Caption: Influence of halogen properties on biological activity.

Biological Applications and Relevance

Halogenated indazoles have been explored for a wide range of therapeutic applications, including:

  • Anticancer Agents: As inhibitors of various kinases and other enzymes involved in tumor progression.[10][12]

  • Antimicrobial Agents: Showing activity against various bacterial and fungal strains.[1][13][14]

  • Anti-inflammatory and Analgesic Agents: Demonstrating potential in modulating inflammatory pathways.

  • Central Nervous System (CNS) Disorders: Acting on various receptors and targets within the CNS.

The choice of halogen and its position on the indazole core allows for the fine-tuning of a compound's properties to achieve the desired therapeutic effect. This compound, along with its chloro and fluoro analogs, represents a valuable class of building blocks for the development of novel therapeutics. Further comparative studies are essential to fully elucidate the subtle yet significant differences in their biological profiles and to guide the rational design of next-generation indazole-based drugs.

References

A Comparative Guide to the Biological Activity of N1 vs. N2 Alkylated Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] A critical aspect of indazole chemistry is the potential for substitution at two different nitrogen atoms, leading to the formation of N1 and N2 regioisomers. This guide provides an objective comparison of the biological activities of N1 versus N2 alkylated indazole isomers, supported by experimental data, to inform rational drug design and development.

Data Presentation: A Comparative Analysis of Biological Activities

The position of the alkyl substituent on the indazole ring can significantly influence the pharmacological profile of the resulting compound. While a comprehensive head-to-head comparison across all biological activities is not always available in the literature, this section summarizes key findings from studies where such comparisons have been made.

Anticancer Activity

Indazole derivatives are well-known for their potent anticancer properties, often acting as kinase inhibitors.[1] The differential activity of N1 and N2 isomers is a crucial factor in their development as oncology therapeutics.

Compound Class Target/Assay N1-Alkylated Isomer Activity (IC50) N2-Alkylated Isomer Activity (IC50) Key Observation
Tetrabromobenzotriazole DerivativesCK2α Kinase InhibitionGenerally higher IC50 valuesGenerally lower IC50 valuesN2-regioisomers exhibit higher inhibitory activity against CK2α kinase.
Indazole-based compoundsFGFR-1 InhibitionRequired for activityNot specified as activeThe initial screening supported the importance of the indazole group with nitrogen at the 2-position for FGFR-1 inhibition.[3]
Anti-inflammatory Activity

The anti-inflammatory potential of indazole derivatives has also been explored, with some studies suggesting a preference for one regioisomer over the other.

Compound Class Assay N1-Substituted Isomer Activity N2-Substituted Isomer Activity Key Observation
N-Substituted IndazolonesCarrageenan-induced rat paw edemaPotent anti-inflammatory agentsPotent anti-inflammatory agentsBoth N1 and N2 substituted indazolones demonstrate significant anti-inflammatory and analgesic effects.[4]

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of drug discovery. This section details the methodologies for key experiments cited in the comparison of N1 and N2 alkylated indazole isomers.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the N1 and N2 indazole isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, thereby quantifying kinase activity and its inhibition by test compounds.[6][7]

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the target kinase, substrate, ATP, and the N1 or N2 indazole isomer at various concentrations.

  • Reaction Initiation and Incubation: Initiate the reaction by adding the final component (e.g., ATP) and incubate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample to understand the mechanism of action of the indazole isomers on cellular signaling pathways.[8][9]

Protocol:

  • Cell Lysis: Treat cells with the N1 and N2 indazole isomers for a specified time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated or total forms of signaling proteins like AKT, ERK, or STATs) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compounds on the expression or phosphorylation status of the target proteins.

Visualization of Key Signaling Pathways and Workflows

Understanding the cellular pathways affected by N1 and N2 alkylated indazoles is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language, illustrate common signaling pathways targeted by indazole derivatives and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_outcome Outcome N1 N1-Alkylated Indazole Cytotoxicity Cytotoxicity Assay (e.g., MTT) N1->Cytotoxicity Kinase Kinase Inhibition Assay N1->Kinase AntiInflammatory Anti-inflammatory Assay N1->AntiInflammatory N2 N2-Alkylated Indazole N2->Cytotoxicity N2->Kinase N2->AntiInflammatory Signaling Signaling Pathway Analysis (Western Blot) Cytotoxicity->Signaling Kinase->Signaling Data Comparative Activity Data Signaling->Data

Caption: General experimental workflow for comparing N1 and N2 alkylated indazoles.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Transcription Gene Transcription (Proliferation, Angiogenesis) mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Indazole Indazole Inhibitor Indazole->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway targeted by indazole inhibitors.

JAK_STAT_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Indazole Indazole Inhibitor Indazole->JAK Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription

Caption: Simplified JAK/STAT signaling pathway targeted by indazole inhibitors.

References

Validating the Structure of Synthesized Indazole Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of indazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We present supporting experimental data for a representative compound, N-benzyl-1H-indazole-3-carboxamide, to illustrate the principles and outcomes of these analytical techniques.

Introduction to Structural Validation

The precise three-dimensional arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural validation of newly synthesized compounds is paramount. Two of the most powerful analytical techniques for this purpose are single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While both methods provide detailed structural information, they are based on different physical principles and offer complementary insights.

X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsion angles. This technique is considered the gold standard for unambiguous structure determination.

NMR spectroscopy, on the other hand, provides information about the structure and dynamics of a molecule in solution. It is based on the interaction of atomic nuclei with an external magnetic field. Through various NMR experiments (e.g., ¹H, ¹³C, COSY, HMQC), it is possible to elucidate the connectivity of atoms and the spatial relationships between them, providing valuable information about the compound's structure in a more biologically relevant state.

This guide will compare these two techniques using N-benzyl-1H-indazole-3-carboxamide as a case study, providing detailed experimental protocols and a comparative analysis of the structural data obtained.

Comparative Data Presentation

To facilitate a clear comparison, the structural parameters of an indazole derivative, determined by X-ray crystallography, are presented below alongside the corresponding spectroscopic data from ¹H NMR. For the purpose of this guide, we will use data for a representative N-substituted indazole-3-carboxamide.

ParameterX-ray Crystallography Data (Representative Indazole Derivative)¹H NMR Data (N-benzyl-1H-indazole-3-carboxamide in DMSO-d₆)
Bond Lengths (Å) Not Directly Measured
C=O1.235
C-N (amide)1.338
N-N (indazole)1.365
Bond Angles (°) Not Directly Measured
O-C-N (amide)123.5
C-N-N (indazole)111.8
Chemical Shifts (ppm) Not Applicableδ 13.88 (s, 1H, NH-indazole)
δ 9.08 (br t, 1H, CONH)
δ 8.21 (d, 1H, J = 8.2 Hz, Indazole-H)
δ 7.64 (d, 1H, J = 8.0 Hz, Indazole-H)
δ 7.22-7.43 (m, 7H, Aromatic-H)
δ 4.52 (d, 2H, J = 6.8 Hz, CH₂)

Note: The X-ray crystallography data presented is for a representative N-substituted indazole-3-carboxamide and is intended for illustrative purposes. The ¹H NMR data is for N-benzyl-1H-indazole-3-carboxamide.

Experimental Protocols

Synthesis of N-benzyl-1H-indazole-3-carboxamide

A general and efficient method for the synthesis of 1H-indazole-3-carboxamides has been reported. The following is a representative protocol for the synthesis of N-benzyl-1H-indazole-3-carboxamide.

Materials:

  • 1H-indazole-3-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Benzylamine

  • Dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add NHS (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add benzylamine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a 10% solution of methanol in chloroform.

  • Combine the organic layers and wash with 10% NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography using a step gradient of 0-5% methanol in chloroform to afford the pure N-benzyl-1H-indazole-3-carboxamide.

Single-Crystal X-ray Diffraction

The following is a general protocol for the determination of a small molecule crystal structure.

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. Various solvents and solvent combinations may be screened to obtain high-quality crystals.

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizing the Workflow and Comparison

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation start Starting Materials reaction Amide Coupling start->reaction workup Workup & Purification reaction->workup product N-benzyl-1H-indazole- 3-carboxamide workup->product xray X-ray Crystallography product->xray nmr NMR Spectroscopy product->nmr logical_comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy xray_node Provides precise 3D structure in solid state xray_data Outputs: - Bond lengths - Bond angles - Torsion angles - Absolute configuration xray_node->xray_data comparison Comparison xray_node->comparison nmr_node Provides structural information in solution nmr_data Outputs: - Connectivity - Spatial relationships (NOE) - Dynamic information nmr_node->nmr_data nmr_node->comparison conclusion conclusion comparison->conclusion Complementary techniques for unambiguous structure elucidation

Comparing the efficacy of different palladium catalysts for indazole coupling reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and functionalization of indazoles, a critical scaffold in medicinal chemistry, heavily relies on palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst system is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of commonly employed palladium catalysts for various indazole coupling reactions, supported by experimental data to inform catalyst selection and reaction optimization.

Catalytic Performance: A Comparative Overview

The efficacy of a palladium catalyst is significantly influenced by the palladium precursor and the associated ligand. Bulky, electron-rich phosphine ligands are often effective in promoting the key steps of the catalytic cycle.[1] The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and C-H Arylation reactions involving indazole substrates.

Reaction TypePalladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Substrates (Indazole + Coupling Partner)Yield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄-K₂CO₃1,4-dioxane/water80-100N/AN-(6-bromo-1H-indazol-4-yl)acetamide + (4-methoxyphenyl)boronic acidHigh[2]
Suzuki-MiyauraPdCl₂(dppf)·DCM-K₂CO₃1,4-dioxane/water10012Bromo-indazole carboxamide + various organoboronic acidsGood to Excellent[3][4]
Buchwald-HartwigPd(OAc)₂XPhosKOt-BuToluene1000.17Haloarenes + Various Amines (general)Good to Excellent[1]
Buchwald-HartwigPd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various Amines (general)High[1]
Intramolecular AminationPd(OAc)₂dppft-BuONaToluene90-N-aryl-N-(o-bromobenzyl)hydrazinesGood[5]
C-H ArylationPd(OAc)₂PPh₃Ag₂CO₃Water100-1H-Indazole + 4-Iodotoluene80[6]
C-H ArylationPd(OAc)₂1,10-phenanthrolineK₂CO₃DMAReflux-3-substituted 1H-indazole + IodoarylsGood[7]

Experimental Workflow and Methodologies

The successful execution of palladium-catalyzed indazole coupling reactions hinges on meticulous experimental setup and execution under an inert atmosphere to prevent catalyst degradation.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis cluster_workup Work-up and Purification A Charge flask with indazole substrate, coupling partner, and base B Add solvent A->B C Degas the reaction mixture (e.g., Ar bubbling) B->C D Add Palladium Precursor and Ligand C->D E Heat to specified temperature D->E F Monitor reaction progress (TLC, GC, LC-MS) E->F G Cool to room temperature F->G H Quench reaction (e.g., with water) G->H I Extract with organic solvent H->I J Dry organic layer and concentrate I->J K Purify by column chromatography J->K

Caption: Generalized workflow for palladium-catalyzed indazole coupling reactions.

Detailed Experimental Protocols

Below are representative experimental protocols for key palladium-catalyzed indazole coupling reactions.

Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole[2]

This protocol outlines a general procedure for the C-C bond formation between a bromo-indazole and a boronic acid.

  • Materials:

    • N-(6-bromo-1H-indazol-4-yl)acetamide (1 equivalent)

    • Arylboronic acid (1.5 equivalents)

    • Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 5 mol%)

    • Potassium carbonate (K₂CO₃, 2 equivalents)

    • 1,4-dioxane and water (4:1 mixture)

  • Procedure:

    • In a round-bottom flask, dissolve N-(6-bromo-1H-indazol-4-yl)acetamide and the arylboronic acid in the 1,4-dioxane/water mixture.

    • Add the potassium carbonate to the solution.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Under an inert atmosphere, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute it with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination[1]

This procedure describes a general method for the formation of a C-N bond between an aryl halide and an amine.

  • Materials:

    • Aryl halide (1 equivalent)

    • Amine (1.2 equivalents)

    • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

    • XPhos (3.0 mol%)

    • Sodium tert-butoxide (2.0 equivalents)

    • Degassed toluene

  • Procedure:

    • Under a nitrogen atmosphere, charge a 2-necked flask with Pd(dba)₂, XPhos, and sodium tert-butoxide.

    • Add the aryl halide and the amine, followed by the degassed toluene.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or GC).

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, wash the organic layer with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

"On Water" C3-Arylation of 1H-Indazole[6]

This protocol details a greener approach to the direct C-H arylation of indazole.

  • Materials:

    • 1H-Indazole (1 equivalent)

    • Aryl iodide (1.2 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

    • Triphenylphosphine (PPh₃, 10 mol%)

    • Silver carbonate (Ag₂CO₃, 2 equivalents)

    • Water

  • Procedure:

    • In a reaction vessel, combine 1H-indazole, the aryl iodide, Pd(OAc)₂, PPh₃, and Ag₂CO₃.

    • Add water to the mixture.

    • Heat the reaction to 100 °C and stir.

    • Monitor the reaction for the formation of the C3-arylated product.

    • Upon completion, cool the reaction and extract the product with an appropriate organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product via column chromatography.

References

A Researcher's Guide to Orthogonal Purity Confirmation of Indazole-3-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the rigorous confirmation of an active pharmaceutical ingredient's (API) purity is paramount. For researchers, scientists, and drug development professionals working with indazole-3-carboxamides, a class of compounds with significant therapeutic potential, ensuring the absence of impurities is a critical step. This guide provides a comprehensive comparison of orthogonal analytical methods for confirming the purity of indazole-3-carboxamides, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The principle of orthogonality in analytical chemistry advocates for the use of multiple, independent methods to assess a sample's purity.[1] This approach minimizes the risk of overlooking impurities that may not be detected by a single technique. For complex molecules like indazole-3-carboxamides, a combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.

Executive Summary of Orthogonal Methodologies

A strategic combination of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis provides a robust framework for the purity confirmation of indazole-3-carboxamides.[1] Each method offers unique insights into the sample's composition, ensuring a high degree of confidence in the final purity assessment.

Data Presentation: A Comparative Analysis

To illustrate the power of an orthogonal approach, consider a synthesized batch of a representative indazole-3-carboxamide. The purity of this batch was assessed using HPLC, qNMR, and the residual solvent content was determined by GC-MS.

Table 1: Comparison of Purity Assessment by HPLC and qNMR

Analytical MethodPurity (%)Impurity 1 (%)Impurity 2 (%)Total Impurities (%)
HPLC-UV (Area % Normalization)99.520.250.180.48
Quantitative ¹H-NMR (qNMR)99.45Not quantifiedNot quantified0.55 (including non-UV active)

Table 2: Residual Solvent Analysis by Headspace GC-MS

SolventConcentration (ppm)ICH Limit (ppm)Status
Dichloromethane150600Pass
N,N-Dimethylformamide (DMF)200880Pass
Heptane505000Pass

Mandatory Visualizations

The following diagrams illustrate the logical relationships between the orthogonal methods and a typical experimental workflow for purity confirmation.

Orthogonal_Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods HPLC_UPLC HPLC / UPLC LC_MS LC-MS HPLC_UPLC->LC_MS Complementary Data GC_MS GC-MS qNMR qNMR LC_MS->qNMR Complementary Data Indazole_3_Carboxamide Indazole-3-Carboxamide Sample Indazole_3_Carboxamide->HPLC_UPLC Purity & Quantification Indazole_3_Carboxamide->GC_MS Residual Solvents Indazole_3_Carboxamide->LC_MS Identification & Impurity Profiling Indazole_3_Carboxamide->qNMR Absolute Purity & Structure Confirmation

Figure 1: Relationship between Orthogonal Methods.

Experimental_Workflow Start Synthesized Indazole-3-Carboxamide HPLC_Screen Initial Purity Screen by HPLC-UV Start->HPLC_Screen Purity_Check Purity > 99%? HPLC_Screen->Purity_Check qNMR_Analysis Quantitative NMR (qNMR) for Absolute Purity Purity_Check->qNMR_Analysis Yes Final_Report Comprehensive Purity Report Purity_Check->Final_Report No (Repurify) LCMS_Analysis LC-MS for Impurity Identification qNMR_Analysis->LCMS_Analysis GCMS_Analysis GC-MS for Residual Solvents LCMS_Analysis->GCMS_Analysis GCMS_Analysis->Final_Report

Figure 2: Experimental Workflow for Purity Confirmation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific indazole-3-carboxamide derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is ideal for the separation and quantification of impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the indazole-3-carboxamide in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for confirming the molecular weight of the main component and identifying unknown impurities.[1]

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: (Similar to HPLC method, but may be faster for UPLC).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Sample Preparation: Dilute the HPLC sample solution further with the initial mobile phase.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR provides an absolute measure of purity without the need for a reference standard of the analyte.[2]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the indazole-3-carboxamide and a similar, accurately weighed amount of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: 8 or more, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, characteristic signal of the indazole-3-carboxamide and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

This method is used to identify and quantify volatile organic compounds remaining from the synthesis and purification process.[3]

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: A column suitable for volatile organic compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Headspace Sampler Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 35-350.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the indazole-3-carboxamide into a headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO, DMF) that dissolves the sample and is not one of the target residual solvents.

    • Seal the vial.

  • Quantification: Use an external standard calibration curve for each potential residual solvent.

By employing these orthogonal methods, researchers can build a comprehensive purity profile for their indazole-3-carboxamide compounds, ensuring the reliability of their research and the safety of potential drug candidates. This multi-faceted approach provides a higher level of confidence than any single method and is a cornerstone of modern pharmaceutical analysis.

References

Cross-Validation of Analytical Methods for Indazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of indazole compounds is critical for ensuring the safety and efficacy of potential new therapeutic agents. Indazole and its derivatives are a significant class of N-heterocyclic compounds that form the core of many pharmaceuticals. The validation of analytical methods used to characterize these compounds is a regulatory requirement and fundamental to good science. Cross-validation, the process of comparing two or more analytical methods, provides the highest level of confidence in the reliability and consistency of analytical data.

This guide provides an objective comparison of two of the most common and powerful analytical techniques used for the analysis of indazole compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters defined by the International Council for Harmonisation (ICH) guidelines.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or structural information, versus the cost and complexity of the instrumentation.[1] While HPLC-UV is a robust and cost-effective technique widely used for routine purity assessments and quantification, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level analysis and impurity identification.[1][2]

Data Presentation: Performance Characteristics

The following tables summarize the typical quantitative performance data for representative HPLC-UV and LC-MS/MS methods. It is important to note that the data presented here are compiled from studies on indazole and closely related imidazole/azole compounds to provide a representative comparison.

Table 1: Representative Performance of HPLC-UV Method for Azole Compounds

Validation Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.995 ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0% 98.14% - 101.12%[3]
Precision (% RSD) ≤ 2.0% < 2.0%[3]
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10 Analyte Dependent (µg/mL range)

| Specificity | No interference at analyte retention time | Specific[3] |

Table 2: Representative Performance of LC-MS/MS Method for Indazole Amide Compounds [4]

Validation Parameter Acceptance Criteria Typical Performance
Linearity (r) ≥ 0.990 ≥ 0.9905
Accuracy (% Recovery) 80.0% - 120.0% 61.2% - 129.3%
Precision (% RSD) ≤ 15.0% 2.1% - 15.5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10 0.11 - 4.30 ng/L

| Specificity | No interference at analyte transition | Highly Specific |

Table 3: Head-to-Head Comparison of Analytical Methods

Parameter HPLC-UV LC-MS/MS
Principle Separation by chromatography, detection by UV absorbance Separation by chromatography, detection by mass-to-charge ratio
Specificity Moderate to High (based on retention time and UV spectrum)[1] Very High (based on retention time and specific mass transitions)[1][2]
Sensitivity (LOQ) Typically in the µg/mL to high ng/mL range Typically in the pg/mL to low ng/mL range[4]
Linearity (r²) ≥ 0.999[3] ≥ 0.999[5]
Accuracy (% Recovery) 98% - 102%[3] 85% - 115% (typically wider for trace analysis)[4]
Precision (% RSD) < 2%[3] < 15%[4]
Cost Lower Higher

| Complexity | Simpler | More Complex |

Mandatory Visualization

Cross-Validation Workflow

The cross-validation process ensures that different analytical methods yield comparable results for the same set of samples, thereby confirming the robustness and reliability of the data across different techniques.[6]

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_comparison Data Comparison and Evaluation Sample Prepare Homogeneous Batch of Indazole Compound Samples Spike_QC Spike Quality Control (QC) Samples (Low, Mid, High Concentrations) Sample->Spike_QC MethodA Analyze Samples using HPLC-UV Method Spike_QC->MethodA MethodB Analyze Samples using LC-MS/MS Method Spike_QC->MethodB DataA Results from HPLC-UV MethodA->DataA DataB Results from LC-MS/MS MethodB->DataB Compare Statistical Comparison of Results (e.g., Bland-Altman, t-test) DataA->Compare DataB->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

Workflow for the cross-validation of two analytical methods.
HPLC-UV Experimental Workflow

High-Performance Liquid Chromatography with UV detection is a workhorse technique in pharmaceutical analysis, valued for its robustness and reliability in quantifying the primary component of a sample.[3]

G start Start prep Sample Preparation (Dissolve in Mobile Phase) start->prep inject Inject Sample onto HPLC System prep->inject separate Chromatographic Separation (C18 Reversed-Phase Column) inject->separate detect UV Detection (e.g., at 254 nm) separate->detect data Data Acquisition (Chromatogram) detect->data quantify Quantification (Peak Area vs. Calibration Curve) data->quantify end End quantify->end

A typical experimental workflow for HPLC-UV analysis.
LC-MS/MS Experimental Workflow

Liquid Chromatography with Tandem Mass Spectrometry provides an exceptional level of sensitivity and specificity by coupling chromatographic separation with mass analysis, making it the gold standard for trace analysis.[5]

G start Start prep Sample Preparation (e.g., Protein Precipitation or SPE) start->prep inject Inject Sample onto LC System prep->inject separate Chromatographic Separation (UPLC/HPLC Column) inject->separate ionize Ionization (e.g., Electrospray - ESI) separate->ionize ms1 MS1: Precursor Ion Selection (Quadrupole 1) ionize->ms1 fragment Collision-Induced Dissociation (Collision Cell - q2) ms1->fragment ms2 MS2: Product Ion Detection (Quadrupole 3) fragment->ms2 detect Data Acquisition & Quantification (MRM Mode) ms2->detect end End detect->end

A typical experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any analytical method validation. Below are representative methodologies for the analysis of indazole compounds using HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol

This protocol is representative for the purity and assay determination of an indazole active pharmaceutical ingredient (API).

  • Sample Preparation: A stock solution of the indazole compound is prepared by accurately weighing and dissolving the standard in a suitable diluent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Working standards (e.g., 50, 100, 150 µg/mL) are prepared by serial dilution of the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and 0.05 M ammonium acetate buffer (pH 6.0) in a 70:30 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm.[3]

  • Data Analysis: The concentration of the indazole compound in unknown samples is determined by comparing the peak area of the analyte to a calibration curve generated from the working standards.

LC-MS/MS Method Protocol

This protocol is representative for the quantification of an indazole derivative in a complex matrix, such as wastewater or plasma, requiring high sensitivity.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an Oasis MCX SPE cartridge with methanol followed by ultrapure water.[4]

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the indazole analytes with an appropriate solvent (e.g., methanol with 5% ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[5]

  • Chromatographic and Mass Spectrometric Conditions:

    • System: Shimadzu LCMS-8040 or equivalent triple quadrupole mass spectrometer.[7]

    • Column: Shim-pack GIST-HP C18 AQ (100 mm × 2.1 mm, 1.9 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: Methanol-acetonitrile (1:1, v/v).[4]

    • Gradient Elution: A suitable gradient is run to separate the analyte from matrix components.

    • Flow Rate: 0.4 mL/min.[4]

    • Column Temperature: 40 °C.[4]

    • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Data Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.[4] Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard and plotting against a calibration curve.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the analysis of indazole compounds. The cross-validation of these methods demonstrates a commitment to data integrity and analytical excellence.

  • HPLC-UV is a robust, cost-effective, and highly precise method, making it exceptionally well-suited for quality control applications, such as the assay and purity determination of bulk drug substances and finished products where analyte concentrations are relatively high.

  • LC-MS/MS provides unparalleled sensitivity and specificity, establishing it as the definitive method for trace-level quantification, such as in bioanalytical studies (pharmacokinetics), impurity profiling, and environmental monitoring.[4] The structural information it can provide is also invaluable for metabolite identification.

Ultimately, the selection of an analytical method should be based on its intended purpose. A comprehensive cross-validation strategy, as outlined in this guide, ensures that regardless of the method employed, the analytical results are consistent, reliable, and fit for purpose, supporting the successful development of new indazole-based medicines.

References

A Comparative Guide to New Indazole Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel cancer therapeutics has identified protein kinases as critical targets. Dysregulation of these enzymes is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several approved drugs, such as Axitinib and Pazopanib, validating its potential. This guide provides a comprehensive benchmark of new indazole derivatives against established kinase inhibitors, focusing on Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), Pim kinases, and Threonine Tyrosine Kinase (TTK).

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of new indazole derivatives against their target kinases, benchmarked against established inhibitors. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.

Table 1: Aurora Kinase Inhibitors

Aurora kinases are crucial for mitotic progression, and their overexpression is common in various cancers.[1]

CompoundAurora A (IC50)Aurora B (IC50)Established InhibitorAurora A (IC50)Aurora B (IC50)
Indazole Derivative 17 26 nM15 nMAlisertib (MLN8237)1.2 nM-
Indazole Derivative 21 -31 nMBarasertib (AZD1152)-0.37 nM
Indazole Derivative 30 85 nM-Danusertib (PHA-739358)13 nM79 nM
Indazole Amide 53a < 1 µM-Tozasertib (VX-680)2.5 nM0.6 nM
Indazole Amide 53c < 1 µM-
Table 2: VEGFR Inhibitors

VEGFRs are key mediators of angiogenesis, a process critical for tumor growth and metastasis.[1]

CompoundVEGFR2 (IC50)Established InhibitorVEGFR2 (IC50)
Indazole-pyrimidine 13i 34.5 nMPazopanib30 nM
Indazole-pyrimidine 13g 57.9 nMAxitinib0.2 nM
Indazole-pyrimidine 13f 114 nM
Table 3: Pim Kinase Inhibitors

Pim kinases are involved in cell survival and proliferation and are overexpressed in various hematological and solid tumors.[1]

CompoundPim-1 (IC50/Ki)Pim-2 (IC50/Ki)Pim-3 (IC50/Ki)Established InhibitorPim-1 (IC50)
3,5-substituted-6-azaindazole 56f 0.01 µM (Ki)-0.07 µM (Ki)AZD1208-
3-(pyrazin-2-yl)-1H-indazole 60a 1 nM9 nM-
Spirocyclopropyl indazole S-60e 0.4 nM1.1 nM-
Table 4: TTK (Mps1) Kinase Inhibitors

TTK, also known as Mps1, is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[1]

CompoundTTK (IC50)Established InhibitorTTK (IC50)
Indazole Derivative 95g 1.1 nMCFI-4009452.8 nM
Indazole Derivative 93d-g 3-7 nMMps1-IN-1-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate peptide/protein

  • Test compounds (Indazole derivatives and established inhibitors)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.

  • Add 2.5 µL of a 2x kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[2]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[2]

Signaling Pathways and Experimental Workflow

Visual representations of key signaling pathways and the experimental workflow provide a clearer understanding of the biological context and experimental design.

G cluster_0 Experimental Workflow: Kinase Inhibition Assay Compound Dilution Compound Dilution Assay Plate Setup Assay Plate Setup Compound Dilution->Assay Plate Setup Kinase Reaction Kinase Reaction Assay Plate Setup->Kinase Reaction Signal Detection Signal Detection Kinase Reaction->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Workflow for Kinase Inhibition Assay.

G cluster_0 Aurora Kinase Signaling Pathway Aurora Kinase A/B Aurora Kinase A/B Histone H3 Histone H3 Aurora Kinase A/B->Histone H3 Phosphorylates Spindle Assembly Spindle Assembly Aurora Kinase A/B->Spindle Assembly Cytokinesis Cytokinesis Aurora Kinase A/B->Cytokinesis Indazole Derivative Indazole Derivative Indazole Derivative->Aurora Kinase A/B Inhibits Cell Cycle Arrest Cell Cycle Arrest Spindle Assembly->Cell Cycle Arrest Cytokinesis->Cell Cycle Arrest

Simplified Aurora Kinase Signaling Pathway.

G cluster_1 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K/Akt Pathway PI3K/Akt Pathway VEGFR2->PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway VEGFR2->RAS/MAPK Pathway Indazole Derivative Indazole Derivative Indazole Derivative->VEGFR2 Inhibits Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Proliferation Proliferation RAS/MAPK Pathway->Proliferation Angiogenesis Angiogenesis Cell Survival->Angiogenesis Proliferation->Angiogenesis

Simplified VEGFR Signaling Pathway.

G cluster_2 Pim Kinase Signaling Pathway Pim Kinase Pim Kinase BAD BAD Pim Kinase->BAD Phosphorylates p21/p27 p21/p27 Pim Kinase->p21/p27 Phosphorylates mTOR mTOR Pim Kinase->mTOR Indazole Derivative Indazole Derivative Indazole Derivative->Pim Kinase Inhibits Apoptosis Inhibition Apoptosis Inhibition BAD->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression p21/p27->Cell Cycle Progression Protein Synthesis Protein Synthesis mTOR->Protein Synthesis

Simplified Pim Kinase Signaling Pathway.

References

In-vitro activity comparison of Ethyl 5-bromo-1H-indazole-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In-Vitro Activity of Ethyl 5-bromo-1H-indazole-3-carboxylate Analogs

This guide provides a comparative analysis of the in-vitro activity of a series of analogs derived from this compound. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of indazole-based compounds, particularly in the field of oncology.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors targeting cancer signaling pathways. Its derivatives have shown promise as potent inhibitors of key proteins involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This guide focuses on a series of 5-ethylsulfonyl-1H-indazole-3-carboxamide analogs synthesized from this compound and evaluates their comparative in-vitro anticancer and enzyme inhibitory activities.

Data Presentation: In-Vitro Activity of Analogs

The following table summarizes the in-vitro antiproliferative and enzyme inhibitory activities of a series of 5-ethylsulfonyl-1H-indazole-3-carboxamide analogs. The activity is presented as IC50 values (the concentration required to inhibit 50% of the biological or biochemical function).

Table 1: In-Vitro Antiproliferative and Kinase Inhibitory Activity of 5-Ethylsulfonyl-1H-indazole-3-carboxamide Analogs

Compound IDR GroupAntiproliferative IC50 (μM)Kinase Inhibitory IC50 (nM)
MCF-7 (Breast Cancer) HCT-116 (Colon Cancer)
8a Phenyl0.85 ± 0.070.73 ± 0.06
8b 4-Methylphenyl0.62 ± 0.050.51 ± 0.04
8c 4-Methoxyphenyl0.48 ± 0.040.39 ± 0.03
8d 4-Chlorophenyl0.35 ± 0.030.28 ± 0.02
8e 4-Fluorophenyl0.29 ± 0.020.21 ± 0.02
8f Cyclohexyl0.18 ± 0.010.15 ± 0.01
8g Adamantan-1-yl0.028 ± 0.0020.024 ± 0.002
8h Cycloheptyl0.025 ± 0.0020.023 ± 0.002
Sorafenib (Reference)0.015 ± 0.0010.012 ± 0.001
Erlotinib (Reference)--

Data extracted from Nag, et al., 2023.

Experimental Protocols

The following are the methodologies used to obtain the in-vitro activity data presented above.

In-Vitro Antiproliferative MTT Assay

The antiproliferative activity of the synthesized compounds was evaluated against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: The cancer cell lines were cultured in DMEM medium supplemented with 10% fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

In-Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)

The inhibitory activity of the compounds against VEGFR-2 and EGFR kinases was determined using an ELISA-based assay.

  • Plate Coating: 96-well plates were coated with a substrate peptide (Poly (Glu, Tyr) 4:1) and incubated overnight at 4°C.

  • Blocking: The plates were washed and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Kinase Reaction: A reaction mixture containing the respective kinase (VEGFR-2 or EGFR), ATP, and the test compound at various concentrations was added to the wells. The reaction was allowed to proceed for 1 hour at 37°C.

  • Detection: After washing, an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) was added to each well and incubated for 1 hour.

  • Substrate Addition: The plates were washed again, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added. The color development was stopped by adding sulfuric acid.

  • Absorbance Measurement: The absorbance was measured at 450 nm.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of kinase inhibition against the log of the compound concentration.

Signaling Pathway and Experimental Workflow

The most potent analogs, 8g and 8h , were found to induce apoptosis in cancer cells. The following diagram illustrates the proposed apoptotic signaling pathway activated by these compounds.

G cluster_0 Apoptotic Signaling Pathway of Analogs 8g & 8h Compound Analogs 8g & 8h Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by analogs 8g and 8h.

The diagram below illustrates the general experimental workflow for the synthesis and in-vitro evaluation of the this compound analogs.

G cluster_1 Experimental Workflow Start This compound Synthesis Synthesis of 5-ethylsulfonyl-1H-indazole-3-carboxamide Analogs (8a-l) Start->Synthesis Purification Purification and Structural Characterization (NMR, Mass Spec) Synthesis->Purification Invitro In-vitro Evaluation Purification->Invitro Antiproliferative Antiproliferative Assay (MTT) Invitro->Antiproliferative Kinase Kinase Inhibition Assay (VEGFR-2, EGFR) Invitro->Kinase Apoptosis Apoptosis Studies Invitro->Apoptosis Data Data Analysis (IC50 Determination) Antiproliferative->Data Kinase->Data Apoptosis->Data

Caption: General workflow for synthesis and in-vitro evaluation.

A Comparative Guide to Certificate of Analysis (COA) Standards for Ethyl 5-bromo-1H-indazole-3-carboxylate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the purity and characterization of chemical intermediates are paramount. Ethyl 5-bromo-1H-indazole-3-carboxylate is a key building block in the synthesis of a variety of bioactive molecules, including kinase inhibitors for therapeutic use. A thorough understanding of its quality standards, as detailed in a Certificate of Analysis (COA), is crucial for ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of the typical COA specifications for this compound and its structural analogs, supported by detailed experimental protocols for key analytical tests.

Comparison of Typical COA Specifications

The following table summarizes the common analytical specifications for this compound and two of its structural analogs often encountered in research settings: Mthis compound and Ethyl 5-chloro-1H-indazole-3-carboxylate. These specifications are compiled from various supplier data sheets and represent typical quality control parameters.

Parameter This compound Mthis compound Ethyl 5-chloro-1H-indazole-3-carboxylate Test Method
Appearance White to off-white or light yellow powder/crystalsWhite to off-white or light yellow powder/crystalsWhite to off-white or light yellow powder/crystalsVisual Inspection
Purity (by HPLC/NMR) ≥95% - ≥98%[1]≥97%[2]≥98%High-Performance Liquid Chromatography or Nuclear Magnetic Resonance
Identity (by ¹H NMR) Conforms to structureConforms to structureConforms to structure¹H Nuclear Magnetic Resonance Spectroscopy
Melting Point ~142 °CNot specified~223 °C[3]Melting Point Apparatus
Water Content (by Karl Fischer) ≤0.5%≤0.5%≤0.5%Karl Fischer Titration
Residual Solvents (by GC-HS) Meets ICH Q3C limitsMeets ICH Q3C limitsMeets ICH Q3C limitsGas Chromatography - Headspace
Heavy Metals ≤20 ppm≤20 ppm≤20 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Sulphated Ash ≤0.1%≤0.1%≤0.1%Gravimetric Analysis

Experimental Protocols

Detailed methodologies for the key analytical experiments cited in the COA are provided below. These protocols are based on standard pharmaceutical industry practices.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the sample by separating it from any potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of the compound in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm (or a more specific wavelength determined by UV scan)

  • Analysis: Inject the standard and sample solutions into the chromatograph. The purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations of the observed peaks with the expected structure of this compound.

Water Content Determination by Karl Fischer Titration

Objective: To quantify the amount of water present in the sample.

Instrumentation:

  • Karl Fischer Titrator (coulometric or volumetric)

Reagents:

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.

  • Calculation: The water content is calculated automatically by the instrument based on the amount of reagent consumed.

Residual Solvent Analysis by Gas Chromatography - Headspace (GC-HS)

Objective: To identify and quantify any residual solvents from the manufacturing process.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace autosampler.

Reagents:

  • Diluent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • Reference standards for expected residual solvents.

Procedure:

  • Standard Preparation: Prepare a stock solution of the expected residual solvents in the diluent. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a precise volume of the diluent.

  • GC-HS Conditions:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 minutes

    • Injector Temperature: 140 °C

    • Column: Typically a G43 phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane)

    • Oven Temperature Program: A suitable temperature gradient to separate the solvents of interest.

    • Detector Temperature: 250 °C

  • Analysis: Analyze the headspace of the standard and sample vials. The concentration of each residual solvent is determined by comparing the peak areas from the sample to the calibration curve generated from the standards.

Visualizing Workflows and Relationships

To better illustrate the logical flow of quality control and the relationship between different analytical aspects, the following diagrams are provided in Graphviz DOT language.

COA_Workflow raw_material Raw Material (e.g., 4-Bromo-2-hydrazinylbenzoic acid) synthesis Chemical Synthesis raw_material->synthesis intermediate Crude Ethyl 5-bromo-1H- indazole-3-carboxylate synthesis->intermediate purification Purification (e.g., Recrystallization) intermediate->purification final_product Final Product purification->final_product qa_sampling QA Sampling final_product->qa_sampling analytical_testing Analytical Testing qa_sampling->analytical_testing coa_generation COA Generation analytical_testing->coa_generation batch_release Batch Release coa_generation->batch_release

Caption: Manufacturing and Quality Control Workflow for this compound.

Analytical_Pyramid cluster_0 Comprehensive Characterization identity Identity (¹H NMR, MS) purity Purity (HPLC, GC) impurities Impurities (Process-related, Degradants) physicochemical Physicochemical Properties (Melting Point, Appearance) safety Safety (Residual Solvents, Heavy Metals)

Caption: Key Analytical Pillars for COA Specification of a Pharmaceutical Intermediate.

This guide serves as a foundational resource for understanding the critical quality attributes of this compound and its analogs. For specific applications, it is always recommended to consult the batch-specific COA provided by the supplier and to perform any necessary in-house verification testing.

References

Safety Operating Guide

Proper Disposal of Ethyl 5-bromo-1H-indazole-3-carboxylate: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-bromo-1H-indazole-3-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following information is based on safety data sheets for structurally similar compounds and established best practices for laboratory chemical waste management.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, it is crucial to understand its potential hazards and to use appropriate personal protective equipment. Based on data for similar compounds, this chemical should be handled with care.[1][2][3][4]

Hazard Classification:

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3][4]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2][3]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[2][3]

Required Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Chemical safety goggles or a face shield.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]
Respiratory Protection A NIOSH/MSHA-approved respirator with a dust filter is recommended, especially if dust is generated.[5]
Protective Clothing A lab coat or other protective clothing to prevent skin contact.[1][2]

Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate : Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[2][5]

  • Control Ignition Sources : Keep the substance and any empty containers away from heat and sources of ignition.[2]

  • Contain the Spill : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, other waterways, or soil.[2][5]

  • Absorb and Collect :

    • For solid spills, carefully sweep or vacuum the material. Avoid generating dust.

    • For solutions, absorb with an inert, non-combustible material such as sand, earth, or a universal binder.[2][5]

  • Package for Disposal : Place the absorbed material and contaminated items into a suitable, properly labeled container for disposal.[2][5]

  • Decontaminate : Clean the spill area and any contaminated equipment thoroughly.[5]

Step-by-Step Disposal Procedure

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.

  • Waste Identification and Classification : Due to its hazard profile, this compound should be treated as hazardous chemical waste.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, compatible, and properly labeled waste container.

    • Ensure the container is kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Consult Regulations : Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. Waste generators must adhere to all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

  • Arrange for Pickup : Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

Disposal Workflow Diagram

cluster_start Start: Waste Generation cluster_ppe Safety Precautions cluster_collection Waste Collection & Storage cluster_consultation Regulatory Compliance cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if dust) start->ppe prohibited DO NOT: - Dispose down the drain - Dispose in regular trash - Allow to enter waterways start->prohibited collect Collect waste in a designated, compatible, and labeled container. ppe->collect storage Store in a cool, dry, well-ventilated area. Keep container closed. collect->storage consult Consult Institutional EHS and Local Regulations storage->consult disposal_plant Arrange for pickup by an approved waste disposal plant or licensed contractor. consult->disposal_plant end Proper and Safe Disposal disposal_plant->end

Caption: Step-by-step process for the proper disposal of this compound.

References

Personal protective equipment for handling Ethyl 5-bromo-1H-indazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 5-bromo-1H-indazole-3-carboxylate (CAS No. 1081-04-5). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.

Hazard Summary:

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to available safety data, this compound is classified as:

  • Harmful if swallowed (H302).[1][2][3]

  • Causes skin irritation (H315).[1][2][3][4]

  • Causes serious eye irritation (H319).[1][2][3][4]

  • May cause respiratory irritation (H335).[1][2][3][4]

Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Powder) Safety glasses with side shields or chemical splash goggles.[2][5][6] A face shield may be required for larger quantities.[5][7]Disposable nitrile gloves.[7][8] Change gloves frequently, especially if contaminated.[9]A fully buttoned lab coat.[7][10]Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][4][10] If ventilation is inadequate, a respirator may be necessary.[5][7][11]
Working with Solutions Chemical splash goggles.[6]Nitrile gloves.[8]Lab coat.[10]Work in a well-ventilated area or chemical fume hood.[10]
Cleaning Spills Chemical splash goggles and a face shield.[7]Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a lab coat.[12]A respirator may be required depending on the size of the spill and the ventilation.[7]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.

  • Preparation :

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[10]

    • Cover the work surface with disposable bench paper.[12]

    • Assemble all necessary equipment and reagents before starting.

    • Ensure all containers are properly labeled with the chemical name and hazard warnings.[6][13]

  • Weighing and Transfer :

    • When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to minimize dust inhalation.[10]

    • Use a spatula for transferring the powder; avoid pouring directly from the bottle to prevent spills.[10]

    • Keep the container with the chemical closed whenever possible.[10]

  • Dissolution :

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Work over a disposable bench cover to contain any potential spills.[10]

  • Post-Handling :

    • Clean all equipment and the work area thoroughly after use.

    • Wash hands and any exposed skin immediately after handling the compound and before leaving the laboratory.[4][9]

    • Remove and dispose of contaminated gloves and bench paper properly.[9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including excess solid, contaminated solutions, and used disposable PPE, in a designated and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams. This compound may be incompatible with strong oxidizing agents.[14]

  • Container Disposal :

    • Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After rinsing, the empty container can be disposed of according to institutional guidelines.

  • Spill Cleanup :

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • Do not let the product enter drains or waterways.[4]

  • Regulatory Compliance :

    • All disposal procedures must comply with local, state, and federal regulations for hazardous waste.[11] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

start Start prep Preparation - Designate work area - Don PPE - Prepare equipment start->prep handling Handling - Weigh in fume hood - Transfer carefully - Prepare solution prep->handling post_handling Post-Handling - Clean work area - Decontaminate equipment - Remove PPE handling->post_handling disposal Waste Disposal - Segregate waste - Label container - Follow regulations post_handling->disposal end End disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。